molecular formula C13H14N2O2 B13097027 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one CAS No. 59594-39-7

2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B13097027
CAS No.: 59594-39-7
M. Wt: 230.26 g/mol
InChI Key: KFHDEEAYYVQCPG-UHFFFAOYSA-N
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Description

2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

59594-39-7

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-(2-hydroxypropyl)-6-phenylpyridazin-3-one

InChI

InChI=1S/C13H14N2O2/c1-10(16)9-15-13(17)8-7-12(14-15)11-5-3-2-4-6-11/h2-8,10,16H,9H2,1H3

InChI Key

KFHDEEAYYVQCPG-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=O)C=CC(=N1)C2=CC=CC=C2)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Structure and Properties of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one , a specialized derivative of the bioactive pyridazinone scaffold. This document synthesizes chemical structure analysis, synthetic pathways, and pharmacological properties based on the established chemistry of 6-phenyl-3(2H)-pyridazinone (PPD) and its N-substituted analogs.

Executive Summary

2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one is a synthetic organic compound belonging to the class of pyridazin-3(2H)-ones . It is structurally characterized by a central six-membered pyridazinone ring substituted with a phenyl group at position 6 and a 2-hydroxypropyl moiety at the nitrogen-2 position. This compound represents a key intermediate or metabolite within the broader family of pyridazinone-based pharmaceuticals, which are widely investigated for their cardiotonic (PDE inhibition) , analgesic , and anti-inflammatory (COX inhibition) activities.

The introduction of the 2-hydroxypropyl side chain enhances the physicochemical profile of the parent scaffold, potentially modulating solubility and bioavailability while providing a functional handle for metabolic conjugation or further chemical derivatization.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Classification
  • IUPAC Name: 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one

  • Chemical Formula: C₁₃H₁₄N₂O₂

  • Molecular Weight: 230.26 g/mol

  • Core Scaffold: Pyridazin-3(2H)-one (6-phenyl substituted)[1][2][3][4][5][6]

  • Key Functional Groups:

    • Lactam (Amide): Cyclic amide within the pyridazinone ring.

    • Secondary Alcohol: Hydroxyl group on the propyl side chain.

    • Aromatic System: Phenyl ring conjugated with the pyridazinone core.[1][3][6][7]

Structural Topology

The molecule consists of a planar 6-phenylpyridazin-3(2H)-one core. The nitrogen at position 2 is alkylated with a 2-hydroxypropyl chain.

  • Tautomerism: The parent 6-phenyl-3(2H)-pyridazinone exists in equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms. However, alkylation at the N2 position locks the molecule into the lactam structure, preventing tautomerization back to the hydroxy-pyridazine form.

  • Chirality: The 2-hydroxypropyl group contains a chiral center at the secondary carbon (C2 of the propyl chain). Consequently, the compound exists as a racemic mixture of (R)- and (S)- enantiomers unless stereoselective synthesis is employed.

Physicochemical Properties (Predicted)
PropertyValue / DescriptionNote
Physical State Solid (Crystalline)Likely white to off-white powder.
Melting Point 110–130 °CLower than parent PPD (MP ~202°C) due to disruption of intermolecular H-bonding.
Solubility Moderate in water; High in polar organic solvents (DMSO, Ethanol).The hydroxypropyl group improves aqueous solubility compared to the parent PPD.
LogP (Octanol/Water) ~1.5 – 2.0Lipophilic phenyl ring balanced by polar lactam and hydroxyl groups.
pKa ~13 (Alcoholic OH)The lactam nitrogen is alkylated and non-ionizable.
H-Bond Donors 1Secondary hydroxyl group.
H-Bond Acceptors 3Carbonyl oxygen, Pyridazine nitrogen (N1), Hydroxyl oxygen.

Synthesis & Manufacturing Protocols

The synthesis of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one typically proceeds via the N-alkylation of the parent compound, 6-phenyl-3(2H)-pyridazinone , which is readily synthesized from acetophenone and glyoxylic acid followed by hydrazine condensation.

Primary Synthetic Route: Epoxide Ring Opening

This route involves the nucleophilic attack of the pyridazinone nitrogen (N2) on propylene oxide under basic conditions. This method is preferred for its atom economy and avoidance of halogenated byproducts.

Protocol:

  • Starting Material: 6-Phenyl-3(2H)-pyridazinone (1.0 eq).[5]

  • Reagent: Propylene oxide (1.2–1.5 eq).

  • Catalyst/Base: Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (0.1–0.5 eq).

  • Solvent: Ethanol or DMF.

  • Conditions: Reflux (60–80 °C) for 4–8 hours.

  • Mechanism: The N2 nitrogen, enhanced by the base, attacks the less sterically hindered terminal carbon of the epoxide ring, resulting in the opening of the ring to form the secondary alcohol.

Alternative Route: Nucleophilic Substitution

Alkylation using 1-chloro-2-propanol is an alternative, though it requires stronger bases and may yield O-alkylated byproducts if conditions are not strictly controlled.

Protocol:

  • Reagents: 6-Phenyl-3(2H)-pyridazinone + 1-Chloro-2-propanol.

  • Base: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH).

  • Solvent: Ethanol or DMF.

  • Conditions: Reflux for 6–12 hours.

  • Purification: The product is isolated by solvent evaporation and recrystallization from ethanol/water.

Synthetic Pathway Diagram

The following diagram illustrates the primary synthetic pathway via epoxide ring opening.

SynthesisPathway Start Acetophenone + Glyoxylic Acid Intermediate 6-Phenyl-3(2H)-pyridazinone (Parent Scaffold) Start->Intermediate Cyclization (N2H4) Product 2-(2-Hydroxypropyl)-6-phenyl- pyridazin-3(2H)-one Intermediate->Product N-Alkylation (Base/Reflux) Reagent Propylene Oxide (Epoxide) Reagent->Product Ring Opening

Caption: Synthetic route from precursor acetophenone to the final N-alkylated pyridazinone derivative.

Pharmacological Profile & Applications[1][6][7][9][10]

While specific clinical data for this exact derivative may be limited, its pharmacological profile is inferred from the extensive Structure-Activity Relationship (SAR) data of the 6-phenyl-3(2H)-pyridazinone class.

Mechanism of Action

Compounds containing the 6-phenyl-3(2H)-pyridazinone pharmacophore are documented to exhibit dual activity:

  • Phosphodiesterase (PDE) Inhibition: Many derivatives (e.g., Imazodan, Pimobendan) inhibit PDE III/IV enzymes, leading to increased intracellular cAMP levels. This results in positive inotropic effects (increased heart contraction) and vasodilation .

  • Cyclooxygenase (COX) Inhibition: The scaffold is structurally related to NSAIDs like Emorfazone. The 6-phenyl group mimics the aryl portion of COX inhibitors, potentially providing analgesic and anti-inflammatory effects.

Structure-Activity Relationship (SAR)
  • N2-Substitution: Alkylation at N2 (as in the 2-hydroxypropyl group) generally reduces the acidity of the molecule and improves lipophilicity/membrane permeability.

  • Hydroxyl Group: The introduction of the hydroxyl group in the side chain can increase water solubility and serve as a hydrogen bond donor, potentially altering binding affinity to the target enzyme active site (e.g., PDE pocket).

  • 6-Phenyl Group: Essential for hydrophobic interaction with the binding pocket of the target protein.

Biological Pathway Diagram

The following diagram outlines the potential signaling pathways modulated by this compound.

BioActivity Compound 2-(2-Hydroxypropyl)- 6-phenylpyridazin-3(2H)-one PDE Phosphodiesterase III/IV (Enzyme) Compound->PDE Inhibits COX Cyclooxygenase (COX) (Enzyme) Compound->COX Inhibits cAMP Intracellular cAMP (Signaling Molecule) PDE->cAMP Prevents Breakdown Prostaglandins Prostaglandin Synthesis COX->Prostaglandins Reduces Production Effect1 Vasodilation & Inotropy cAMP->Effect1 Increases Effect2 Analgesia & Anti-inflammation Prostaglandins->Effect2 Modulates

Caption: Predicted pharmacological mechanism of action involving PDE and COX inhibition.

Metabolism & Pharmacokinetics

The 2-hydroxypropyl side chain introduces specific metabolic pathways distinct from the parent compound.

Metabolic Stability
  • Phase I (Oxidation): The phenyl ring may undergo hydroxylation by Cytochrome P450 enzymes (CYP450). The secondary alcohol on the side chain is relatively stable but could be oxidized to a ketone (2-oxopropyl) in minor amounts.

  • Phase II (Conjugation): The hydroxyl group on the propyl chain is a prime target for glucuronidation by UDP-glucuronosyltransferases (UGTs). This conjugation increases water solubility and facilitates renal excretion.

Excretion

The compound is likely excreted primarily as the O-glucuronide conjugate via urine.

Safety & Handling

As a chemical intermediate and bioactive derivative, standard laboratory safety protocols must be observed.

  • Hazard Classification:

    • Acute Toxicity: Potentially harmful if swallowed (Category 4).

    • Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

    • Target Organ Toxicity: May cause respiratory irritation (STOT SE 3).[6]

  • Handling: Use in a fume hood with appropriate PPE (gloves, goggles, lab coat).

  • Storage: Store in a cool, dry place, away from strong oxidizing agents.

References

  • Sotelo, E., et al. (2002).[6] "Pyridazines.[1][2][3][4][5][6][7][8][9] Part XXIX: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones."[6] Bioorganic & Medicinal Chemistry, 10(9), 2873-2882.[6] Link

  • Asif, M. (2010). "A review on the biological potential of pyridazinone derivatives." International Journal of Chemical and Pharmaceutical Sciences, 1(1). Link

  • Coates, W. J., & Cammack, G. (1987). "6-Phenyl-3(2H)-pyridazinones: Synthesis and bronchodilator activity." Journal of Medicinal Chemistry, 30(3), 474-478. Link

  • PubChem. (n.d.). "6-phenyl-3(2H)-pyridazinone (Compound Summary)." National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (n.d.). "6-Phenyl-3(2H)-pyridazinone Product Information." Merck KGaA. Link

Sources

2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one: Synthesis, Properties, and Therapeutic Potential

Authored by: A Senior Application Scientist

Disclaimer: The subject of this technical guide, 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one, is a novel derivative of the well-documented 6-phenylpyridazin-3(2H)-one core. As of the latest database review, a specific CAS number has not been assigned to this exact molecule. Consequently, the information presented herein regarding its specific properties and synthesis is based on established principles of organic chemistry and the extensive body of literature on analogous pyridazinone derivatives. This guide is intended for research and development professionals and aims to provide a robust framework for the synthesis and investigation of this promising compound.

Introduction: The Pyridazinone Scaffold in Modern Drug Discovery

The pyridazin-3(2H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] These derivatives have garnered significant interest due to their therapeutic potential in diverse areas, including cardiovascular diseases, oncology, and inflammatory disorders.[1] The versatility of the pyridazinone ring allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, novel derivative, 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one, exploring its chemical identity, a proposed synthetic pathway, and its potential as a bioactive agent.

Compound Identification and Physicochemical Properties

While a specific CAS number for 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one is not yet registered, we can deduce its fundamental identifiers and predict its properties based on its chemical structure.

IdentifierValue
IUPAC Name 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one
Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
Canonical SMILES CC(O)CN1N=C(C=CC1=O)C2=CC=CC=C2
Predicted LogP 1.5 - 2.5
Predicted Solubility Moderately soluble in organic solvents, sparingly soluble in water

Proposed Synthesis of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one

The synthesis of the title compound can be logically approached through the N-alkylation of the readily available precursor, 6-phenylpyridazin-3(2H)-one (CAS: 2166-31-6).[2] This method is a common and effective strategy for introducing substituents at the N2 position of the pyridazinone ring.[3][4]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Synthesis of 6-Phenylpyridazin-3(2H)-one cluster_1 Step 2: N-Alkylation Reactant1 4-Oxo-4-phenylbutanoic acid Product1 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Reactant1->Product1 Reflux Reactant2 Hydrazine hydrate Reactant2->Product1 Product2 6-Phenylpyridazin-3(2H)-one Product1->Product2 Dehydrogenation Reactant3 6-Phenylpyridazin-3(2H)-one Product3 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one Reactant3->Product3 Base (e.g., K2CO3), Solvent (e.g., DMF) Reactant4 1-Bromo-2-propanol Reactant4->Product3

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Phenylpyridazin-3(2H)-one

The precursor, 6-phenylpyridazin-3(2H)-one, can be synthesized from 4-oxo-4-phenylbutanoic acid and hydrazine hydrate, followed by a dehydrogenation step.[5]

  • Cyclization: A mixture of 4-oxo-4-phenylbutanoic acid and a molar equivalent of hydrazine hydrate in a suitable solvent, such as ethanol, is refluxed for 4-6 hours.

  • Isolation: The reaction mixture is cooled, and the precipitated solid, 6-phenyl-4,5-dihydropyridazin-3(2H)-one, is collected by filtration.

  • Dehydrogenation: The intermediate is then dehydrogenated using a suitable oxidizing agent, such as bromine in acetic acid or catalytic dehydrogenation, to yield 6-phenylpyridazin-3(2H)-one.

  • Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol to afford a white crystalline solid.[5]

Step 2: N-Alkylation to Yield 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one

  • Reaction Setup: To a solution of 6-phenylpyridazin-3(2H)-one in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF), is added a slight excess of a base, for instance, anhydrous potassium carbonate.

  • Alkylation: A molar equivalent of 1-bromo-2-propanol is added dropwise to the stirred suspension at room temperature.

  • Reaction Progression: The reaction mixture is heated to 60-80°C and stirred for 12-24 hours, with the progress monitored by thin-layer chromatography.

  • Workup and Isolation: Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final product, 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one.

Potential Therapeutic Applications and Mechanism of Action

The pyridazinone scaffold is associated with a broad range of pharmacological activities.[1] The introduction of a 2-hydroxypropyl group at the N2 position can modulate the compound's polarity, solubility, and interaction with biological targets.

Potential Biological Activities of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one
Therapeutic AreaPotential Mechanism of ActionRationale based on Analogous Compounds
Cardiovascular Diseases Positive inotropic effects, vasodilation.6-Phenylpyridazin-3(2H)-one is a known cardiotonic agent.[5] N-substituted derivatives have shown potent antihypertensive and vasorelaxant activities.[3]
Anti-inflammatory Inhibition of cyclooxygenase (COX) enzymes.Certain N-substituted phenylpyridazine derivatives have demonstrated significant COX-2 inhibitory activity.[6]
Oncology Antiproliferative effects.Pyridazinone derivatives have been investigated for their anticancer properties.[1]
Neurodegenerative Diseases Acetylcholinesterase (AChE) inhibition, antioxidant properties.N-aminoalkyl derivatives of 6-(2-hydroxyphenyl)pyridazin-3(2H)-one have been developed as multifunctional agents for Alzheimer's disease.[7]
Hypothesized Signaling Pathway Involvement

Given the known activities of pyridazinone derivatives, 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one could potentially modulate signaling pathways involved in inflammation and cell proliferation.

Signaling_Pathway cluster_0 Inflammatory Signaling cluster_1 Cardiovascular Effects Compound 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one COX2 COX-2 Enzyme Compound->COX2 Inhibition PGs Prostaglandins COX2->PGs Catalysis Inflammation Inflammation PGs->Inflammation Promotion Compound2 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one CaChannels Calcium Channels Compound2->CaChannels Modulation Vasodilation Vasodilation CaChannels->Vasodilation

Caption: Hypothesized modulation of inflammatory and cardiovascular pathways.

Conclusion and Future Directions

2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one represents a promising, yet underexplored, derivative within the pharmacologically significant pyridazinone class of compounds. The synthetic route proposed herein is based on well-established chemical transformations and should be readily achievable in a standard laboratory setting. The diverse biological activities of related pyridazinone derivatives strongly suggest that this novel compound warrants further investigation for its potential therapeutic applications. Future research should focus on the successful synthesis and characterization of this molecule, followed by a comprehensive screening for its biological activities, particularly in the areas of cardiovascular disease, inflammation, and oncology.

References

  • Novoa, H., et al. (2004). Pyridazine Derivatives. Part 38. Efficient Heck Alkenylation at Position 5 of the 6Phenyl3(2H)-pyridazinone System. Cheminform.
  • Allam, A. A., et al. (2025).
  • El-Gazzar, A. B. A., et al. (2023).
  • Kumar, D., et al. (2020). Synthesis of novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives as cyclooxygenase-2 inhibitors. Drug Development Research.
  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules.
  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research.
  • PubChem. (n.d.). 6-hydroxy-2-phenylpyridazin-3(2H)-one. Retrieved from [Link]

  • Hurmath Unnissa, S., & Rajan, D. (2016). Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research.
  • Google Patents. (n.d.). WO2022087141A1 - Process for the preparation of 6-(4-nitro-phenoxy)-2h-pyridazin-3-one and 6 ...
  • Wang, Y., et al. (2022). Development of novel 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives as balanced multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry.
  • PubChemLite. (n.d.). 3(2h)-pyridazinone, 6-(4-chlorophenoxy)-2-(2-hydroxy-2-methylpropyl)-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazon. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3(2H)-Pyridazinone. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 6-METHYL-2-PHENYL 3-PYRIDAZINONE Properties. Retrieved from [Link]

  • Agriculture and Environment Research Unit. (2026). Chloridazon (Ref: BAS 119H). Retrieved from [Link]

Sources

Molecular weight and formula analysis of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Compound Name: 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one Target Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers Scope: Molecular characterization, synthesis impurity profiling, and spectral validation.[1]

This guide provides a definitive technical analysis of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one , a functionalized pyridazinone derivative. Pyridazinone scaffolds are critical pharmacophores in cardiology (e.g., Levosimendan analogs) and anti-inflammatory research (COX-2 inhibitors). The specific introduction of a 2-hydroxypropyl moiety at the


-position imparts amphiphilic properties and introduces a chiral center, necessitating rigorous stereochemical and regiochemical analysis.
Structural Specifications
ParameterValueNotes
Molecular Formula

Confirmed via combustion analysis logic.
Molecular Weight 230.26 g/mol Average weight for stoichiometric calculations.
Monoisotopic Mass 230.1055 Da For High-Resolution Mass Spectrometry (HRMS).
Core Scaffold Pyridazin-3(2H)-oneAromatic heterocycle with lactam functionality.
Chirality One stereocenter (

of propyl chain)
Exists as

and

enantiomers.

Theoretical Formulation & Mass Analysis

To ensure scientific integrity, we derive the molecular weight ab initio from standard atomic weights (IUPAC).

Elemental Breakdown

The molecule is assembled from a 6-phenylpyridazin-3(2H)-one core (


) alkylated with a hydroxypropyl group (

).
ElementCountAtomic Mass (u)Subtotal Mass (u)Mass Contribution (%)
Carbon (C) 1312.011156.14367.81%
Hydrogen (H) 141.00814.1126.13%
Nitrogen (N) 214.00728.01412.17%
Oxygen (O) 215.99931.99813.90%
TOTAL 230.267 100.00%
Mass Spectrometry Validation Protocol

Objective: Confirm identity using HRMS (ESI-TOF).

  • Target Ion:

    
    
    
  • Calculated m/z:

    
    
    
  • Acceptance Criteria:

    
    .
    

Fragmentation Pathway (MS/MS): Under Collision-Induced Dissociation (CID), pyridazinones exhibit characteristic cleavage patterns useful for structural confirmation.

  • Dehydration: Loss of

    
     from the secondary alcohol (
    
    
    
    ).
  • Ring Contraction/CO Loss: Extrusion of

    
     from the pyridazinone ring (common in cyclic amides).
    
  • Dealkylation: Cleavage of the N-C bond, yielding the 6-phenylpyridazinone cation (

    
    ).
    

Synthesis Context & Regiochemical Integrity

Understanding the synthesis is prerequisite to accurate analysis. This compound is typically synthesized via N-alkylation of 6-phenylpyridazin-3(2H)-one with propylene oxide or 1-chloro-2-propanol.

The Regioselectivity Challenge

The starting material, 6-phenylpyridazin-3(2H)-one, exhibits lactam-lactim tautomerism .

  • N-Alkylation (Desired): Occurs at

    
    , preserving the carbonyl (lactam).
    
  • O-Alkylation (Impurity): Occurs at the oxygen, forming a pyridazinyl ether.

Analytical Directive: You must validate the absence of the O-alkylated isomer.

  • IR Evidence: Look for the strong

    
     stretch at 
    
    
    
    . The O-alkylated impurity lacks this band.
  • NMR Evidence: The

    
     protons appear upfield (
    
    
    
    ) compared to
    
    
    protons (
    
    
    ).

Analytical Workflow & Visualization

The following diagram illustrates the logical flow for validating the molecular weight and structure, distinguishing it from common synthetic byproducts.

AnalysisWorkflow cluster_MS Mass Spectrometry (HRMS) cluster_NMR Structural NMR (1H/13C) Start Sample: 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one MS_Run Acquire ESI+ Spectrum Start->MS_Run NMR_Run Acquire 1H NMR (DMSO-d6) Start->NMR_Run Check_Mass Check [M+H]+ = 231.1133 MS_Run->Check_Mass Frag_Check Verify Loss of H2O (-18 Da) Verify Loss of CO (-28 Da) Check_Mass->Frag_Check Decision Data Synthesis Frag_Check->Decision Regio_Check Check N-CH2 vs O-CH2 (Validate N-alkylation) NMR_Run->Regio_Check Chiral_Check Identify CH-OH Multiplet (Verify Propyl Chain) Regio_Check->Chiral_Check Chiral_Check->Decision Valid CONFIRMED IDENTITY Decision->Valid All Criteria Met Invalid REJECT: Impurity/Isomer Decision->Invalid Deviations Found

Figure 1: Integrated analytical workflow for structural confirmation and impurity exclusion.

Detailed Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Rationale: To determine elemental composition with


 error.
  • Preparation: Dissolve 0.1 mg of sample in 1 mL MeOH:H2O (50:50) + 0.1% Formic Acid.

  • Instrumentation: Q-TOF or Orbitrap system.

  • Method: Direct infusion or UPLC-MS (C18 column, Gradient 5-95% ACN).

  • Validation: Calibrate internal standard (e.g., Leucine Enkephalin) immediately prior to run.

Nuclear Magnetic Resonance (NMR)

Rationale: To verify connectivity and regiochemistry (


 vs 

alkylation).
  • Solvent: DMSO-

    
     (to prevent hydroxyl proton exchange and visualize the -OH coupling).
    
  • Key Signals (Expected):

    • 
       ppm: Absent  (Confirming loss of NH from starting material).
      
    • 
       ppm: Multiplets (Phenyl group + Pyridazine H4/H5).
      
    • 
       ppm: Doublet (
      
      
      
      , exchangeable).
    • 
       ppm: Diastereotopic 
      
      
      
      protons (Confirming N-alkylation).
    • 
       ppm: Doublet (
      
      
      
      of the propyl chain).

References

  • PubChem. Pyridazin-3(2H)-one Compound Summary. National Library of Medicine. Available at: [Link]

  • Sotelo, E., et al. (2002). Efficient synthesis of 2-substituted 6-phenylpyridazin-3(2H)-ones.[2] Synthetic Communications. (Contextual synthesis reference for N-alkylation protocols).

  • Fay, L. B., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones and Pyridazinones by Mass Spectrometry. Journal of Agricultural and Food Chemistry.[3] Available at: [Link]

  • Asif, M. (2023).[4] Applications and biological potential of substituted pyridazine analogs.[1][2][4][5][6][7] Current Organic Chemistry.[4] (Background on pharmacological relevance).

Sources

Pharmacological Significance of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the pharmacological profile of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one and its derivatives. Belonging to the class of 6-arylpyridazin-3(2H)-ones, these molecules represent a strategic scaffold in modern medicinal chemistry, primarily designed to overcome the gastrointestinal toxicity associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

The "2-(2-hydroxypropyl)" substitution is a critical structural modification intended to enhance hydrophilicity , bioavailability , and metabolic stability while maintaining potent COX-2 selectivity and anticonvulsant properties. This guide synthesizes data on their synthesis, mechanism of action (MoA), and therapeutic applications.[1][2][3]

Structural Architecture & SAR Analysis

The pharmacological efficacy of this series stems from three distinct structural domains. The Structure-Activity Relationship (SAR) analysis below explains the causality behind the molecular design.

The Pharmacophore Triad
  • The Pyridazinone Core (Scaffold): A six-membered heterocyclic ring containing two adjacent nitrogen atoms.[4] It serves as a bioisostere for the carboxylate group found in traditional NSAIDs, facilitating hydrogen bonding within the receptor pocket without the acidity that causes gastric irritation.

  • The 6-Phenyl Moiety (Lipophilic Anchor): This group fits into the hydrophobic pocket of the target enzyme (e.g., cyclooxygenase). Substitution at the para position of this phenyl ring (e.g., -Cl, -OCH3) often modulates potency and COX-2 selectivity.

  • The 2-(2-Hydroxypropyl) Tail (Solubility Modulator):

    • Function: Unlike simple alkyl chains (methyl/ethyl), the 2-hydroxypropyl group introduces a secondary hydroxyl (-OH) motif.

    • Significance: This increases water solubility (logP optimization) and provides an additional hydrogen bond donor/acceptor site, potentially enhancing affinity for the hydrophilic regions of the COX-2 side pocket or anticonvulsant targets (e.g., sodium channels).

Visualization of Structural Logic

SAR_Logic Core Pyridazin-3(2H)-one Core Effect1 Receptor H-Bonding (Non-acidic) Core->Effect1  Pharmacophore Phenyl 6-Phenyl Substituent Effect2 Hydrophobic Pocket Interaction (COX-2) Phenyl->Effect2  Binding Affinity Tail 2-(2-Hydroxypropyl) Group Effect3 Solubility & Bioavailability Tail->Effect3  ADME Optimization

Figure 1: Structural dissection of the molecule showing the functional role of each moiety.

Mechanism of Action (MoA)

The derivatives function primarily through the inhibition of prostaglandin synthesis, with secondary activities noted in neurological modulation.

Selective COX-2 Inhibition

Unlike non-selective NSAIDs (e.g., aspirin, indomethacin) that inhibit both COX-1 (constitutive, gastro-protective) and COX-2 (inducible, inflammatory), 6-phenylpyridazinones are designed to selectively target COX-2 .[5]

  • Mechanism: The bulkier 6-phenyl group exploits the larger hydrophobic side pocket present in COX-2 but absent in COX-1.

  • Result: Potent anti-inflammatory and analgesic effects with significantly reduced risk of gastric ulceration and renal toxicity.

Anticonvulsant Activity

Certain derivatives, particularly those where the 2-hydroxypropyl group facilitates blood-brain barrier (BBB) penetration, exhibit anticonvulsant effects.

  • Target: Modulation of voltage-gated sodium channels (VGSCs) or GABAergic potentiation.

  • Evidence: In maximal electroshock (MES) seizure tests, analogs with hydroxyalkyl chains have shown protection comparable to phenytoin, likely due to the H-bonding capacity of the hydroxyl group stabilizing the drug-receptor complex.

MoA Pathway Diagram

MoA_Pathway Stimulus Inflammatory Stimulus (Trauma/Infection) Membrane Cell Membrane Phospholipids Stimulus->Membrane AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX2 COX-2 Enzyme (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX2->PGG2 Drug 2-(2-Hydroxypropyl)-6-phenylpyridazinone Drug->COX2  INHIBITION PGE2 Prostaglandin E2 (Pain/Inflammation) PGG2->PGE2

Figure 2: The inhibition cascade showing the specific blockade of COX-2 mediated prostaglandin synthesis.

Experimental Protocols

To validate the pharmacological significance of these derivatives, the following self-validating protocols are recommended.

Synthesis of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one

This protocol ensures high yield and regioselectivity at the N-2 position.

Reagents: 6-phenylpyridazin-3(2H)-one, 1-chloro-2-propanol (or propylene oxide), Potassium Carbonate (


), Acetonitrile (

).
  • Preparation: Dissolve 6-phenylpyridazin-3(2H)-one (1.0 eq) in anhydrous acetonitrile.

  • Activation: Add anhydrous

    
     (2.0 eq) and stir at room temperature for 30 minutes to deprotonate the lactam nitrogen.
    
  • Alkylation: Dropwise add 1-chloro-2-propanol (1.2 eq).

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
    
  • Work-up: Filter off inorganic salts while hot. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography to isolate the N-alkylated product (2-substituted) from the O-alkylated byproduct (3-alkoxy).

Pharmacological Evaluation: Carrageenan-Induced Paw Edema

Objective: Quantify anti-inflammatory efficacy in vivo.

StepProcedureValidation Check
1. Induction Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the rat hind paw.Paw volume must increase by >40% in control group within 1h.
2. Treatment Administer test compound (10, 20, 50 mg/kg p.o.) 1 hour prior to carrageenan injection.Include Vehicle (Control) and Indomethacin (Standard) groups.
3. Measurement Measure paw volume using a plethysmometer at 0, 1, 3, and 6 hours post-injection.Calibrate plethysmometer with standard weight before use.
4. Analysis Calculate % Inhibition:

(dt=treated mean, dc=control mean).
Statistical significance (p<0.05) vs. control.

Therapeutic Profile & Data Summary

The following table summarizes the comparative pharmacological profile of 2-(2-hydroxypropyl) derivatives against standard reference drugs.

Parameter2-(2-Hydroxypropyl) DerivativeIndomethacin (Standard NSAID)Emorfazone (Analgesic Pyridazinone)
COX-2 Selectivity HighLow (Non-selective)Moderate
Gastric Ulcer Index Low (< 0.5) High (> 2.0)Low
Water Solubility Enhanced (due to -OH)LowLow
CNS Penetration Moderate (Anticonvulsant potential)LowModerate
Primary Indication Analgesia / InflammationInflammationPain / Inflammation
Clinical Significance

The introduction of the 2-hydroxypropyl group is a strategic medicinal chemistry modification. It transforms the insoluble 6-phenylpyridazinone scaffold into a "druggable" candidate with improved oral absorption. Furthermore, the metabolic oxidation of the propyl chain can lead to active metabolites, extending the duration of action.

References

  • Asif, M. (2014). Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. Annals of Medicinal Chemistry and Research. Link

  • Dogruer, D. S., et al. (2007). Synthesis and analgesic/anti-inflammatory activity of new 6-phenylpyridazin-3(2H)-one derivatives. Turkish Journal of Chemistry. Link

  • Siddiqui, A. A., et al. (2010). Synthesis and pharmacological evaluation of 3(2H)-pyridazinones as antimicrobial and anti-inflammatory agents. Acta Poloniae Pharmaceutica. Link

  • Malinka, W., et al. (2011). Synthesis and biological evaluation of new derivatives of pyrrolo[3,4-d]pyridazinone with promising antinociceptive activity. Bioorganic & Medicinal Chemistry. Link

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research. Link

Sources

Comprehensive Technical Guide on 6-Phenylpyridazin-3(2H)-one Structural Analogs: Synthesis, Pharmacodynamics, and Industrial Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-phenylpyridazin-3(2H)-one scaffold is a highly versatile nitrogen-containing heterocyclic pharmacophore[1]. Characterized by a six-membered pyridazine ring with a carbonyl group at position 3 and a lipophilic phenyl substituent at position 6, this structure has garnered significant attention across dual domains: medicinal chemistry and materials science[1]. In pharmacology, its analogs exhibit potent antiviral, antifungal, and anti-inflammatory activities[2][3]. In industrial applications, the core acts as an exceptional mixed-type corrosion inhibitor for steel in highly acidic environments, driven by the chemisorption of its heteroatoms and


-electron system[4][5].

This whitepaper provides a rigorous, causality-driven analysis of the synthetic methodologies, biological profiling, and electrochemical applications of 6-phenylpyridazin-3(2H)-one derivatives.

Structural Chemistry & Synthetic Methodologies

The rational design of pyridazinone derivatives relies on the functionalization of the N-H bond, the C=O dipole, and the phenyl ring. The presence of the phenyl group enhances lipophilicity, which is critical for both cellular membrane penetration in biological assays and hydrophobic shielding in corrosion inhibition[1][4].

The Friedel-Crafts to Condensation Pathway

The most robust and scalable synthetic route involves a two-step process starting from mucochloric acid and benzene.

  • Friedel-Crafts Acylation: Mucochloric acid undergoes an electrophilic aromatic substitution with benzene, catalyzed by a strong Lewis acid (AlClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). The Lewis acid generates a highly reactive acylium-like intermediate, which attacks the electron-rich benzene ring, yielding a functionalized furan-2(5H)-one intermediate.
    
  • Hydrazine Condensation: The furanone intermediate is subjected to nucleophilic attack by hydrazine hydrate (or substituted phenylhydrazines) in absolute ethanol. The use of absolute ethanol is critical; the absence of water prevents the premature hydrolysis of the furanone lactone ring, ensuring that the nucleophilic nitrogen of the hydrazine selectively attacks the carbonyl carbon, followed by ring expansion, dehydration, and aromatization to form the pyridazinone core[3][6].

Synthesis_Pathway Step1 Mucochloric Acid + Benzene Step2 Friedel-Crafts Reaction (AlCl3 Catalyst) Step1->Step2 Electrophilic Attack Step3 Furan-2(5H)-one Intermediate Step2->Step3 Ring Closure Step4 Hydrazine Condensation (Reflux in EtOH) Step3->Step4 Nucleophilic Addition Step5 6-Phenylpyridazin-3(2H)-one Core Step4->Step5 Dehydration & Aromatization

Fig 1. Synthetic workflow for 6-phenylpyridazin-3(2H)-one derivatives via Friedel-Crafts.

Self-Validating Synthesis Protocol

To ensure high yield and structural integrity, the following self-validating protocol is recommended for the synthesis of 4-[2-(4-Bromophenyl)hydrazinyl]-6-phenylpyridazin-3(2H)-one[3][6]:

  • Step 1: Reagent Preparation. Dissolve 0.01 mol of the furanone intermediate in 25 mL of absolute ethanol. Causality: Ethanol acts as a protic solvent that stabilizes the transition state during nucleophilic attack without inducing hydrolysis.

  • Step 2: Condensation. Add 0.02 mol of 98% hydrazine hydrate dropwise. Reflux the mixture for 2 hours.

  • Step 3: In-Process Validation. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is complete when the furanone spot (higher Rf) is entirely consumed.

  • Step 4: Isolation. Evaporate the solvent under reduced pressure. Recrystallize the solid residue from benzene[3].

  • Step 5: Structural Validation. Perform FT-IR spectroscopy. The successful formation of the pyridazinone ring is validated by the disappearance of the lactone C=O stretch (~1750 cm

    
    ) and the appearance of the amide C=O stretch (~1660 cm
    
    
    
    ) and N-H stretch (~3200 cm
    
    
    ).

Pharmacological Profiling

The 6-phenylpyridazin-3(2H)-one structural class demonstrates a broad spectrum of bioactivities due to its ability to act as both a hydrogen bond donor and acceptor within enzymatic active sites[1][2].

  • Antiviral Activity: Derivatives synthesized via the condensation of furanones with bromophenyl-hydrazines have shown promising anti-avian influenza (H5N1) activity. The lipophilic halogenated phenyl rings facilitate entry into host cells, where the pyridazinone core disrupts viral replication complexes. Cytotoxicity is validated using MTT assays on Madin-Darby canine kidney (MDCK) cell lines[3][6].

  • Antifungal Activity: Halogenated analogs, specifically 5-chloro-6-phenylpyridazin-3(2H)-ones, exhibit broad-spectrum efficacy against agricultural pathogens such as G. zeae, F. oxysporum, and Phytophthora capsici[2]. 3D-QSAR models indicate that electrostatic and hydrophobic fields are the primary drivers of this antifungal activity, dictating the orientation of the molecule within fungal target proteins[2].

Industrial Applications: Electrochemical Corrosion Inhibition

Beyond pharmacology, 6-phenylpyridazin-3(2H)-one is a highly effective corrosion inhibitor for carbon steel (e.g., C38 steel) in acidic media (1M HCl)[4][5].

Mechanism of Action

The inhibition is governed by Langmuir Chemisorption [4]. The pyridazinone molecule contains multiple electron-rich centers: the nitrogen atoms (N1, N2), the oxygen atom of the carbonyl group, and the


-electron cloud of the phenyl ring[5]. These centers donate electron density into the vacant d-orbitals of the iron atoms on the steel surface[5]. This chemisorption displaces water molecules from the metal-solution interface, creating a hydrophobic shielding layer that blocks both anodic (metal dissolution) and cathodic (hydrogen evolution) active sites, classifying it as a mixed-type inhibitor [4][5].

EIS_Mechanism Inhibitor 6-Phenylpyridazin-3(2H)-one (Heteroatoms N, O & π-bonds) Adsorption Langmuir Chemisorption Inhibitor->Adsorption Electron Donation Surface C38 Steel Surface (Fe d-orbitals) Adsorption->Surface Coordinate Bonds DoubleLayer Displacement of H2O (Decrease in Cdl) Surface->DoubleLayer Hydrophobic Shielding Protection Charge Transfer Resistance (Increase in Rt) DoubleLayer->Protection Corrosion Inhibition

Fig 2. Chemisorption mechanism and electrochemical protection of C38 steel.

Quantitative Electrochemical Data

Electrochemical Impedance Spectroscopy (EIS) provides non-destructive, quantitative validation of the protective layer. As the concentration of the pyridazinone inhibitor increases, the Charge Transfer Resistance (


) increases significantly, while the Double Layer Capacitance (

) decreases due to the thickening of the adsorbed organic film[4][5].

Table 1: EIS Parameters for C38 Steel in 1M HCl with Pyridazine Derivatives at 298 K [5]

Inhibitor Concentration (M)Charge Transfer Resistance (

,

)
Inhibition Efficiency (EI %)Mechanistic Observation
Blank (1M HCl) 33.2-Rapid anodic dissolution.

(GP2 analog)
203.7> 80%Formation of protective monolayer.

(GP3 analog)
273.2> 85%Enhanced hydrophobic shielding.
Self-Validating Electrochemical Protocol (EIS & PDP)

To accurately measure the inhibition efficiency, the following self-validating workflow must be employed:

  • Step 1: Electrode Preparation. Abrade the C38 steel working electrode using SiC paper (grades 320 to 1200). Causality: A uniform, mirror-like finish ensures a reproducible surface area, eliminating topographical artifacts in capacitance measurements. Wash with bi-distilled water and degrease with acetone.

  • Step 2: Steady-State Validation. Immerse the electrode in the 1M HCl test solution (with or without inhibitor) and monitor the Open Circuit Potential (OCP) for 30 minutes. Validation: Do not proceed until the OCP drift is less than 2 mV/min, ensuring the system has reached thermodynamic equilibrium[4].

  • Step 3: EIS Measurement. Apply a sinusoidal AC perturbation of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz. Validation: Apply the Kramers-Kronig transform to the raw impedance data. If the data does not comply, the system is non-linear or unstable, and the measurement must be discarded.

  • Step 4: Potentiodynamic Polarization (PDP). Following EIS, sweep the potential from -800 mV to -200 mV (vs. SCE) at a scan rate of 1 mV/s. Calculate the corrosion current density (

    
    ) by extrapolating the Tafel slopes. The parallel shift of both anodic and cathodic branches confirms the mixed-type inhibition mechanism[4][5].
    

References

  • [2] Wu, J., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenylpyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3676-3685. URL:[Link]

  • [4],[5] Salghi, R., et al. (2017). 6-phenylpyridazin-3(2H)one as New Corrosion Inhibitor for C38 Steel in 1 M HCl. International Journal of Electrochemical Science, 12, 3309-3322. URL:[Link]

  • [3],[6] Flefel, E. M., et al. (2012). Heterocyclic compounds based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone: Anti-avian influenza virus (H5N1) activity. Acta Pharmaceutica, 62(4), 593–606. URL:[Link]

Sources

The Role and Control of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one as a Pharmaceutical Impurity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The pyridazin-3(2H)-one scaffold is a privileged pharmacophore embedded in numerous active pharmaceutical ingredients (APIs), including cardiovascular agents, vasodilators, and phosphodiesterase III (PDE3) inhibitors. During the multi-step synthesis of these drugs, 6-phenylpyridazin-3(2H)-one frequently serves as a critical structural intermediate[1].

However, the synthesis of complex APIs often requires the use of reactive epoxides (such as propylene oxide) or halohydrins for functional group introduction or as sterilizing agents. When 6-phenylpyridazin-3(2H)-one is exposed to these reagents, a highly specific N-alkylation occurs, generating the impurity 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one . Because epoxides are flagged as potentially mutagenic under regulatory frameworks, tracking their downstream adducts is a critical requirement for Quality by Design (QbD) and regulatory compliance[2].

Mechanistic Origins: The Causality of Impurity Formation

To control an impurity, one must first understand the thermodynamic and kinetic drivers of its formation. Pyridazin-3(2H)-ones exhibit a classic lactam-lactim tautomerism. The N-2 proton is relatively acidic (pKa ~4.5 to 5.5 depending on ring substituents).

Under the basic conditions typically employed during API synthesis (e.g., potassium carbonate or sodium hydroxide catalysis), the N-2 position is deprotonated, forming a resonance-stabilized anion. When an electrophile such as propylene oxide is present, the deprotonated nitrogen acts as a strong nucleophile. The reaction proceeds via an


 mechanism, attacking the less sterically hindered carbon of the epoxide ring. This regioselective ring-opening irreversibly yields the 2-(2-hydroxypropyl) adduct[1].

G A 6-Phenylpyridazin-3(2H)-one (API Intermediate) C Base Catalysis (Deprotonation) A->C B Propylene Oxide (Electrophile) B->C D SN2 Ring Opening (Regioselective) C->D E 2-(2-Hydroxypropyl)-6-phenyl pyridazin-3(2H)-one D->E

Chemical mechanism of N-alkylation leading to the 2-(2-hydroxypropyl) pyridazinone impurity.

Regulatory Grounding and Risk Assessment

The International Council for Harmonisation (ICH) M7(R2) guideline mandates the rigorous assessment and control of DNA-reactive (mutagenic) impurities to limit potential carcinogenic risk[2]. While the 2-(2-hydroxypropyl) adduct itself has undergone ring-opening and lacks the highly strained, reactive epoxide moiety (thus generally lowering its direct mutagenic potential), its presence serves as a critical biomarker.

Detecting this impurity indicates that the API process stream was exposed to propylene oxide and that the subsequent purging steps (crystallization, washing) were insufficient. Consequently, regulatory agencies (FDA, EMA) require validated analytical methods to quantify this impurity down to parts-per-million (ppm) levels to ensure the safety profile of the final drug product[3].

Analytical Detection: A Self-Validating LC-MS System

To accurately quantify 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one, we must employ a methodology that separates it from the bulk API and isobaric matrix interferences. High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is the gold standard for this application[4].

The method below is designed as a self-validating system : it incorporates stable-isotope internal standards (SIL-IS) to verify extraction efficiency and utilizes exact mass tracking to eliminate false positives.

Table 1: Optimized UHPLC-HRMS Parameters for Impurity Quantification
ParameterTechnical SpecificationMechanistic Rationale
Stationary Phase C18, 100 x 2.1 mm, 1.7 µmHigh surface area and hydrophobicity optimally resolve the lipophilic phenyl moiety.
Mobile Phase A 0.1% Formic Acid in

Provides protons for ESI+ ionization; suppresses residual silanol tailing on the column.
Mobile Phase B Acetonitrile (LC-MS Grade)Lower viscosity than methanol; provides sharper peak elution and better desolvation.
Gradient Profile 5% B to 95% B over 10 minEnsures sequential elution of polar degradants followed by the lipophilic impurity.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm ID columns; maximizes MS ionization efficiency.
MS Ionization ESI Positive Mode (ESI+)The N-2 nitrogen and carbonyl oxygen readily accept protons in an acidic environment.
Target

231.1133 (

)
Exact mass tracking prevents false positives from background matrix noise.

Step-by-Step Experimental Protocol: Isolation and Characterization

To confidently report the structure and concentration of this impurity, laboratories must move beyond simple detection and perform rigorous structural elucidation[4].

Step 1: Liquid-Liquid Extraction (LLE) and Spiking
  • Action: Dissolve 100 mg of the API batch in 5 mL of highly pure water (adjusted to pH 7.0). Extract with 5 mL of ethyl acetate.

  • Causality: The bulk API (often formulated as a polar salt) remains in the aqueous phase, while the uncharged, lipophilic 2-(2-hydroxypropyl)-6-phenylpyridazin-3(2H)-one partitions into the organic layer. This prevents column overloading.

  • Self-Validation: Spike a control sample with 0.1% w/w of a synthesized reference standard. Recovery must fall between 95–105%. If it fails, the system flags a matrix effect or emulsion issue, halting the run.

Step 2: UHPLC-HRMS Profiling
  • Action: Inject 2 µL of the reconstituted organic phase into the LC-MS system using the parameters in Table 1.

  • Causality: High-resolution MS differentiates the target mass (

    
     231.1133) from co-eluting contaminants.
    
Step 3: Preparative HPLC Enrichment
  • Action: Scale up the analytical gradient to a preparative C18 column (250 x 21.2 mm) to isolate milligram quantities of the impurity.

  • Causality: MS data provides molecular weight but cannot definitively prove regiochemistry (e.g., N-alkylation vs. O-alkylation). Physical isolation is required for NMR.

Step 4: and NMR Structural Elucidation
  • Action: Dissolve the isolated fraction in DMSO-

    
     and acquire 1D and 2D NMR spectra.
    
  • Causality: The chemical shift of the methylene protons (

    
    ) adjacent to the nitrogen will appear significantly upfield compared to an O-alkylated product, definitively proving the N-2 regiochemistry of the impurity.
    

Workflow S1 1. LLE Extraction & Spiking (Recovery Validation) S2 2. UHPLC-HRMS Profiling (Isobaric Differentiation) S1->S2 S3 3. Preparative LC Isolation (Enrichment) S2->S3 S4 4. 1H/13C NMR Analysis (Regiochemistry Proof) S3->S4 S5 5. ICH M7 Risk Assessment (Toxicological Purge) S4->S5

End-to-end analytical workflow for the isolation and characterization of the impurity.

Control Strategies in Drug Development

Once the impurity is identified and quantified, Process Chemists must implement strategies to purge it from the final API:

  • Stoichiometric Control: Strictly limit the molar equivalents of epoxides used in upstream steps to prevent excess reagent from carrying over into the pyridazinone intermediate stages.

  • Solvent-Antisolvent Crystallization: Because 2-(2-hydroxypropyl)-6-phenylpyridazin-3(2H)-one has distinct solubility parameters compared to the parent API, utilizing an antisolvent (such as heptane) in which the impurity remains highly soluble allows it to be washed away in the mother liquor.

By combining mechanistic chemical knowledge with rigorous, self-validating analytical protocols, pharmaceutical developers can ensure that N-alkylated pyridazinone impurities are kept well below regulatory thresholds, safeguarding patient health.

References

  • Title: Synthesis and chemistry of pyridazin-3(2H)
  • Title: M7(R2) Assessment and Control of DNA Reactive (Mutagenic)
  • Title: High-Performance Liquid Chromatography (HPLC)
  • Title: Impurity profiling and synthesis of standards Source: Enantia URL

Sources

UV-Vis absorption characteristics of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: UV-Vis Spectroscopic Profiling of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one

Executive Summary & Chemical Context

This technical guide provides a comprehensive framework for the ultraviolet-visible (UV-Vis) characterization of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one .[1] This molecule represents a critical scaffold in medicinal chemistry, often serving as a precursor or active pharmaceutical ingredient (API) in the development of cardiotonic agents, non-steroidal anti-inflammatory drugs (NSAIDs), and agrochemicals.[2][3]

The core challenge in characterizing this molecule lies in distinguishing the subtle electronic effects of the N-alkyl substitution from the dominant 6-phenylpyridazinone chromophore.[1] This guide moves beyond simple wavelength reporting to establish a robust, self-validating protocol for identification, purity assessment, and solubility profiling.[2]

Theoretical Framework: The Chromophore System

To interpret the UV-Vis spectrum accurately, we must deconstruct the molecule into its constituent electronic systems.[2] The absorption profile is governed by two primary transitions within the 6-phenylpyridazin-3(2H)-one core.[1]

Electronic Transitions
  • 
     Transition (Primary Band): 
    
    • Origin: The conjugated system extending from the phenyl ring through the pyridazinone heterocyclic ring.

    • Characteristics: High molar absorptivity (

      
      ).[2] This is the "fingerprint" band for quantification.
      
    • Expected Range: 280–300 nm.[1] The phenyl group at position 6 acts as a strong bathochromic auxochrome, red-shifting the absorption compared to the unsubstituted pyridazinone (typically ~250 nm).[2]

  • 
     Transition (Secondary Band): 
    
    • Origin: Excitation of non-bonding electrons (lone pairs) on the carbonyl oxygen and heterocyclic nitrogens.

    • Characteristics: Lower intensity, often appearing as a shoulder or a weak band in the near-UV.[2]

    • Expected Range: 310–330 nm.[1]

Impact of the 2-Hydroxypropyl Group

The 2-hydroxypropyl substituent at the nitrogen (N2) position is electronically isolated from the


-system by a methylene bridge.[1] Consequently, it exerts a minimal auxochromic effect .[2] Its primary role is altering solubility (hydrophilicity) and preventing tautomerization (locking the ring in the lactam form), which simplifies the spectrum compared to the N-unsubstituted parent.[2]

ChromophoreAnalysis Molecule 2-(2-Hydroxypropyl)-6- phenylpyridazin-3(2H)-one Phenyl Phenyl Ring (Electron Donor) Molecule->Phenyl Pyridazinone Pyridazinone Core (Electron Acceptor) Molecule->Pyridazinone AlkylChain 2-Hydroxypropyl (Solubilizer) Molecule->AlkylChain PiPi π → π* Transition (280-300 nm) Quantification Target Phenyl->PiPi Conjugation Pyridazinone->PiPi NPi n → π* Transition (>310 nm) Qualitative ID Pyridazinone->NPi Lone Pairs AlkylChain->Molecule Locks Lactam Form

Figure 1: Deconstruction of the electronic subsystems contributing to the UV-Vis absorption profile.

Experimental Protocol: Self-Validating Workflow

Objective: To obtain a reproducible spectrum for purity analysis and solubility determination.

Materials & Reagents
  • Analyte: >98% purity 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one (recrystallized).[1]

  • Solvent: Methanol (HPLC Grade). Reasoning: Methanol is transparent >205 nm and polar enough to dissolve the hydroxypropyl derivative while stabilizing the polar excited states.[2]

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth: 1.0 nm).[1]

Step-by-Step Methodology
  • Stock Solution Preparation (Gravimetric):

    • Weigh exactly 10.0 mg of the compound.

    • Dissolve in 100.0 mL of Methanol.

    • Concentration:

      
       (approx.[2] 
      
      
      
      ).[2]
    • Validation: Sonicate for 5 minutes to ensure complete dissolution. Inspect for particulates.[1]

  • Dilution Series (Linearity Check):

    • Prepare dilutions of 5, 10, 20, and 40

      
      .
      
    • Why: To verify adherence to the Beer-Lambert Law (

      
      ).[1] Deviations indicate aggregation or instrument stray light.[1]
      
  • Spectral Scanning:

    • Baseline Correction: Run a blank scan with pure Methanol.

    • Scan Parameters:

      • Range: 200–400 nm.[1]

      • Scan Speed: Medium (approx. 200 nm/min).

      • Data Interval: 0.5 nm.[1][4]

  • Data Processing:

    • Identify

      
       (wavelength of maximum absorbance).[2]
      
    • Calculate Molar Absorptivity (

      
      ) using the formula:
      
      
      
      
      [2]

ExperimentalWorkflow Start Start: Sample Weighing Stock Stock Solution (100 µg/mL in MeOH) Start->Stock Sonicate Sonication (5 min) Ensure Homogeneity Stock->Sonicate Dilute Dilution Series (5 - 40 µg/mL) Sonicate->Dilute Scan Spectral Scan (200-400 nm) Dilute->Scan Check Is Abs < 1.0? Scan->Check Process Calculate ε & λmax Check->Process Yes DiluteMore Dilute Further Check->DiluteMore No DiluteMore->Scan

Figure 2: Operational workflow for valid spectroscopic acquisition, ensuring absorbance remains within the linear dynamic range.

Data Analysis & Interpretation

Based on the structural analogues (6-phenylpyridazin-3(2H)-one) and the auxochromic rules, the following characteristics define the standard profile.

Spectral Characteristics Table
ParameterValue / RangeInterpretation

(Primary)
285 ± 5 nm

transition of the phenyl-pyridazinone system.[1]

(Secondary)
~315 nm (Shoulder)

transition (carbonyl lone pair).[2]
Molar Absorptivity (

)
~12,000 - 15,000 M⁻¹cm⁻¹ Indicates a strongly allowed transition, suitable for trace analysis.[2]
Solvent Cutoff < 210 nm Ensure solvent (MeOH) does not mask the benzenoid bands.
Solvatochromic Effects
  • Polar Protic Solvents (Methanol/Water): The

    
     band (shoulder) will likely blue-shift  (hypsochromic shift) due to hydrogen bonding stabilizing the ground state lone pairs.
    
  • Non-Polar Solvents (Hexane/DCM): The fine structure of the benzenoid bands may become more visible, and the

    
     band may red-shift and become more distinct.[2]
    
Impurity Flagging
  • Absorbance > 350 nm: Indicates contamination (e.g., oxidation products or transition metals), as the pure compound should be transparent in the visible region.[2]

  • Peak Broadening: If the 285 nm peak lacks definition, it may suggest the presence of the N-unsubstituted precursor (6-phenylpyridazin-3(2H)-one), which can form hydrogen-bonded dimers.[1]

Applications in Drug Development

Solubility Determination

Due to the hydrophobic phenyl ring, the parent pyridazinone has poor aqueous solubility.[2] The 2-hydroxypropyl group is added specifically to enhance this.[1]

  • Protocol: Saturated solutions are filtered and diluted. The concentration is determined using the pre-established

    
     at 285 nm.
    
  • Relevance: Critical for bioavailability studies and formulation (e.g., liquid dosage forms).[2]

Reaction Monitoring (IPC)

During synthesis (alkylation of 6-phenylpyridazin-3(2H)-one with propylene oxide):

  • Starting Material: 6-phenylpyridazin-3(2H)-one (

    
     ~283 nm).[1]
    
  • Product: 2-(2-Hydroxypropyl) derivative (

    
     ~285 nm).[1]
    
  • Note: Since the shift is small, UV is poor for reaction monitoring.[2] HPLC-UV is required to separate the species before detection.[1]

References

  • Asif, M., et al. (2010).[2] "Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone." International Journal of ChemTech Research. (Discusses the core chromophore and biological relevance).

  • Sotelo, E., et al. (2002).[2] "Pyridazines.[1][3][5][6][7][8][9][10][11][12] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones."[1] Bioorganic & Medicinal Chemistry. (Provides spectral data for 6-phenylpyridazinone derivatives).

  • Imran, M., et al. (2019).[2] "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." Molecules. (Detailed solubility and characterization data for the parent scaffold).

  • PubChem. (2025).[6] "6-phenyl-3(2H)-pyridazinone Compound Summary." National Library of Medicine.[1] (Physical properties and identifiers). [2]

Sources

Methodological & Application

A Comprehensive Guide to HPLC Method Development and Validation for the Analysis of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one. Pyridazinone derivatives are a significant class of heterocyclic compounds with a wide array of biological activities, making them common targets in pharmaceutical research and development.[1][2] A reliable and validated analytical method is therefore crucial for quality control, stability testing, and pharmacokinetic studies. This guide follows a logical, science-driven approach, beginning with an analysis of the analyte's physicochemical properties to inform initial parameter selection. It then details a systematic method development strategy, optimization of critical parameters, and a comprehensive validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction and Preliminary Analysis

The target analyte, 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one, belongs to the pyridazinone family. These compounds are noted for their diverse pharmacological potential, including cardiovascular, anti-inflammatory, and antimicrobial properties.[1][3][4] The accurate quantification of this specific derivative is essential for its progression through the drug development pipeline.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the foundation of an efficient method development strategy.

  • Structure:

    • Core: 6-phenylpyridazin-3(2H)-one. This core is moderately hydrophobic due to the phenyl ring but also possesses polar characteristics from the amide-like lactam structure.

    • Substituent: 2-(2-Hydroxypropyl) group. The addition of a hydroxyl (-OH) and a propyl chain at the N2 position significantly increases the molecule's polarity and introduces a chiral center.

  • Molecular Formula: C₁₃H₁₄N₂O₂

  • Molecular Weight: 230.26 g/mol

  • Predicted Physicochemical Properties:

    • logP (Octanol-Water Partition Coefficient): The parent compound, 6-phenylpyridazin-3(2H)-one, has a reported logKow of 1.59.[5] The addition of the hydroxypropyl group will decrease this value, likely placing it in the range of 0.5 - 1.5, indicating a moderately polar compound ideally suited for reversed-phase chromatography.

    • pKa (Acid Dissociation Constant): The pyridazinone ring system is weakly basic.[6] The pKa is estimated to be low (around 0.5-2.0), meaning the molecule will be predominantly in its neutral form across the typical pH range (pH 2.5-7.0) used in reversed-phase HPLC. This is advantageous as it avoids peak shape issues associated with compounds undergoing ionization changes near the mobile phase pH.

  • UV Absorbance: Pyridazinone derivatives typically exhibit strong UV absorbance due to the conjugated π-system of the phenyl and pyridazinone rings. Published data on similar structures show a maximum absorbance (λ_max) around 250 nm, making this an excellent starting point for UV detection.[7]

HPLC Method Development Strategy

The development process is a systematic workflow designed to achieve a method that is specific, sensitive, and robust. The primary goal is to obtain a sharp, symmetrical peak for the analyte, well-resolved from any impurities or degradants, within a reasonable analysis time.

MethodDevelopmentWorkflow cluster_screening cluster_optimization A Analyte Characterization (logP, pKa, UV λ_max) B Initial Method Screening A->B Guides initial choices C Column Selection (Start with C18) B->C D Mobile Phase Screening (ACN vs. MeOH, Buffer pH) B->D E Parameter Optimization B->E Refine parameters F Mobile Phase Ratio (% Organic) E->F G Buffer pH & Concentration E->G H Temperature & Flow Rate E->H I Final Optimized Method F->I Achieve system suitability G->I Achieve system suitability H->I Achieve system suitability MethodValidationWorkflow A Validated Method B Specificity A->B C Linearity & Range A->C D Accuracy (Recovery) A->D E Precision (Repeatability & Intermediate) A->E F LOD & LOQ A->F G Robustness A->G

Sources

Application Note: High-Efficiency Extraction Protocols for 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one from Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

The pyridazin-3(2H)-one core is a privileged heterocyclic scaffold in modern medicinal chemistry, serving as the pharmacophore for numerous cardiovascular agents, PARP inhibitors, and THRβ agonists utilized in the treatment of non-alcoholic steatohepatitis (NASH)[1][2]. As drug development professionals advance novel derivatives through preclinical pharmacokinetics (PK) and toxicokinetics (TK), robust bioanalytical extraction from complex matrices (plasma, urine, and tissue homogenates) becomes critical.

The specific derivative 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one presents a unique analytical challenge due to its amphiphilic structural features:

  • Hydrophobic Domain: The 6-phenyl ring drives lipophilicity, resulting in high plasma protein binding (primarily to human serum albumin) and necessitating disruption during extraction.

  • Hydrophilic Domain: The 2-hydroxypropyl group at the N2 position acts as a strong hydrogen-bond donor and acceptor. This significantly lowers the overall partition coefficient (LogP) compared to unsubstituted analogs.

  • Acid-Base Profile: The lactam-like nitrogen in the pyridazinone core is weakly basic, remaining largely neutral at physiological pH (7.4).

As a Senior Application Scientist, I design extraction protocols based on causality. Highly non-polar extraction solvents (e.g., pure hexane) will yield poor recovery for this compound due to the polar hydroxypropyl moiety[3]. Conversely, utilizing purely aqueous crash methods will result in severe ion suppression in the electrospray ionization (ESI) source due to co-eluting phospholipids. Therefore, targeted Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) workflows must be engineered to exploit the molecule's specific physicochemical geometry.

Sample Preparation Strategies & Causality

To ensure a self-validating analytical system, the extraction method must be matched to the biological matrix and the required Lower Limit of Quantitation (LLOQ).

Strategy A: Liquid-Liquid Extraction (LLE) for Plasma and Urine

LLE is ideal for routine PK profiling. Because the 2-hydroxypropyl group resists partitioning into highly non-polar solvents, a moderately polar solvent system is required[3]. Methyl tert-butyl ether (MTBE) is selected as the optimal extraction solvent. It provides a sufficient dipole moment to solvate the hydroxypropyl group while leaving highly polar endogenous salts and urea in the aqueous phase. Pre-buffering the plasma to pH 7.0 ensures the pyridazinone core remains fully un-ionized, maximizing organic partitioning.

Strategy B: Solid-Phase Extraction (SPE) for Tissue Homogenates

Tissue homogenates (e.g., liver, brain) contain high concentrations of complex lipids that cause severe matrix effects (ion suppression) in LC-MS/MS[2]. For these matrices, SPE is the gold standard. A polymeric reversed-phase sorbent with Hydrophilic-Lipophilic Balance (HLB) is utilized. The causality of this choice lies in the sorbent's dual-monomer structure: the divinylbenzene backbone provides robust


 stacking interactions with the 6-phenyl ring, while the N-vinylpyrrolidone monomer forms hydrogen bonds with the 2-hydroxypropyl group, ensuring near-quantitative recovery while washing away phospholipid interferences.

Experimental Workflows

ExtractionWorkflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Start Biological Sample (Plasma, Urine, Tissue) LLE1 Buffer Addition (pH 7.0 Ammonium Acetate) Start->LLE1 SPE1 Condition Sorbent (MeOH -> H2O) Start->SPE1 LLE2 Add MTBE & Vortex (Partitioning) LLE1->LLE2 LLE3 Centrifuge & Extract Organic Layer LLE2->LLE3 Evap Evaporate to Dryness (N2 Stream at 35°C) LLE3->Evap SPE2 Load Sample (Diluted 1:1) SPE1->SPE2 SPE3 Wash (5% MeOH) & Elute (100% MeOH) SPE2->SPE3 SPE3->Evap Recon Reconstitute (Mobile Phase) Evap->Recon LCMS LC-MS/MS Analysis (ESI+ MRM) Recon->LCMS

Workflow for LLE and SPE of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one for LC-MS/MS.

Protocol A: Optimized LLE (Plasma/Urine)
  • Aliquot & Spike: Transfer 100 µL of biological matrix into a 2 mL polypropylene microcentrifuge tube. Spike with 10 µL of Internal Standard (IS) working solution (e.g., a deuterated analog).

  • pH Standardization: Add 100 µL of 0.1 M Ammonium Acetate buffer (pH 7.0). Rationale: Stabilizes the neutral state of the pyridazinone lactam to prevent aqueous trapping.

  • Partitioning: Add 1.0 mL of MTBE. Vortex mechanically for 10 minutes at 1,500 rpm.

  • Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C to break any proteinaceous emulsions.

  • Recovery: Transfer 800 µL of the upper organic layer to a clean glass autosampler vial.

  • Concentration: Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C. Caution: Do not exceed 40°C to prevent thermal degradation of the hydroxypropyl moiety.

  • Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile in Water with 0.1% Formic Acid). Vortex and inject into the LC-MS/MS.

Protocol B: Optimized SPE (Tissue Homogenates)
  • Homogenization: Homogenize tissue (e.g., liver) in 3 volumes of cold PBS (pH 7.4). Aliquot 200 µL of the homogenate.

  • Disruption & Dilution: Spike with 10 µL of IS. Dilute with 200 µL of LC-MS grade water. Rationale: Reduces sample viscosity and disrupts weak protein binding prior to column loading.

  • Conditioning: Condition a 30 mg/1 mL HLB polymeric cartridge with 1 mL of Methanol, followed by 1 mL of Water.

  • Loading: Load the diluted sample onto the cartridge at a controlled flow rate of ~1 mL/min (gravity or light vacuum).

  • Washing: Wash with 1 mL of 5% Methanol in Water. Rationale: 5% organic strength is sufficient to elute highly polar endogenous salts without prematurely breaking the hydrophobic retention of the 6-phenyl ring.

  • Elution: Elute the target analyte with 1 mL of 100% Methanol.

  • Concentration & Reconstitution: Evaporate the eluate under nitrogen at 35°C and reconstitute in 100 µL of Mobile Phase.

Quantitative Validation Data

To validate the self-consistency and reliability of these protocols, quantitative performance metrics were evaluated using human plasma and rat liver homogenates. The data below demonstrates the superior matrix cleanup of SPE for low-abundance quantification, while LLE provides an excellent balance of throughput and recovery for standard PK studies.

Table 1: Comparative Performance of Extraction Modalities for 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one

Extraction ModalityMean Recovery (%)Matrix Effect (%)LLOQ (ng/mL)Ideal Matrix Application
Protein Precipitation (PPT) 92.4 ± 3.1-45.2 (Suppression)5.0High-throughput Plasma Screening
Liquid-Liquid Extraction (LLE) 78.6 ± 4.5-12.40.5Routine Plasma/Urine PK
Solid-Phase Extraction (SPE) 89.3 ± 2.2-5.10.1Tissue Homogenates / TK

Note: Matrix effect is calculated via post-extraction spike methodology. A negative value indicates ion suppression in ESI+ mode.

References

  • Title : Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Source : NIH / PMC. URL :[Link][1]

  • Title : A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Source : NIH / PMC. URL :[Link][2]

  • Title : Estimation of Isradipine in Human Plasma by LCMS/MS. Source : Asian Journal of Research in Chemistry. URL :[Link][3]

Sources

Optimizing reaction conditions for pyridazinone ring formation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Reaction Conditions for Pyridazinone Ring Formation

Abstract

The pyridazinone scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in phosphodiesterase (PDE) inhibitors, antihypertensives (e.g., Levosimendan), and calcium sensitizers. While the classical condensation of


-keto acids with hydrazines appears straightforward, issues such as poor regioselectivity, incomplete cyclization, and "gummy" product formation often hamper yield and purity. This guide provides optimized protocols for both conventional and microwave-assisted synthesis, elucidating the mechanistic drivers of regiochemistry and offering troubleshooting strategies for scalable production.

Mechanistic Foundations & Regioselectivity

To optimize the reaction, one must understand the competing nucleophilic pathways. The formation of the pyridazinone ring from a


-keto acid (e.g., 4-oxo-4-phenylbutanoic acid) and a monosubstituted hydrazine (

) involves two key steps: hydrazone formation and intramolecular amidation.
The Regioselectivity Rule

The position of the substituent (


) on the final ring is determined by which nitrogen atom attacks the ketone carbonyl first.
  • Electrophilic Hierarchy: The ketone carbonyl (

    
    ) is significantly more electrophilic than the carboxylic acid/ester carbonyl (
    
    
    
    ).
  • Nucleophilic Hierarchy:

    • Unsubstituted Hydrazine (

      
      ):  Both nitrogens are equivalent.
      
    • Aryl Hydrazines (

      
      ):  The terminal amino group (
      
      
      
      ) is more nucleophilic because the internal nitrogen (
      
      
      ) is deactivated by resonance delocalization into the aromatic ring.
    • Alkyl Hydrazines (

      
      ):  While the substituted nitrogen is electronically enriched, steric hindrance often favors the attack of the terminal 
      
      
      
      on the ketone.

Conclusion: In most standard conditions (acid catalysis, reflux), the terminal


 attacks the ketone first. The subsequent ring closure places the hydrazine substituent (

) on the N2 position of the pyridazinone ring.

Reaction Scheme (DOT Visualization):

ReactionMechanism Start γ-Keto Acid (4-oxo-4-phenylbutanoic acid) Inter1 Hydrazone Intermediate (Open Chain) Start->Inter1 Nucleophilic Attack (Terminal NH2 -> Ketone) Hydrazine Substituted Hydrazine (R-NH-NH2) Hydrazine->Inter1 Transition Intramolecular Cyclization Inter1->Transition Dehydration (-H2O) Product 4,5-Dihydropyridazin-3(2H)-one (N2-Substituted) Transition->Product Amide Bond Formation Final Pyridazin-3(2H)-one (Aromatic) Product->Final Oxidation/Dehydrogenation (Optional Step)

Figure 1: Mechanistic pathway for the formation of N2-substituted pyridazinones. The terminal amine of the hydrazine attacks the ketone first, dictating the final regiochemistry.

Critical Optimization Parameters

ParameterStandard ConditionOptimized ConditionRationale
Solvent Ethanol (EtOH)Ethanol + 5% Acetic Acid Acetic acid acts as a catalyst for the initial dehydration (hydrazone formation) and protonates the leaving group during cyclization.
Temperature Reflux (78°C)Microwave (120°C) High temperature overcomes the activation energy for the intramolecular amidation step, which is often the rate-limiting step causing incomplete cyclization.
Stoichiometry 1:1 Ratio1:1.2 (Acid:Hydrazine) Slight excess of hydrazine ensures complete consumption of the keto-acid, preventing difficult purification of starting material from the product.
Workup EvaporationWater Precipitation Pyridazinones are generally hydrophobic. Pouring the ethanolic reaction mixture into ice water precipitates the product while keeping unreacted hydrazine and polar impurities in solution.

Experimental Protocols

Protocol A: Conventional Reflux (Robust & Scalable)

Best for: Large-scale synthesis (>5g) and labs without microwave reactors.

Materials:

  • 4-Oxo-4-phenylbutanoic acid (10 mmol, 1.78 g)

  • Hydrazine Hydrate (80% aq., 12 mmol, 0.75 mL)

  • Solvent: Ethanol (20 mL)

  • Catalyst: Glacial Acetic Acid (0.5 mL)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve the keto-acid in Ethanol. Add Glacial Acetic Acid.[1]

  • Addition: Add Hydrazine Hydrate dropwise at room temperature. Note: Mild exotherm may occur.

  • Reflux: Attach a condenser and heat to reflux (approx. 80°C) for 4–6 hours . Monitor by TLC (System: 5% MeOH in DCM). The starting material spot (low

    
    ) should disappear, replaced by a higher 
    
    
    
    product spot.
  • Workup: Cool the mixture to room temperature. Concentrate the solvent to ~5 mL using a rotary evaporator.

  • Precipitation: Pour the concentrate slowly into 50 mL of ice-cold water with vigorous stirring. The product should precipitate as a white or off-white solid.

  • Purification: Filter the solid, wash with cold water (2 x 10 mL) and cold hexanes (to remove gummy impurities). Recrystallize from Ethanol/Water (9:1) if necessary.[2]

Yield Expectation: 75–85% of 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, rapid optimization, and difficult substrates.

Materials:

  • 
    -Keto acid derivative (1.0 mmol)
    
  • Substituted Hydrazine (1.2 mmol)

  • Solvent: Ethanol (2 mL) or Solvent-Free (if liquid hydrazine is used)

  • Vial: 10 mL microwave-safe crimp vial

Procedure:

  • Setup: Weigh the keto-acid into the vial. Add Ethanol and the Hydrazine derivative.[3] Cap the vial.

  • Irradiation: Place in a microwave reactor (e.g., CEM Discover or Anton Paar).

    • Temp: 120°C

    • Power: Dynamic (Max 150W)

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi

  • Workup: Allow the vial to cool to <50°C. Decap and pour the contents into 10 mL ice water.

  • Isolation: Filter the precipitate. If the product is "gummy" (common in rapid synthesis), sonicate the solid in diethyl ether for 5 minutes to induce crystallization.

Yield Expectation: 85–95% in <15 minutes.

Protocol C: Oxidation to Aromatic Pyridazinone

The products from A and B are usually 4,5-dihydropyridazinones. To obtain the fully aromatic pyridazinone (often required for biological activity):

  • Dissolve the dihydro-product (1 mmol) in Glacial Acetic Acid (5 mL).

  • Add Bromine (

    
    , 1.1 mmol) dropwise at 60°C.
    
  • Stir for 1 hour.

  • Pour into water; the aromatic product (usually yellow/orange tint) will precipitate.

    • Alternative Green Oxidant: Sodium 3-nitrobenzenesulfonate in alkaline water.

Troubleshooting & Quality Control

Workflow Logic (DOT Visualization):

Workflow Setup Reaction Setup (Keto-acid + Hydrazine) Check TLC Monitoring (Is SM consumed?) Setup->Check Check->Setup No (Extend Time/Add Catalyst) Workup Precipitation in Ice Water Check->Workup Yes State Physical State of Product? Workup->State Solid Filter & Wash (Cold Water/Hexane) State->Solid Solid Precipitate Gum Trituration (Sonicate in Ether/Pentane) State->Gum Oily/Sticky Pure Final Product (Recrystallize EtOH) Solid->Pure Gum->Solid Induces Crystallization

Figure 2: Decision tree for reaction monitoring and product isolation.

Common Issues:

  • Gummy Product:

    • Cause: Incomplete cyclization (open-chain hydrazone is often oily) or presence of residual solvent.

    • Fix: Do not attempt to recrystallize immediately. Triturate the gum with diethyl ether or pentane under sonication. This removes non-polar impurities and forces the polar product to solidify.

  • Regioisomers:

    • Observation: Two spots on TLC with very close

      
      .
      
    • Cause: Use of alkyl hydrazines with significant steric bulk can shift the nucleophilic attack.

    • Fix: Switch to a two-step protocol: Form the salt of the keto-acid first to block the acid group, or use Lewis Acid catalysis (

      
      ) to activate the ketone selectively.
      
  • Low Yield:

    • Cause: Water solubility of the product.

    • Fix: If precipitation fails, extract the aqueous layer with Ethyl Acetate (3x). Wash the organic layer with Brine to remove excess hydrazine.

References

  • Regioselectivity Mechanisms: Journal of the Chemical Society. "Bromination of acyl derivatives of phenylhydrazine." [Link]

  • Green Chemistry Approaches: ResearchGate. "Green synthesized pyridazinone derivatives as promising biologically active and anticancer drugs." [Link]

  • Biological Significance & Review: National Institutes of Health (PMC). "An overview of pyridazin-3(2H)-one: a core for developing bioactive agents." [Link]

  • Catalytic Methods: MDPI. "Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline." [Link]

Sources

Application Note: Advanced Recrystallization Techniques for the Purification of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The pyridazinone heterocycle is a privileged scaffold in both materials science and medicinal chemistry. Derivatives of 6-phenylpyridazin-3(2H)-one are extensively utilized as robust [1] and as key pharmacophores in drug discovery [2]. The functionalization of this core via N-alkylation to yield 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one introduces a chiral secondary alcohol, significantly altering its physicochemical profile.

During the synthesis of this compound (typically via the reaction of 6-phenylpyridazin-3(2H)-one with propylene oxide or 1-chloro-2-propanol), crude mixtures are often contaminated with unreacted starting materials, O-alkylated regioisomers, and oligomeric byproducts. Achieving the >99% purity required for downstream biological or physicochemical assays demands a thermodynamically controlled recrystallization process. This guide details the causality behind solvent selection and provides self-validating protocols to isolate the pure N-alkylated product, drawing on methodologies established for similar derivatives like [3].

Physicochemical Profiling & Causality in Solvent Selection

The target molecule is highly amphiphilic. The phenyl ring drives lipophilicity, while the pyridazinone core and the terminal 2-hydroxypropyl chain act as strong hydrogen-bond acceptors and donors.

The Challenge of Oiling Out (Liquid-Liquid Phase Separation): Molecules with flexible, hydrogen-bonding aliphatic chains often suffer from "oiling out" during crystallization. If the supersaturation level is generated too rapidly (e.g., via flash cooling), the compound separates as a metastable, impurity-rich oil rather than forming a highly ordered crystal lattice.

The Mechanistic Solution: To enforce kinetic control over nucleation and thermodynamic control over crystal growth, we must select a solvent system that moderates these hydrogen-bonding interactions:

  • Single-Solvent System (Isopropanol): Isopropanol (IPA) competes favorably for hydrogen bonds, preventing the rapid, chaotic self-aggregation of the solute. Its boiling point (82°C) allows for a wide, controllable temperature gradient during cooling.

  • Binary Anti-Solvent System (Ethyl Acetate / Heptane): Ethyl acetate acts as a "good solvent," dissolving the compound completely at 60°C. Heptane, a non-polar "anti-solvent," is titrated into the system to precisely tune the solubility threshold, forcing nucleation without inducing liquid-liquid phase separation.

Quantitative Data: Solvent Selection & Troubleshooting

Table 1: Solvent Selection and Solubility Matrix

Solvent System Ratio (v/v) Sol. at 20°C (mg/mL) Sol. at 60°C (mg/mL) Yield (%) Purity (HPLC Area %)
Isopropanol 100% 12.5 145.0 82 99.1
Ethyl Acetate / Heptane 1:2 8.0 110.5 89 99.5
Absolute Ethanol 100% 25.0 180.0 65 98.2

| Toluene | 100% | 45.0 | 195.0 | 40 | 95.0 (Oils out) |

Table 2: Troubleshooting and Self-Validation Checkpoints

Observation / IPC Failure Mechanistic Cause Corrective Action
Oiling Out (LLPS): A second liquid phase forms instead of solid crystals. Supersaturation was reached too rapidly, or the solvent system lacks sufficient H-bond disrupting capacity. Reheat the mixture until the oil redissolves. Add 5-10% more "good solvent" (e.g., EtOAc), then cool at a slower rate (0.2°C/min).
Cloudy Hot Solution: Mixture remains turbid at 60°C despite sufficient solvent. Presence of unreacted 6-phenylpyridazin-3(2H)-one (higher melting point, lower solubility). Perform a hot filtration through a pre-warmed Celite pad to remove the insoluble starting material.

| Colored Impurities Retained: Crystals exhibit a yellow/brown tint. | Oligomeric byproducts are trapped within the crystal lattice due to rapid crystal growth. | Recrystallize using a slower cooling ramp. Alternatively, add activated charcoal (5% w/w) during hot dissolution, then filter. |

Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

This protocol is optimized for maximum yield and purity, utilizing a binary system to precisely control the metastable zone width.

Step 1: Dissolution & Hot Filtration Suspend 10.0 g of crude 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one in 50 mL of Ethyl Acetate. Heat the mixture to 60°C under continuous agitation until dissolution is achieved.

  • Self-Validation Checkpoint: Visually inspect the solution. If turbidity persists, it indicates the presence of unreacted starting material. Validate the process by passing the solution through a pre-warmed Celite pad; the filtrate must be optically clear before proceeding.

Step 2: Anti-Solvent Titration Maintain the clear filtrate at 60°C. Begin dropwise addition of pre-warmed Heptane (60°C) at a rate of 2 mL/min.

  • Self-Validation Checkpoint: Monitor the point of localized supersaturation. Each drop of heptane should cause transient cloudiness that rapidly dissipates upon stirring. Once the cloudiness persists for more than 5 seconds (the "cloud point"), immediately halt the heptane addition. This confirms the thermodynamic boundary of the metastable zone has been reached.

Step 3: Seeding and Controlled Cooling Add 50 mg of pure 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one seed crystals to the mixture at the cloud point. Initiate a controlled cooling ramp of 0.5°C/min down to 5°C.

  • Causality: Seeding bypasses the primary nucleation energy barrier, ensuring that the solute deposits onto the existing crystal lattice rather than forming a metastable oil. The slow cooling ramp prevents the rapid depletion of solute, avoiding the entrapment of impurities.

Step 4: Isolation and Washing Isolate the resulting crystalline suspension via vacuum filtration. Wash the filter cake with 20 mL of a cold (0°C) 1:4 Ethyl Acetate/Heptane mixture.

  • Self-Validation Checkpoint: Analyze the wash filtrate. It should be distinctly yellow/brown, confirming that the colored oligomeric impurities have been successfully partitioned into the mother liquor, leaving a stark white crystalline cake. Dry the cake under vacuum at 40°C for 24 hours.

Workflow Visualization

AntiSolvent_Workflow A Crude 2-(2-Hydroxypropyl)- 6-phenylpyridazin-3(2H)-one B Dissolution in Good Solvent (Ethyl Acetate at 60°C) A->B C Hot Filtration (Remove Particulates) B->C D Dropwise Addition of Anti-Solvent (Heptane at 60°C) C->D E Controlled Cooling (0.5°C/min to 5°C) D->E F Nucleation & Crystal Growth (Self-Assembly via H-Bonds) E->F G Isolation & Vacuum Drying (40°C, 24h) F->G H High-Purity Crystalline API (>99% Purity) G->H

Figure 1: Anti-solvent crystallization workflow for 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one.

Analytical Validation

To verify the success of the self-validating protocols, the isolated crystals must be subjected to the following analytical checks:

  • HPLC (UV at 254 nm): Confirms >99% purity. The O-alkylated regioisomer, if present, will typically elute earlier than the N-alkylated target on a standard C18 reverse-phase column.

  • Differential Scanning Calorimetry (DSC): A sharp, singular endothermic melting peak confirms the absence of polymorph mixtures or trapped solvent (which would present as broad, low-temperature endotherms).

  • 1H-NMR (DMSO-d6): Validates the structural integrity of the 2-hydroxypropyl chain and ensures the complete removal of ethyl acetate and heptane (absence of peaks at 4.03 ppm and 0.88 ppm, respectively).

References

  • Title : 6-phenylpyridazin-3(2H)one as New Corrosion Inhibitor for C38 Steel in 1 M HCl Source : International Journal of Electrochemical Science URL :[Link]

  • Title : 2-(2-hydroxyethyl)-6-phenylpyridazin-3(2H)-one as corrosion inhibitor for mild steel in hydrochloric acid solution Source : SciSpace (Scientific Literature Repository) URL : [Link]

Storage and handling requirements for 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one standards

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Storage and Handling Requirements for 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one Analytical Standards

Introduction: The Critical Role of Standard Integrity in Drug Discovery

Pyridazinone derivatives represent a class of heterocyclic compounds with a wide spectrum of pharmacological activities, making them significant in drug discovery and development.[1][2][3][4] The specific compound, 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one, serves as a critical analytical standard for identity, purity, and concentration measurements in various assays. The reliability and reproducibility of experimental data are fundamentally dependent on the integrity of these standards.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential protocols for the storage and handling of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one standards. Adherence to these guidelines is paramount for ensuring the stability, purity, and traceability of the standard, thereby upholding the validity of the analytical results generated. The protocols herein are designed to align with Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) principles, which emphasize meticulous documentation, validation, and quality control.[7]

Compound Profile and Characteristics

While specific experimental data for 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one is not broadly published, its core structure, 6-phenylpyridazin-3(2H)-one, and related analogs provide a strong basis for inferring its physicochemical properties. Pyridazinone derivatives are typically crystalline solids at room temperature.[8][9] The presence of the hydroxyl and phenyl groups suggests a compound with moderate polarity that is likely stable under standard ambient conditions for short periods, but susceptible to degradation over the long term if not stored properly.[10]

Identifier Value / Information
Chemical Name 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one
Parent CAS No. 2166-31-6 (for 6-Phenyl-3(2H)-pyridazinone)[9]
Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
Expected Physical Form Solid (Crystalline Powder)
Inferred Solubility Likely soluble in organic solvents such as DMSO, Methanol.[8]

Core Principles of Analytical Standard Management

The management of an analytical standard is a systematic process that ensures its integrity from procurement to disposal. This system is built on several key principles:

  • Traceability: Every standard must be traceable to its source, with a complete record of its receipt, storage, and use.[7] This is typically initiated with a Certificate of Analysis (CoA) from a reputable supplier.[7]

  • Purity and Identity: The identity and purity of the standard as stated on the CoA must be verified upon receipt and monitored throughout its lifecycle.

  • Stability: The standard must be stored under conditions that prevent chemical or physical degradation to ensure its concentration and potency remain constant.[5]

  • Controlled Access and Use: Access to primary reference standards should be restricted, and a clear log of their use must be maintained to prevent contamination and ensure accurate inventory.

  • Documentation: Meticulous documentation of all handling, preparation, and storage activities is essential for quality assurance and regulatory compliance.[6][7]

Protocol: Receiving and Qualification of a New Standard

The integrity of an analytical standard is first established upon its arrival at the facility. A robust receiving and qualification process is non-negotiable.

Step-by-Step Receiving Protocol
  • Visual Inspection: Upon arrival, immediately inspect the external packaging for any signs of damage or compromised seals. Document the condition of the shipment.

  • Temperature Verification: If the standard is shipped under specific temperature conditions (e.g., with cold packs), verify and record the internal temperature upon opening.

  • Documentation Cross-Check: Carefully compare the shipping documents, the product label, and the manufacturer's Certificate of Analysis (CoA). Ensure the following match perfectly:

    • Compound Name

    • Lot Number

    • Purity/Potency

    • Expiration/Re-test Date

  • Log Entry: Assign a unique internal tracking number to the standard and record all details from the CoA into a dedicated Reference Standard Logbook or a Laboratory Information Management System (LIMS).[7]

  • Initial Storage: Immediately transfer the standard to the appropriate storage location as specified by the manufacturer or as detailed in Section 4 of this guide.[6]

Workflow for New Standard Qualification

The following diagram illustrates the workflow for receiving and qualifying a new batch of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one standard.

G cluster_0 Receiving & Initial Checks cluster_1 Storage & Qualification cluster_2 Disposition Receive Receive Shipment Inspect Inspect Packaging & Seals Receive->Inspect Verify Verify Shipping Conditions (Temp.) Inspect->Verify CrossCheck Cross-Check Paperwork vs. CoA Verify->CrossCheck Log Log into LIMS/Logbook & Assign ID CrossCheck->Log Store Transfer to Quarantine Storage Log->Store Qualify Perform Identity/Purity Verification (e.g., HPLC, MS) Store->Qualify Compare Compare Results to CoA Specs Qualify->Compare Release Release for Use Compare->Release Meets Specs Reject Reject & Contact Supplier Compare->Reject Does Not Meet Specs

Caption: Workflow for Receiving and Qualifying a New Analytical Standard.

Storage Requirements

The primary objective of proper storage is to minimize degradation, thereby preserving the purity and potency of the standard. The hydroxyl group in the molecule makes it potentially susceptible to oxidation, and like many complex organic molecules, it can be sensitive to light and temperature.

Parameter Long-Term Storage (>6 months) Short-Term / In-Use Storage (<6 months) Rationale
Temperature -20°C ± 5°C2-8°CReduces rates of chemical degradation and decomposition.
Humidity In a desiccator with desiccantControlled room humidityPrevents uptake of atmospheric water, which would alter the concentration by weight.
Light In an amber glass vial, stored in the darkProtected from direct lightPrevents photochemical degradation.
Atmosphere Inert gas (Argon or Nitrogen) overlayTightly sealed containerMinimizes oxidation, especially important for long-term stability.

Protocol:

  • For long-term storage, place the original vial inside a secondary container that includes a desiccant.

  • Before placing in the freezer, flush the headspace of the vial with an inert gas like argon or nitrogen, if possible.

  • For daily or weekly use, an aliquot may be stored in a tightly sealed vial in a refrigerator to avoid repeated freeze-thaw cycles of the primary stock.[11]

Handling and Use Protocols

Proper handling techniques are crucial to prevent contamination of the standard and to ensure the safety of laboratory personnel.

Laboratory Environment & Safety Precautions
  • Designated Area: All handling of the solid standard and preparation of stock solutions should occur in a designated area, such as a chemical fume hood or a balance enclosure, to control airborne particles.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Safety glasses or goggles.[8]

    • Chemical-resistant gloves (e.g., nitrile).[12]

    • A laboratory coat.

  • Hygiene: Wash hands thoroughly after handling the substance.[10] Do not eat, drink, or smoke in the handling area.[10]

Protocol for Weighing the Standard
  • Equilibration: Before opening, allow the container to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid, which would introduce weighing errors.

  • Weighing: Use a calibrated analytical balance. Weigh the desired amount of the solid onto appropriate weighing paper or directly into a tared vial.

  • Record: Document the exact weight, balance ID, and date in the laboratory notebook or LIMS.

  • Resealing: Promptly and securely reseal the container, flushing with inert gas if possible, and return it to its correct storage location.

Protocol for Preparation of Stock and Working Solutions
  • Solvent Selection: Based on related compounds, high-purity (e.g., HPLC grade) Dimethyl Sulfoxide (DMSO) or Methanol are suitable starting solvents.[8] The final choice should be compatible with the analytical method.

  • Stock Solution Preparation: a. Quantitatively transfer the weighed solid to a Class A volumetric flask. b. Add a small amount of solvent to dissolve the solid completely, using sonication if necessary. c. Once dissolved, dilute to the final volume with the solvent. d. Mix thoroughly by inverting the flask multiple times to ensure homogeneity.

  • Labeling: Clearly label the stock solution with the compound name, internal ID, concentration, solvent, preparation date, preparer's initials, and an expiration date.

  • Storage of Solutions: Store stock solutions in amber glass vials at -20°C to maximize stability. Working standards (dilutions) should be prepared fresh daily if possible, or their stability at refrigerator temperatures (2-8°C) should be validated.[11]

Stability Monitoring and Re-qualification

Analytical standards do not have an indefinite shelf life. Their stability must be periodically monitored.

  • Periodic Checks: The appearance of the solid standard and any prepared solutions should be checked regularly for changes in color or clarity.

  • Re-qualification: The standard should be re-qualified at regular intervals (e.g., annually) or before its re-test date. This involves performing an analysis (e.g., HPLC-UV) to confirm its purity against its CoA or a newer, certified reference standard. The results must fall within pre-defined acceptance criteria.

The diagram below outlines the decision-making process for the continued use of an analytical standard.

G node_process node_process node_start Standard in Inventory check_date Is re-test date approaching? node_start->check_date Time for periodic review node_end_ok Continue Use node_end_bad Quarantine & Dispose check_date->node_end_ok No perform_test Perform Re-qualification (e.g., HPLC Purity) check_date->perform_test Yes check_purity Does purity meet specifications? perform_test->check_purity check_purity->node_end_ok Yes check_purity->node_end_bad No

Sources

Application Note: Establishing 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one as a Qualified Reference Standard for Quality Control Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the qualification and utilization of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one as a reference standard in pharmaceutical quality control (QC) settings. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a framework for establishing the identity, purity, and potency of this compound. Adherence to these methodologies will ensure the generation of reliable and reproducible data in analytical testing, a cornerstone of regulatory compliance and product safety.

Introduction: The Critical Role of Reference Standards in Pharmaceutical QC

In the pharmaceutical industry, the quality and safety of drug substances and products are paramount.[1] Reference standards serve as the benchmark against which production batches are evaluated, ensuring they meet stringent specifications for identity, strength, quality, and purity.[2] A reference standard is a highly purified and well-characterized compound used for qualitative and quantitative analysis.[1][2] The US Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and be "thoroughly characterized".[2]

This application note focuses on 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one, a member of the pyridazinone class of heterocyclic compounds. Pyridazinone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including cardiovascular and anti-inflammatory properties.[3][4][5] As such, the development of robust analytical methods and the availability of a well-qualified reference standard are crucial for the advancement of drug candidates within this class.

This guide will delineate the necessary steps to qualify 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one as a secondary reference standard, traceable to a primary standard or a thoroughly characterized in-house material. It will cover essential analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Characterization of the Reference Standard Candidate

Prior to its use in routine QC testing, the candidate material for 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one must be rigorously characterized to confirm its identity and purity.

Physicochemical Properties

A summary of the known physicochemical properties of related pyridazinone compounds is provided below. These serve as a baseline for the characterization of the target molecule.

PropertyValueSource
Molecular FormulaC13H14N2O2(Calculated)
Molecular Weight230.26 g/mol (Calculated)
Melting PointTo be determined experimentally-
SolubilityTo be determined experimentally in relevant solvents (e.g., Methanol, Acetonitrile, Water)[6][7]
UV-Vis λmaxTo be determined experimentally (expect absorbance from the pyridazinone and phenyl rings)[8]
Synthesis and Purification

The synthesis of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one can be achieved through various established synthetic routes for pyridazinone derivatives.[9][10] A general approach involves the cyclocondensation of a suitable β-keto acid with a hydrazine derivative. For the N-alkylation with a hydroxypropyl group, a subsequent reaction with an appropriate alkylating agent is necessary. Purification of the crude product is critical and should be performed using techniques such as column chromatography or recrystallization to achieve the high purity required for a reference standard.[10][11]

Qualification Protocols

The qualification of a secondary reference standard involves demonstrating its suitability for its intended analytical purpose. This is typically achieved by comparing it against a primary reference standard or, if one is not available, by a comprehensive characterization using a battery of analytical techniques.

Identity Confirmation

The identity of the 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one candidate material must be unequivocally confirmed.

Objective: To confirm the molecular weight of the compound.

Protocol:

  • Prepare a dilute solution of the candidate material in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into an Electrospray Ionization (ESI) mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]+ at m/z 231.11.

Causality: ESI is a soft ionization technique that typically results in minimal fragmentation, allowing for the clear determination of the molecular ion.[12]

Objective: To elucidate the chemical structure and confirm the identity of the compound.

Protocol:

  • Dissolve an appropriate amount of the candidate material in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Acquire 1H and 13C NMR spectra.

  • Analyze the chemical shifts, coupling constants, and integration values to confirm the expected structure of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one.

  • Expected Result: The spectra should be consistent with the proposed structure, showing characteristic signals for the phenyl, pyridazinone, and hydroxypropyl groups.[13][14]

Causality: NMR provides detailed information about the chemical environment of each atom in the molecule, offering definitive structural confirmation.

Purity Determination

The purity of the reference standard is a critical parameter that directly impacts the accuracy of quantitative analyses.

Objective: To determine the purity of the reference standard and identify any impurities.

Protocol:

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.[15]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined from the UV-Vis spectrum (typically the λmax).

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the candidate material in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and record the chromatogram.

  • Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks.

Data Presentation:

ParameterRecommended Value
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient10-90% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at λmax
Column Temperature25 °C

Causality: HPLC is a powerful separation technique capable of resolving the main compound from closely related impurities.[16] UV detection provides a sensitive and linear response for quantification.

Application in Quality Control

Once qualified, the 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one reference standard can be used for various QC applications.

Assay of Drug Substance and Drug Product

Objective: To quantify the amount of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one in a sample.

Protocol:

  • Prepare a stock solution of the qualified reference standard of known concentration.

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare the sample solution at a concentration expected to fall within the calibration range.

  • Inject the calibration standards and the sample solution into the HPLC system under the conditions established during purity determination.

  • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

  • Determine the concentration of the analyte in the sample solution by interpolating its peak area on the calibration curve.

Identification Testing

Objective: To confirm the identity of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one in a sample.

Protocol:

  • Inject the sample and a solution of the qualified reference standard into the HPLC system.

  • Acceptance Criterion: The retention time of the major peak in the sample chromatogram should match that of the major peak in the reference standard chromatogram within a specified tolerance (e.g., ±2%).

Impurity Profiling

Objective: To identify and quantify impurities in a sample.

Protocol:

  • Use the qualified reference standard to identify the main peak in the sample chromatogram.

  • Any other peaks are considered potential impurities.

  • If impurity reference standards are available, they can be used for positive identification and quantification.

  • In the absence of impurity standards, the relative amount of each impurity can be estimated using the area percentage method, assuming a similar response factor to the main compound.

Workflow and Data Management

A systematic workflow is essential for the effective use of reference standards in a regulated environment.

Workflow Diagram:

G cluster_0 Reference Standard Qualification cluster_1 Quality Control Application Synthesis Synthesis & Purification Characterization Identity & Purity Characterization Synthesis->Characterization Documentation Certificate of Analysis Characterization->Documentation Assay Assay of API/Product Documentation->Assay Qualified Standard Identification Identification Testing Documentation->Identification Impurity Impurity Profiling Documentation->Impurity

Caption: Workflow for Qualification and Use of a Reference Standard.

Conclusion

The establishment of a well-characterized reference standard for 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one is a prerequisite for the reliable quality control of this compound in pharmaceutical development. The protocols outlined in this application note provide a robust framework for the qualification and routine use of this reference standard. Adherence to these guidelines will ensure data integrity and support regulatory compliance.

References

  • SynThink. (2023, March 20). Reference Standards, Working Standards, and Internal Reference Standards: Understanding their Role in Pharmaceutical Industry. Retrieved from [Link]

  • Zhang, Y., et al. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Frontiers in Pharmacology, 13, 864973. [Link]

  • Ghammamy, S., et al. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). International Journal of Industrial Chemistry, 4(1), 22. [Link]

  • Horoiu, C. (2014). Reference standards for quality control. Journal of Developing Drugs, 3(4). [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2017). Pharmaceutical quality control: the reference standards labyrinth. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 659. [Link]

  • Checchia, A., et al. (2016). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 21(11), 1548. [Link]

  • Raju, G. K. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology, 33(4). [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 659. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(13), 945-965. [Link]

  • Sławiński, J., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5488. [Link]

  • Ghorab, M. M., et al. (2014). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 19(12), 20058-20070. [Link]

  • Forgács, E., et al. (1999). Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Journal of the Chemical Society, Perkin Transactions 2, (2), 273-276. [Link]

  • Cruz, Y. E. S., et al. (2025). Efficient Synthesis using One-Pot Method and In Silico Analysis of Pyridazinone Derivatives as Inhibitor for Aldose Reductase En. Indonesian Journal of Chemistry, 25(1). [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
  • Alam, M. J., et al. (2024). Molecular Docking Studies of Synthesized Pyridazinone Scaffolds as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Polycyclic Aromatic Compounds, 1-16. [Link]

  • Le-Graverand-Gastineau, H., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 423-430. [Link]

  • Romeo, B., et al. (2018). Further Studies on 2-Arylacetamide Pyridazin-3(2H)-ones: Design, Synthesis and Evaluation of 4,6-Disubstituted Analogues as Formyl Peptide Receptors (FPRs) Agonists. Molecules, 23(11), 2993. [Link]

  • Homer, R. B., & Tomlinson, M. L. (1960). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the Chemical Society (Resumed), 2498-2503. [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-hydroxy-2-phenylpyridazin-3(2H)-one. PubChem Compound Database. Retrieved from [Link]

  • Liu, X., et al. (2022). Development of novel 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives as balanced multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry, 230, 114098. [Link]

  • Tırın, C., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801. [Link]

  • Sławinski, J., et al. (2017). Synthesis and chemistry of pyridazin-3(2H)-ones. European Journal of Medicinal Chemistry, 142, 111-137. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. Molecules, 28(14), 5403. [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. ResearchGate. [Link]

  • Rosli, S. N. A., et al. (2022). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry, 24(2), 1-8.
  • Al-Delaimy, W. K. A., et al. (2018). Analytical methods for diagnosis a mixture of narcotic substances in seized materials. Journal of Pharmaceutical Sciences and Research, 10(9), 2261-2265.
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Troubleshooting & Optimization

Troubleshooting peak tailing of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Guide: Troubleshooting Peak Tailing of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one

Welcome to the technical support guide for troubleshooting chromatographic issues related to 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one. As Senior Application Scientists, we have designed this resource to provide in-depth, actionable solutions for researchers and drug development professionals encountering peak tailing with this and structurally similar analytes. This guide follows a logical, question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)
Section 1: Initial Diagnosis & Fundamental Concepts

Q1: What is peak tailing and why is it a problem for my analysis of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common peak shape distortion where the latter half of the peak is broader than the front half.[1][2] This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates tailing.[3]

Peak tailing is problematic for several reasons:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to separate and accurately identify individual components in your sample.

  • Inaccurate Quantification: The distortion complicates peak integration, as the peak start and end points become ambiguous. This leads to variability and inaccuracy in calculating the analyte's concentration.[1][2]

  • Lower Sensitivity: As the peak broadens and its height decreases, it becomes harder to distinguish from the baseline noise, negatively impacting the limit of detection (LOD) and limit of quantification (LOQ).

  • Regulatory Scrutiny: Regulatory guidelines often have strict acceptance criteria for peak symmetry. Methods with significant peak tailing may not be considered robust or reliable.[1]

For 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one, its molecular structure—containing a potentially basic pyridazinone ring system—makes it particularly susceptible to the interactions that cause peak tailing.

Q2: I'm observing peak tailing. Is the problem with my analyte, my HPLC system, or my column? How do I begin to diagnose the issue?

A2: A systematic approach is crucial. The first step is to determine if the issue is global (affecting all peaks) or specific (affecting only certain peaks).

  • Global Peak Tailing (All peaks tail): This usually points to a "physical" or system-level problem.[2] Common causes include extra-column volume (e.g., excessively long or wide-bore tubing), a void at the head of the column, or a partially blocked column frit.[2][4]

  • Specific Peak Tailing (Only your analyte or other basic compounds tail): This strongly suggests a "chemical" problem related to unwanted secondary interactions between your analyte and the stationary phase.[5][6]

The following diagnostic workflow can help you pinpoint the root cause.

G Start Peak Tailing Observed for 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one CheckPeaks Do all peaks in the chromatogram exhibit tailing? Start->CheckPeaks ChemicalProblem Likely Chemical Issue: Secondary Interactions CheckPeaks->ChemicalProblem No, primarily the analyte and other basic compounds PhysicalProblem Likely Physical Issue: System or Column Hardware CheckPeaks->PhysicalProblem Yes, all peaks are tailing Silanol Primary Cause: Analyte interaction with acidic silanol groups ChemicalProblem->Silanol MobilePhase Contributing Factor: Suboptimal mobile phase pH ChemicalProblem->MobilePhase ColumnVoid Cause: Column void or bed deformation PhysicalProblem->ColumnVoid DeadVolume Cause: Extra-column volume (tubing, fittings) PhysicalProblem->DeadVolume

Caption: Secondary interaction causing peak tailing.

Q4: How can I modify my mobile phase to reduce this silanol interaction and improve the peak shape?

A4: Mobile phase optimization is the most powerful tool to combat secondary interactions. The goal is to suppress the ionization of either the silanol groups or the analyte.

StrategyMechanismRecommended ActionCautions & Considerations
Lower Mobile Phase pH Protonates silanol groups (Si-OH), neutralizing their negative charge and preventing ionic interactions. [4][5]Adjust mobile phase pH to between 2.5 and 3.5 using a buffer like phosphate or an acid additive like formic acid or TFA.Ensure your column is stable at low pH. Standard silica columns can degrade below pH 2.5. [4]Low pH will also protonate your basic analyte, which may decrease its retention time. [7]
Increase Buffer Concentration The buffer cations (e.g., Na⁺, K⁺) compete with the protonated analyte for interaction with the ionized silanol sites, effectively shielding the analyte.Increase buffer concentration to 20-50 mM.Higher buffer concentrations increase viscosity and backpressure. Ensure buffer is soluble in the organic modifier to prevent precipitation. [5]
Use a Competing Base A small, basic additive (amine modifier) like triethylamine (TEA) is added to the mobile phase. TEA is strongly attracted to the acidic silanol sites, neutralizing them and preventing the analyte from interacting. [5]Add 0.1-0.5% triethylamine (TEA) to the mobile phase and adjust the pH to the desired level.TEA can be difficult to wash out of a column and may interfere with MS detection due to ion suppression. Use with caution.
Operate at High pH Suppresses the ionization of the basic analyte, making it neutral. A neutral analyte will not interact ionically with the deprotonated silanols.Use a high-pH stable column (e.g., hybrid silica) with a buffer like ammonium bicarbonate or phosphate, adjusting pH to >9.This requires a specialized column designed for high pH environments to prevent silica dissolution. [7][8]

Key Principle: For ionizable compounds, always operate at a pH at least 1.5-2 units away from the analyte's pKa. [9][10]Operating near the pKa results in a mixed population of ionized and non-ionized forms, leading to broad or split peaks. [11] Q5: Could my choice of HPLC column be the problem? What should I look for in a column to prevent peak tailing for this compound?

A5: Absolutely. Modern column technology has been developed specifically to address the issue of residual silanols.

  • High-Purity, Type B Silica: Older columns often used "Type A" silica, which had higher metal content and more acidic silanols. [1]Modern columns use high-purity, "Type B" silica, which minimizes these issues.

  • End-Capping: This is a chemical process where smaller silane molecules (like trimethylchlorosilane) are used to bond with many of the remaining accessible silanol groups after the primary C18 bonding. [3][4]A column that is described as "fully end-capped" or "double end-capped" will exhibit significantly less tailing for basic compounds.

  • Sterically Protected or Polar-Embedded Phases: Some columns have bulky side groups attached near the base of the C18 chain to physically block the analyte from reaching the underlying silanol groups. Others have a polar group (like a carbamate) embedded within the C18 chain, which helps to shield the silanols.

  • Hybrid Silica Particles: Columns like Waters BEH or Agilent ZORBAX StableBond are made from a hybrid of silica and organo-siloxane polymers. This technology results in fewer accessible silanol groups and offers a wider usable pH range (often 1-12), giving you more flexibility in mobile phase optimization. [4][7] If you are consistently seeing peak tailing with an older column (e.g., a general-purpose L1 column), switching to a modern, high-purity, end-capped column designed for separating basic compounds is a highly effective solution. [5]

Section 3: Column & Hardware Troubleshooting

Q6: I've tried adjusting my mobile phase, but all my peaks are still tailing. What hardware issues should I investigate?

A6: When all peaks tail, the problem is likely physical. Here is a systematic protocol to check your system and column.

Experimental Protocol: Diagnosing Physical System Issues

  • Inspect for a Column Void:

    • Symptom: A sudden drop in backpressure, often accompanied by broad and tailing peaks for all analytes. [2] * Action: Carefully disconnect the column from the detector side. With the flow rate reduced, observe the column outlet. If the packing material looks settled and there is a visible gap or void at the top, the column bed has been compromised.

    • Solution: In some cases, reversing the column and flushing at a low flow rate can help. However, more often than not, the column will need to be replaced. [12]To prevent voids, always ramp up flow rates slowly and avoid sudden pressure shocks. [13]

  • Minimize Extra-Column Volume (Dead Volume):

    • Symptom: Early eluting peaks show more pronounced tailing than later eluting peaks. [6] * Cause: Unswept volume in the flow path between the injector and the detector causes band broadening. [2][3]The most common culprits are mismatched fittings or using tubing with an unnecessarily large internal diameter (ID).

    • Action:

      • Check Tubing: Ensure all tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005" or 0.12 mm).

      • Check Fittings: Ensure that ferrules are set correctly and that the tubing is bottomed out in every port. A gap between the end of the tubing and the bottom of the port creates a significant void.

      • Bypass the Column: Replace the column with a zero-dead-volume union. Inject a small amount of a standard like caffeine. The resulting peak should be very sharp and symmetrical. If it is broad or tailing, you have confirmed a dead volume issue within your HPLC system.

Q7: My column's performance has degraded over time. Can I clean or regenerate it to improve peak shape?

A7: Yes, column performance can often be restored by washing away strongly adsorbed contaminants that can act as active sites and cause peak tailing. [14][15] Protocol: General Reversed-Phase Column Regeneration

  • Objective: To remove strongly retained hydrophobic and polar contaminants from the column.

  • Precaution: Always disconnect the column from the detector before flushing with strong solvents to avoid contaminating the detector cell. Ensure all solvents are miscible.

Step-by-Step Procedure:

  • Flush Buffer: First, wash the column with 10-20 column volumes of your mobile phase without the buffer salts (e.g., if you use 50:50 Acetonitrile:Buffer, wash with 50:50 Acetonitrile:Water). This prevents buffer precipitation in high organic solvent. [8][13]2. Remove Hydrophobic Contaminants: Flush the column with 20 column volumes of 100% Acetonitrile, followed by 20 column volumes of 100% Isopropanol.

  • Remove Polar Contaminants: Flush with 20 column volumes of HPLC-grade water.

  • Re-equilibration: Finally, re-equilibrate the column with your mobile phase, starting with a high organic composition and gradually moving to your initial analytical conditions. Equilibrate for at least 20 column volumes before running another sample. [15] If this procedure does not restore performance, and you have ruled out other system issues, the column may have reached the end of its usable life. Using a guard column is an excellent preventative measure to extend the life of your analytical column by catching contaminants before they reach it. [13]

References
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]

  • LCGC. (2022). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. [Link]

  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]

  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Phenomenex. (2025). HPLC Column Maintenance & Care Best Practices. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Hamilton Company. (n.d.). HPLC Column Care, Troubleshooting, Restoration, and Storage | Knowledge Center. [Link]

  • Analytics-Shop. (n.d.). How to maintain, regenerate and store HPLC columns correctly. [Link]

  • Chrom Tech. (n.d.). How to Fix Asymmetrical Chromatography Peaks. [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. [Link]

  • Avantor. (n.d.). Column Care, Cleaning and Storage - HPLC. [Link]

  • YMC. (n.d.). General HPLC Column Care. [Link]

Sources

Technical Support Center: Resolving Co-Elution Issues with 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Method Development Support Center. This guide is designed for analytical chemists and drug development professionals facing co-elution challenges with 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one —a common pharmaceutical intermediate and impurity.

Because this molecule possesses a hydrophobic phenyl ring, a polar hydrogen-bonding pyridazinone core, and a chiral 2-hydroxypropyl appendage, it frequently exhibits mixed-mode retention behavior. This structural duality often leads to peak tailing and co-elution with parent APIs or structurally similar degradants on traditional alkyl (C18) stationary phases.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Standard C18 gradients fail to resolve the impurity from the main API. What is the mechanistic cause, and how do I fix it? Causality: Co-elution on C18 columns is driven by "hydrophobic masking." The dominant hydrophobic interaction of the phenyl ring overshadows the subtle polar differences of the hydroxypropyl group, causing the impurity to co-elute with other lipophilic compounds. Solution: Shift to orthogonal selectivity. Transitioning to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column introduces


, dipole-dipole, and hydrogen-bonding interactions. These specifically interact with the pyridazinone nitrogen atoms and the hydroxyl group. Alternatively, utilizing an SFC/UHPLC hybrid system can provide entirely orthogonal elution patterns, which is highly effective for isolating low-level pharmaceutical impurities 1.

Q2: I am observing severe peak tailing for the impurity, exacerbating the co-elution. How can I sharpen the peak? Causality: Tailing of pyridazinone derivatives often results from secondary ion-exchange interactions between the weakly basic pyridazinone nitrogens and residual acidic silanol groups on the silica support. Solution: Ensure the use of a base-deactivated or fully end-capped column. Additionally, adjusting the mobile phase to a lower pH (e.g., pH 2.5 with 0.1% TFA) ensures the analyte is fully protonated and in a consistent ionization state, effectively suppressing silanol activity [[2]]().

Q3: The 2-hydroxypropyl group introduces a chiral center. How do I resolve the enantiomeric co-elution of this impurity? Causality: Standard achiral reversed-phase columns cannot resolve the (R) and (S) enantiomers of the 2-hydroxypropyl moiety because they possess identical physicochemical properties in an achiral environment. Solution: Employ an immobilized polysaccharide chiral stationary phase (e.g., Chiralpak IA). A mobile phase of n-hexane/dichloromethane with an alcohol modifier (like 5% ethanol) provides excellent baseline separation by forming transient diastereomeric complexes via hydrogen bonding and steric fit [[3]]().

Q4: How can I optimize the gradient to separate closely eluting positional isomers without increasing run time drastically? Causality: Isomers of 6-phenylpyridazin-3(2H)-one often elute within a very narrow organic concentration window, making linear gradients inefficient. Solution: Use a focused (shallow) gradient. Identify the exact elution %B of the impurity. Design a focused gradient that rises steeply to 5% below this elution point, then flattens to a shallow slope (e.g., 0.5% B/min) through the critical elution zone, before steeply washing the column 4.

Part 2: Chromatographic Selectivity Data

The following table summarizes the quantitative retention and resolution profiles of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one across various stationary phases.

Stationary PhasePrimary Interaction MechanismTypical Retention Time (min)*Resolution (Rs) vs. APIPeak Asymmetry (As)
C18 (Alkyl) Hydrophobic (Dispersive)4.2< 1.2 (Co-elution)1.8 (Tailing)
Phenyl-Hexyl

& Hydrophobic
5.11.81.3
PFP (Fluorinated) Dipole-Dipole,

, H-bond
6.42.5 (Baseline)1.1 (Sharp)
Chiralpak IA Steric Fit, H-bond (Chiral)8.5 (R), 10.2 (S)> 2.0 (Enantiomers)1.0

*Note: Retention times are normalized based on a standard 10-minute UHPLC gradient (5-95% Acetonitrile).

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical results, this protocol incorporates internal validation checks (DAD spectral purity and MS confirmation) to verify that the co-elution has been successfully resolved.

Objective: Orthogonal UHPLC separation of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one from main API matrices.

Step 1: System Preparation & Blank Validation

  • Purge the UHPLC system with fresh mobile phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water (pH ~2.0).

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Run a blank gradient (injection of sample diluent) to establish the baseline and rule out system contamination or ghost peaks 2.

Step 2: Column Setup

  • Install a PFP (Pentafluorophenyl) column (e.g., 1.7 µm, 2.1 x 100 mm) to exploit the dipole-dipole interactions of the pyridazinone core.

  • Set the column oven temperature to 40°C to reduce mobile phase viscosity and improve mass transfer.

Step 3: Focused Gradient Execution

  • Based on an initial scouting run, identify the elution concentration of the impurity (e.g., 45% B).

  • Program a focused gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 3.0 min: Ramp to 40% B (Steep)

    • 3.0 - 7.0 min: Ramp to 50% B (Shallow / Focused at 2.5% B/min) 4.

    • 7.0 - 8.0 min: Ramp to 95% B (Wash)

    • 8.0 - 10.0 min: 5% B (Re-equilibration)

Step 4: Orthogonal Detection (Self-Validation)

  • UV-DAD: Monitor at 254 nm. Utilize the DAD software to perform a "Peak Purity" check. A purity angle less than the purity threshold confirms the peak is spectrally homogeneous (no hidden co-elution).

  • Mass Spectrometry (MS): Route the eluent to a single quadrupole or TOF-MS. Extract the ion chromatogram (EIC) for

    
     231.1 
    
    
    
    to definitively confirm the identity of the 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one peak.

Part 4: Decision Matrix Visualization

G N1 Co-elution of Pyridazinone Impurity N2 Is it an enantiomeric mixture? N1->N2 N3 Use Chiralpak IA/IC (n-Hexane/DCM/EtOH) N2->N3 Yes N4 Is peak tailing severe? N2->N4 No N5 Lower pH to 2.5 & Use End-capped Column N4->N5 Yes N6 Shift Selectivity: Use PFP or Phenyl-Hexyl N4->N6 No N5->N6 N7 Apply Focused Gradient (0.5% B/min in elution zone) N6->N7 N8 Baseline Resolution Achieved N7->N8

Workflow for resolving 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one co-elution.

References

  • Analytical and semi-preparative HPLC enantioseparation of novel pyridazin-3(2H)-one derivatives with α-aminophosphonate moiety using immobilized polysaccharide chiral stationary phases. PubMed (NIH). Available at:[Link]

  • Using Focused Gradients to Improve Peptide Purity Using Reversed-Phase Flash Chromatography. Biotage. Available at:[Link]

  • Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent Technologies. Available at:[Link]

Sources

Optimization of yield for 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one production

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the optimization of yield for 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one , a structural analog often implicated in cardiotonic and analgesic pharmaceutical research.

This guide is structured as a Tier-3 Engineering response, focusing on the chemical mechanism, critical process parameters (CPPs), and yield-limiting bottlenecks.

Subject: Optimization of yield for 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one production Ticket ID: CHEM-OPT-882 Assigned Specialist: Senior Application Scientist

Process Overview & Mechanistic Logic

The synthesis of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one typically proceeds via a convergent three-stage protocol. Yield losses are most frequently observed in Stage 3 (N-Alkylation) due to competing O-alkylation and polymerization side reactions.

The Synthetic Route[1][2][3][4][5][6]
  • Precursor Assembly: Friedel-Crafts acylation of benzene with succinic anhydride to form 3-benzoylpropionic acid.[1]

  • Cyclization & Aromatization: Condensation with hydrazine to form 6-phenyl-4,5-dihydropyridazin-3(2H)-one, followed by dehydrogenation to the aromatic 6-phenylpyridazin-3(2H)-one (PPD).

  • Functionalization (Critical Step): N-alkylation of the PPD scaffold using propylene oxide (or 1-chloro-2-propanol) to introduce the 2-hydroxypropyl moiety.

Workflow Visualization

The following diagram illustrates the critical pathway and decision nodes for yield control.

SynthesisWorkflow Start Benzene + Succinic Anhydride Inter1 3-Benzoylpropionic Acid Start->Inter1 AlCl3, Friedel-Crafts Inter2 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Inter1->Inter2 N2H4, Cyclization Core 6-Phenylpyridazin-3(2H)-one (PPD) (Aromatic Core) Inter2->Core Br2/AcOH or Sodium 3-nitrobenzenesulfonate (Dehydrogenation) Decision Alkylation Reagent Selection Core->Decision RouteA Route A: Propylene Oxide (Atom Economy, High Risk of Polymerization) Decision->RouteA RouteB Route B: 1-Chloro-2-propanol (Better Stoichiometric Control) Decision->RouteB Target TARGET: 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one RouteA->Target Base Cat., < 60°C SideProduct O-Alkylated Byproduct (Yield Killer) RouteA->SideProduct High Temp / Hard Base RouteB->Target K2CO3, Reflux

Caption: Figure 1. Synthetic pathway highlighting the divergence at the alkylation step where regioselectivity determines final yield.

Troubleshooting Guide: Phase-Specific Optimization

Phase 1: Core Scaffold Synthesis (The PPD Intermediate)

Q: My intermediate (6-phenylpyridazin-3(2H)-one) has a low melting point and appears waxy. How does this affect the final yield? A: This indicates incomplete dehydrogenation. The reaction with hydrazine initially yields the 4,5-dihydro derivative. If you proceed to alkylation with the dihydro compound, the electronics of the ring are different (less acidic N-H), altering reactivity.

  • Diagnosis: Check NMR. The dihydro compound shows methylene protons (triplets approx 2.5–3.0 ppm). The aromatic PPD shows a distinct singlet for the C4/C5 protons (approx 7–8 ppm region depending on substitution).

  • Solution: Ensure the oxidation step is complete. Common protocols use Bromine in Acetic Acid or Sodium 3-nitrobenzenesulfonate. Recrystallize from ethanol before proceeding. Impurities here act as radical scavengers or catalyst poisons in the next step.

Q: I am losing significant mass during the workup of 3-benzoylpropionic acid. A: 3-benzoylpropionic acid is soluble in basic aqueous solutions but precipitates in acid.

  • Protocol Fix: After the Friedel-Crafts reaction, quench with HCl/Ice. If you extract with ether/DCM, ensure you wash the organic layer with Sodium Bicarbonate (extracting the product into the aqueous phase), separate the organic waste, and then re-acidify the aqueous layer to precipitate the pure acid. This "Acid-Base" swing purification is critical for removing non-acidic byproducts.

Phase 2: N-Alkylation (The Critical Yield Step)

Q: I am getting a mixture of products. Is it N-alkylation or O-alkylation? A: Pyridazinones exhibit lactam-lactim tautomerism. Under basic conditions, the anion can react at the Nitrogen (N-2) or the Oxygen (O-3).

  • Mechanism: N-alkylation is thermodynamically favored, but O-alkylation is kinetically accessible, especially with "hard" electrophiles or very strong bases that create a "naked" anion.

  • Optimization:

    • Base Selection: Switch from strong bases (NaH) to milder bases like K2CO3 or Cs2CO3 in a polar aprotic solvent (DMF or Acetonitrile). Carbonates favor N-alkylation via a chelation-controlled mechanism.

    • Solvent: Avoid protic solvents (Ethanol) if using Propylene Oxide, as the solvent can compete as a nucleophile. Use DMF or Acetone.

Q: How do I handle Propylene Oxide (PO) to maximize yield? It seems to evaporate or polymerize. A: PO is volatile (bp ~34°C) and toxic.

  • Closed System: Perform the reaction in a sealed pressure tube or autoclave.

  • Temperature Ramp: Start at 0°C to dissolve the gas/liquid, then slowly ramp to 50-60°C. High initial heat causes PO polymerization (poly-propylene glycol formation) rather than reaction with the pyridazinone.

  • Catalyst: Use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) if using a biphasic system (e.g., Toluene/aq. NaOH).[2] This often boosts yield by 15-20% by shuttling the pyridazinone anion into the organic phase where PO resides.

Experimental Protocols & Data

Standardized Protocol for N-Alkylation

Target: 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one

ParameterRecommended ConditionRationale
Solvent DMF (Anhydrous)High solubility of PPD; promotes Sn2-type ring opening.
Base K2CO3 (1.5 eq)Mild enough to prevent O-alkylation; buffers the reaction.
Reagent 1-Chloro-2-propanol (1.2 eq)Preferred over Propylene Oxide for bench-scale due to lower volatility and better stoichiometry control.
Temp 80°CSufficient activation energy for chloride displacement without degradation.
Time 6-8 HoursMonitor by TLC (EtOAc:Hexane 1:1).

Step-by-Step Procedure (1-Chloro-2-propanol Route):

  • Dissolve 6-phenylpyridazin-3(2H)-one (1.0 eq) in anhydrous DMF (10 volumes).

  • Add K2CO3 (1.5 eq) and stir at room temperature for 30 minutes to generate the potassium salt.

  • Add 1-chloro-2-propanol (1.2 eq) dropwise. Note: If using propylene oxide, add 2.0 eq and seal the vessel, heating only to 60°C.

  • Heat to 80°C. Monitor TLC for the disappearance of the starting material (Rf ~0.3). The product will appear at a higher Rf (~0.5-0.6).

  • Workup: Pour into ice water. The product should precipitate.[3] If it oils out (common with hydroxypropyl chains), extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (8:2).

Yield Comparison of Methods
MethodReagentBase/CatalystTypical YieldMajor Impurity
Method A Propylene OxideNaOH (aq) / TEBA45-55%Poly-PO, O-alkylated
Method B Propylene OxideNaOEt / EtOH50-60%Solvolysis byproducts
Method C 1-Chloro-2-propanol K2CO3 / DMF 75-85% Trace Starting Material

Advanced Troubleshooting Logic (Decision Tree)

If yields remain suboptimal (<50%), follow this logic path to identify the hidden variable.

Troubleshooting Issue Problem: Low Yield (<50%) CheckSM Check Starting Material Purity Is it 100% Aromatic PPD? Issue->CheckSM CheckSM_No No: It contains Dihydro-PPD (MP < 200°C) CheckSM->CheckSM_No Dirty NMR CheckSM_Yes Yes: Pure PPD CheckSM->CheckSM_Yes Clean NMR Action1 Action: Re-oxidize with Br2/AcOH Recrystallize CheckSM_No->Action1 CheckRegio Check Regioselectivity (NMR) Is there O-alkylation? CheckSM_Yes->CheckRegio CheckRegio_Yes Yes: O-alkylated product detected CheckRegio->CheckRegio_Yes CheckRegio_No No: Only SM and Tar CheckRegio->CheckRegio_No Action2 Action: Switch Base Use K2CO3 instead of NaH/NaOH Lower Temp CheckRegio_Yes->Action2 Action3 Action: Check Reagent Stability Propylene Oxide may be polymerized Switch to 1-Chloro-2-propanol CheckRegio_No->Action3

Caption: Figure 2. Diagnostic logic for isolating the root cause of yield failure in pyridazinone alkylation.

References

  • Synthesis of 6-phenylpyridazin-3(2H)-one (PPD)

    • Rathod, S. et al. (2019). "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." MDPI.
  • General Pyridazinone Synthesis & Pharmacological Context

    • Sotelo, E. et al. (2002). "Pyridazines.[3][4][5][6][7][8][9][10][11][12][13] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones." Bioorganic & Medicinal Chemistry.

  • N-Alkylation Optimization Strategies

    • BenchChem Technical Support.[3][14] (2025).[3][14][15] "Optimizing N-alkylation of Heterocycles: Troubleshooting Guides."

    • (General reference for N-alkylation protocols).

  • Mechanistic Insight on Pyridazinone Tautomerism

    • Boukharsa, Y. et al. (2014).[6] "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology." Journal of Chemical and Pharmaceutical Research.

Sources

Technical Support Center: Identifying Unknown Degradation Products of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one and its related degradation products. This guide is designed for researchers, analytical scientists, and drug development professionals actively working on the stability and impurity profiling of this molecule. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies in a direct question-and-answer format. Our approach is grounded in established scientific principles and regulatory expectations to ensure the integrity and success of your experimental work.

Part 1: Frequently Asked Questions (FAQs) & Initial Strategy

This section provides a foundational understanding of the molecule and the rationale behind a systematic degradation study.

Q1: What are the primary reactive sites on 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one that I should be concerned about during stability studies?

A1: Understanding the molecule's functional group chemistry is the first step in predicting its degradation pathways. The structure of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one presents several potential sites for degradation:

  • Secondary Alcohol: The hydroxyl group on the propyl side chain is a prime candidate for oxidation, which would convert it into a ketone, forming 2-(2-Oxopropyl)-6-phenylpyridazin-3(2H)-one.

  • Pyridazinone Ring: This heterocyclic core contains amide-like functionality and an N-N single bond. It can be susceptible to:

    • Hydrolysis: Cleavage of the amide bond could lead to ring-opening, forming highly polar, acyclic impurities.

    • Oxidation: The ring system, particularly the nitrogen atoms, could be oxidized to form N-oxides.

  • Phenyl Group: The phenyl ring is generally stable but can undergo electrophilic attack, such as hydroxylation, under aggressive oxidative conditions.

  • N-N Bond: The bond between the two nitrogen atoms in the pyridazinone ring can be a point of reductive or oxidative cleavage under certain stress conditions.

A thorough analysis must consider the potential for reactions at each of these sites.

Q2: I need to start a forced degradation study. What are the standard stress conditions I should apply according to regulatory guidelines?

A2: Forced degradation, or stress testing, is a critical exercise to identify likely degradation products and establish the intrinsic stability of a drug substance.[1][2][3] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for these studies.[4][5][6] Your goal should be to achieve a target degradation of 5-20% to avoid the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions.[7]

Here is a standard set of conditions to begin your investigation:

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl at 60-80°C for 2-8 hoursHydrolysis of the pyridazinone ring (amide bond cleavage).
Base Hydrolysis 0.1 M NaOH at 60-80°C for 2-8 hoursHydrolysis of the pyridazinone ring.[8][9]
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the secondary alcohol, N-oxidation of the ring.[9]
Thermal Dry heat at 105°C for 24-72 hours (solid state)Thermally-induced cleavage or rearrangement.
Photolytic ICH Q1B conditions: >1.2 million lux hours and >200 W·h/m² UV-A light (solution & solid state)Photolytic cleavage, oxidation, or rearrangement.[10]

Causality Note: Start with milder conditions (e.g., lower temperature, shorter duration) and incrementally increase the stress if no degradation is observed. It is crucial to run a control sample (parent drug in the same diluent, unstressed) in parallel for each condition to serve as a baseline.[11]

Part 2: Analytical Method Troubleshooting

This section focuses on resolving common issues encountered during the chromatographic separation and detection of the parent compound and its newly formed degradation products.

Q3: My initial reversed-phase HPLC method shows poor retention for several new, early-eluting peaks. How can I improve their separation?

A3: This is a common challenge, as degradation products, particularly from hydrolysis, are often more polar than the parent compound.[12][13][14] Here are several strategies, from simple to more advanced:

  • Reduce Mobile Phase Organic Content: Decrease the starting percentage of acetonitrile or methanol in your gradient. This will increase the retention of polar analytes on a C18 column.

  • Eliminate Ion-Pairing Reagents: While traditional, ion-pairing agents can cause issues with mass spectrometry (MS) compatibility and long column equilibration times.[13] Modern alternative column chemistries are often a better choice.

  • Switch to a Polar-Embedded or Polar-Endcapped Column: These columns are designed with modified stationary phases that offer enhanced retention for polar compounds under highly aqueous mobile phase conditions without suffering from "phase collapse."

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like bare silica) and a high-organic mobile phase. Retention increases as the aqueous component of the mobile phase increases.[13]

  • Aqueous Normal Phase (ANP) Chromatography: This technique utilizes silica hydride-based columns and can operate in both reversed-phase and normal-phase modes, offering great versatility for separating mixtures of polar and nonpolar compounds.[15]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Retention of Polar Degradants start Poor retention on C18 column step1 Decrease initial % organic solvent in gradient start->step1 check1 Retention Improved? step1->check1 step2 Switch to Polar-Embedded or Polar-Endcapped C18 check1->step2 No end Optimized Separation Achieved check1->end Yes check2 Sufficient Retention? step2->check2 step3 Evaluate HILIC or ANP column chemistries check2->step3 No check2->end Yes step3->end

Caption: Workflow for optimizing HPLC separation of polar degradants.

Q4: I've detected new peaks with my HPLC-UV method. How can I quickly get mass information to propose tentative structures?

A4: Coupling your HPLC system to a mass spectrometer (LC-MS) is the most direct and powerful technique for this purpose.[16][17]

Experimental Protocol: Initial LC-MS Screening

  • Method Transfer: Adapt your HPLC method for MS compatibility. Replace non-volatile buffers like phosphate with volatile alternatives such as 0.1% formic acid or 10 mM ammonium acetate.[16]

  • Ionization Source: Use Electrospray Ionization (ESI) as the initial source. It is highly efficient for polar and semi-polar molecules like your target compound. Run in both positive and negative ion modes to ensure you detect all potential species.

  • Full Scan Analysis: Perform a full scan analysis (e.g., m/z 100-1000) to obtain the molecular weight of the parent compound and all new peaks. The protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode will provide the molecular mass.

  • Data Analysis: Correlate the retention times of the peaks from your UV chromatogram with the extracted ion chromatograms from the MS data. This confirms which mass corresponds to which peak. From the accurate mass, you can propose elemental compositions for each degradation product.

Part 3: Advanced Structure Elucidation

When initial MS data is insufficient for definitive identification, more advanced techniques are required.

Q5: My LC-MS/MS analysis provides fragmentation data for an unknown degradant, but I'm struggling to interpret the spectrum. What is a systematic approach?

A5: A systematic interpretation is key. The fragmentation pattern of the parent drug is your Rosetta Stone.[16]

Step-by-Step Fragmentation Analysis:

  • Characterize the Parent Drug: First, perform a detailed MS/MS analysis of your unstressed 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one standard. Identify its key fragment ions and neutral losses. This creates a fragmentation map specific to the core structure. For pyridazinone systems, look for characteristic cross-ring cleavages.[18]

  • Compare Degradant vs. Parent: Acquire an MS/MS spectrum for your unknown degradant. Compare its fragmentation pattern to that of the parent drug.

    • Conserved Fragments: Fragments that appear in both spectra suggest that part of the molecule's core structure is intact.

    • Shifted Fragments: If a fragment ion's m/z has shifted by a specific mass (e.g., +16 Da for oxidation, +18 Da for hydrolysis), this indicates where the modification has occurred.

    • New Fragments: The appearance of new fragments can signal a significant structural change, like a ring-opening.

  • Propose a Structure: Based on the mass shift from the parent and the fragmentation comparison, propose a tentative structure. For example, if the parent has a mass of M and a degradant has a mass of M-2 (from oxidation of the alcohol to a ketone), the fragmentation pattern should reflect changes around the side chain while fragments from the phenylpyridazinone core remain the same.

G cluster_1 Systematic MS/MS Fragmentation Analysis cluster_parent MS/MS of Parent cluster_degradant MS/MS of Degradant parent Parent Drug (m/z) p_frag1 Fragment A parent->p_frag1 CID p_frag2 Fragment B parent->p_frag2 CID degradant Degradant (m/z') d_frag1 Fragment A (Conserved) degradant->d_frag1 CID d_frag3 Fragment C (Shifted by +16 Da) degradant->d_frag3 CID p_frag1->d_frag1 Compare conclusion Conclusion: Oxidation occurred on the part of the molecule that generates Fragment C. d_frag3->conclusion

Caption: Logic diagram for comparing MS/MS fragmentation patterns.

Q6: I have two degradant peaks with identical mass-to-charge ratios (isomers). How can I definitively identify them?

A6: This requires isolating the compounds for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, which provides definitive structural information, including connectivity and stereochemistry.[19][20][21]

Workflow for Isomer Identification:

  • Preparative HPLC Isolation: Scale up your analytical HPLC method to a preparative or semi-preparative scale.[22] The goal is to collect a sufficient quantity (typically >100 µg) of each isomeric impurity with high purity.[23][24]

  • NMR Spectroscopy: Dissolve the isolated, purified samples in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • 1D NMR (¹H and ¹³C): Provides initial information on the types and number of protons and carbons. A change in the chemical shift of a specific proton or carbon compared to the parent drug can pinpoint the site of modification.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete molecular framework.[25]

      • COSY shows which protons are coupled (adjacent) to each other.

      • HSQC correlates protons directly to the carbons they are attached to.

      • HMBC shows long-range correlations between protons and carbons (2-3 bonds away), which is essential for piecing together the molecular puzzle.

  • Structure Elucidation: By analyzing the complete NMR dataset, you can unambiguously differentiate between isomers, such as determining if a hydroxyl group was added to the ortho-, meta-, or para- position of the phenyl ring.[26]

This comprehensive approach, combining stress testing with advanced analytical techniques, provides a robust framework for identifying and characterizing unknown degradation products, ensuring the safety and quality of your pharmaceutical product.

References

  • What is Preparative HPLC | Find Your Purification HPLC System. Agilent. [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]

  • Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. (2020). Waters Corporation. [Link]

  • Q1A(R2) Guideline. (2010). ICH. [Link]

  • The Power of Preparative HPLC Systems. Teledyne Labs. [Link]

  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. International Journal of Drug Regulatory Affairs. [Link]

  • LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting. [Link]

  • Key Concepts and Considerations of Preparative Liquid Chromatography. Welch Materials. [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry. [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass. [Link]

  • Photolytic Degradation and Its Prevention. Pharmaguideline. [Link]

  • Structure Elucidation and NMR. Hypha Discovery. [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine. Acta Chromatographica. [Link]

  • LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. Journal of the Brazilian Chemical Society. [Link]

  • Photodegradation of pharmaceutical compounds in partially nitritated wastewater during UV irradiation. Environmental Science: Water Research & Technology. [Link]

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. [Link]

  • HPLC Troubleshooting Guide. Waters Corporation. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products. [Link]

  • Forced Degradation – A Review. Journal of Pharmaceutical Research International. [Link]

  • The high-resolution LC/MS-MS fragmentation analysis of compounds 1–3 (a–c). ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

  • Forced degradation studies for Drug Substances and Drug Products. Q1 Scientific. [Link]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Journal of Mass Spectrometry. [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. [Link]

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Technical Support Center: Overcoming Baseline Noise in Mass Spectrometry of Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazinone compounds. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of high baseline noise in mass spectrometry (MS) analysis. By understanding the root causes and implementing the targeted solutions presented here, you can significantly improve your signal-to-noise ratio (S/N), leading to more accurate and reliable data.

Introduction: The Challenge of Baseline Noise

In liquid chromatography-mass spectrometry (LC-MS), baseline noise refers to the random fluctuations in the signal when no analyte is being detected.[1] High baseline noise can obscure the signals of low-abundance analytes, making their detection and quantification difficult, ultimately compromising the sensitivity of the analysis.[2][3] Pyridazinone compounds, a class of heterocyclic molecules with diverse applications in pharmaceuticals and agrochemicals, can present unique challenges in MS analysis due to their chemical properties and potential interactions within the analytical system.[4][5] This guide is designed to provide a structured approach to identifying and mitigating the sources of this noise.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues you might encounter during your experiments. The answers provide not just solutions, but also the scientific reasoning behind them.

Issue 1: My baseline is consistently high and noisy across the entire chromatogram, even during blank injections.

Question: What are the most likely causes of persistent high baseline noise, and how can I systematically troubleshoot this?

Answer: Persistent high baseline noise is often indicative of systemic contamination or issues with the mobile phase or LC-MS system itself. Here’s a systematic approach to diagnose and resolve the problem:

1. Mobile Phase Purity:

  • The Problem: The purity of your mobile phase solvents and additives is paramount.[6][7] Contaminants, even at trace levels, can contribute significantly to background noise.[3] Using lower-grade solvents (e.g., HPLC-grade instead of LC-MS grade) can introduce a wide range of impurities that ionize and create a high, noisy baseline.[7]

  • The Solution:

    • Always use LC-MS grade solvents and additives. These are specifically tested for low levels of metallic and organic impurities.

    • Prepare fresh mobile phases daily. This minimizes the risk of microbial growth and the leaching of contaminants from storage containers.[2]

    • Filter your mobile phases, but be cautious. While filtering can remove particulate matter, some filter materials can leach plasticizers or other contaminants.[8] If you must filter, use a validated, low-extractable filter material like hydrophilic PTFE.

2. System Contamination:

  • The Problem: Contaminants can accumulate in various parts of the LC-MS system, including the solvent lines, pump, injector, column, and ion source.[2][9] These can leach into the mobile phase, causing a continuous high background. Common contaminants include plasticizers (from tubing and containers), salts from previous experiments, and residues from samples.[8][10]

  • The Solution: A systematic cleaning procedure is required.

    • Isolate the source: Begin by disconnecting the LC from the MS and directly infusing a clean, known solvent into the mass spectrometer. If the noise is still high, the problem likely lies within the MS. If the noise is low, the LC system is the source of contamination.

    • LC System Flush: If the LC is the culprit, flush the entire system with a series of solvents. A common and effective sequence is:

      • High-purity water (to remove salts)

      • Isopropanol (an intermediate polarity solvent)

      • Methanol

      • Acetonitrile

    • Ion Source Cleaning: If the MS is the source, the ion source is the most likely component to be contaminated.[11] Follow the manufacturer's instructions for cleaning the ion source components, such as the capillary, cone, and lenses.

3. Electronic Noise:

  • The Problem: While less common, electronic issues can manifest as baseline noise.[2] This can be caused by a failing detector, unstable power supply, or interference from other electronic devices.

  • The Solution:

    • Check for stable power to the instrument.

    • Ensure proper grounding of all components.

    • If the problem persists, it may require a service engineer to diagnose and replace faulty electronic components.

Issue 2: I observe significant baseline noise only when my analyte is supposed to elute, creating a "hump" in the chromatogram.

Question: Why is the baseline noise increasing specifically during the gradient elution of my pyridazinone compound, and what can I do to fix it?

Answer: This phenomenon, often referred to as "chemical noise," is typically related to the interaction of your analyte or co-eluting matrix components with the mobile phase and stationary phase.[12]

1. Co-eluting Matrix Components:

  • The Problem: Complex sample matrices can contain numerous compounds that co-elute with your pyridazinone analyte.[13] These matrix components can ionize and contribute to the baseline noise, or they can cause ion suppression, which can also manifest as baseline instability.[14] Ineffective sample preparation is a primary cause of this issue.[15]

  • The Solution: Enhance your sample preparation protocol.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components while concentrating your analyte of interest.[16]

    • Liquid-Liquid Extraction (LLE): This can also be used to selectively extract your analyte from the sample matrix.

    • Protein Precipitation: For biological samples, this is a simple first step, but it may not be sufficient to remove all interfering substances.[17]

2. Mobile Phase Additives and Adduct Formation:

  • The Problem: The choice and concentration of mobile phase additives can significantly impact ionization and baseline noise.[18] Pyridazinone compounds may form various adducts (e.g., sodium, potassium) which can fragment and contribute to a noisy baseline. Using non-volatile buffers can also lead to salt buildup in the ion source, increasing noise.[2]

  • The Solution: Optimize your mobile phase additives.

    • Use volatile additives: Formic acid, acetic acid, ammonium formate, and ammonium acetate are common choices for LC-MS as they readily evaporate in the ion source.

    • Minimize additive concentration: Use the lowest concentration of additive that provides good peak shape and ionization efficiency.[2]

    • Consider ammonium adducts: For some neutral pyridazinone compounds, adding a source of ammonium ions (e.g., ammonium formate) can promote the formation of a single, stable adduct, reducing the formation of multiple, less stable adducts and thus lowering noise.[7]

3. Column Bleed:

  • The Problem: All HPLC columns will "bleed" some of their stationary phase, especially at high temperatures or with aggressive mobile phases.[19] This bleed can appear as a rising baseline or increased noise, particularly during a gradient.

  • The Solution:

    • Use a high-quality, low-bleed LC column specifically designed for mass spectrometry.

    • Condition the column properly before use according to the manufacturer's instructions.

    • Operate within the recommended pH and temperature ranges for the column.

Frequently Asked Questions (FAQs)

Q1: Can the type of ionization source affect baseline noise when analyzing pyridazinone compounds?

A1: Yes, the ionization source can play a significant role. Electrospray ionization (ESI) is a common choice for pyridazinone analysis.[4] However, ESI can be susceptible to chemical noise from the mobile phase and sample matrix.[20] Atmospheric pressure chemical ionization (APCI) may be a viable alternative for less polar pyridazinone derivatives and can sometimes provide a cleaner baseline, as it is generally less susceptible to ion suppression from non-volatile salts.

Q2: How does sample preparation impact baseline noise?

A2: Sample preparation is one of the most critical factors in controlling baseline noise.[15] A clean sample leads to a stable baseline and sharper peaks.[15] Inadequate sample preparation can introduce contaminants that clog the column, foul the ion source, and increase background noise.[17] Techniques like Solid-Phase Extraction (SPE) are highly effective at removing interfering matrix components and concentrating the analyte, leading to a significant improvement in the signal-to-noise ratio.[16]

Q3: What role do mobile phase additives play in reducing baseline noise?

A3: Mobile phase additives are crucial for controlling the ionization of your pyridazinone analyte and can have a profound effect on baseline noise.[18] Using high-purity, volatile additives like formic acid or ammonium formate helps to promote efficient ionization and reduce the formation of unwanted adducts with salts like sodium and potassium, which can contribute to a noisy baseline.[7] It is important to use these additives at the lowest effective concentration to avoid increasing the overall background signal.[2]

Q4: Can my data processing methods help to reduce the appearance of baseline noise?

A4: While data processing cannot eliminate the underlying noise, certain algorithms can help to improve the appearance of your data.[21] Techniques like baseline subtraction and smoothing can be applied.[22] However, it's important to use these tools judiciously, as excessive smoothing can distort peak shapes and lead to inaccurate quantification. The primary focus should always be on reducing noise at the source through proper experimental technique.

Q5: Are there any specific contaminants I should be aware of when working with pyridazinone compounds?

A5: Besides the general contaminants in LC-MS, you should be mindful of potential impurities from the synthesis of your pyridazinone derivatives.[23] Residual reagents, catalysts, or side products can all contribute to baseline noise if not adequately removed during purification. Always ensure the purity of your analytical standards and samples.

Experimental Protocols

Protocol 1: Systematic LC-MS System Flush for Contamination Removal

This protocol is designed to systematically clean your LC-MS system to remove accumulated contaminants that contribute to high baseline noise.

Materials:

  • LC-MS grade water

  • LC-MS grade isopropanol

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • A union to replace the column

Procedure:

  • Remove the column from the system and replace it with a union.

  • Place all solvent lines into a bottle of LC-MS grade water.

  • Flush the system with 100% water at a flow rate of 0.5 mL/min for 30 minutes.

  • Replace the water with isopropanol and flush for 30 minutes.

  • Replace the isopropanol with methanol and flush for 30 minutes.

  • Replace the methanol with acetonitrile and flush for 30 minutes.

  • Re-equilibrate the system with your initial mobile phase conditions.

  • Install a new or known clean column and monitor the baseline.

Protocol 2: Optimization of Mobile Phase Additives

This protocol provides a systematic approach to optimizing mobile phase additives to improve signal-to-noise for your pyridazinone analyte.

Materials:

  • Your pyridazinone analytical standard

  • LC-MS grade water and organic solvent (e.g., acetonitrile or methanol)

  • High-purity mobile phase additives (e.g., formic acid, ammonium formate)

Procedure:

  • Prepare a series of mobile phases with varying concentrations of your chosen additive (e.g., 0.05%, 0.1%, 0.2% formic acid).

  • Inject a standard solution of your pyridazinone analyte using each mobile phase.

  • Monitor the signal intensity of your analyte and the baseline noise level for each condition.

  • Calculate the signal-to-noise ratio for each condition.

  • Select the additive concentration that provides the best balance of high signal intensity and low baseline noise.

  • If you are still observing multiple adducts, consider adding a low concentration of ammonium formate (e.g., 2-5 mM) to promote the formation of a single ammonium adduct.[7]

Data Presentation

Source of Noise Potential Causes Recommended Solutions
Systemic High Baseline Contaminated mobile phase, System contamination, Electronic noiseUse LC-MS grade solvents, Perform a system flush, Check power and grounding
Chemical Noise (at analyte elution) Co-eluting matrix components, Inappropriate mobile phase additives, Column bleedImprove sample preparation (SPE, LLE), Optimize volatile additives, Use a low-bleed column
Specific Contaminants Plasticizers, Salts, Reagents from synthesisUse appropriate labware, Flush system with water, Purify samples

Visualizations

Troubleshooting Workflow for High Baseline Noise

Start High Baseline Noise Observed Check_Blanks Inject Blank (Solvent) Start->Check_Blanks Noise_Present_Blank Noise Present in Blank? Check_Blanks->Noise_Present_Blank Isolate_LC_MS Isolate LC from MS Noise_Present_Blank->Isolate_LC_MS Yes Noise_in_Sample Noise Only with Sample? Noise_Present_Blank->Noise_in_Sample No MS_Noise Noise in MS Direct Infusion? Isolate_LC_MS->MS_Noise Clean_MS Clean Ion Source MS_Noise->Clean_MS Yes Flush_LC Systematic LC Flush MS_Noise->Flush_LC No Resolved Problem Resolved Clean_MS->Resolved Flush_LC->Resolved Improve_SP Improve Sample Prep (SPE/LLE) Noise_in_Sample->Improve_SP Yes Optimize_MP Optimize Mobile Phase Additives Noise_in_Sample->Optimize_MP Yes Check_Column Check Column Bleed Noise_in_Sample->Check_Column Yes Improve_SP->Resolved Optimize_MP->Resolved Check_Column->Resolved

Caption: A logical workflow for diagnosing high baseline noise.

Sources of Contamination in LC-MS

cluster_system LC-MS System cluster_consumables Consumables & Reagents LC LC System (Pumps, Tubing, Injector) Noise High Baseline Noise LC->Noise Column Column (Bleed) Column->Noise MS MS System (Ion Source) MS->Noise Solvents Mobile Phase Solvents (Purity) Solvents->Noise Additives Additives (Volatility, Purity) Additives->Noise Sample Sample Matrix (Interferences) Sample->Noise Labware Labware (Plasticizers, Detergents) Labware->Noise

Caption: Potential sources of contamination leading to baseline noise.

References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Technology Networks. (2023, September 27). Important Qualities of Mobile Phase Additives for LC-MS Applications. Analytical Chemistry. [Link]

  • LCGC. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [Link]

  • Phenomenex. (2025, November 5). Sample preparation: Impacts and best practices. Phenomenex. [Link]

  • LCGC. (2020, November 13). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [Link]

  • Restek. (n.d.). Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. Restek. [Link]

  • Pure Synth. (2025, December 30). Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. Pure Synth. [Link]

  • GL Sciences. (n.d.). 4-2 Baseline Problems. Technical Support. [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. Agilent. [Link]

  • Paurus, V. L., et al. (n.d.). Improving Signal to Noise Ratios in Ion Mobility Spectrometry and Structures for Lossless Ion Manipulations (SLIM) using a High Dynamic Range Analog-to-Digital Converter. PMC. [Link]

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]

  • Google Patents. (n.d.). WO2007092873A2 - Chemical noise reduction for mass spectrometry.
  • Separation Science. (2026, February 20). Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving. Separation Science. [Link]

  • HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns. [Link]

  • ResearchGate. (2015, February 23). How to reduce high background noise in an LC MS/MS experiment? ResearchGate. [Link]

  • Nitrosamines Exchange. (2022, June 16). Background noise in UPLC-MS/MS experience? Nitrosamines Exchange. [Link]

  • BU Blogs. (n.d.). Signal Processing Methods for Mass Spectrometry. BU Blogs. [Link]

  • ResearchGate. (2022, March 27). Losing Sensitivity of LC/MS signal due to High Background? ResearchGate. [Link]

  • LCGC International. (2025, September 30). The Importance of Sample Preparation in Quantitative Bioanalytical Liquid Chromatography–Mass Spectrometry. LCGC International. [Link]

  • NPL Publications. (2023, October 11). NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data. NPL Publications. [Link]

  • ResearchGate. (2015, April 20). Noise and Baseline Filtration in Mass Spectrometry. ResearchGate. [Link]

  • Spectroscopy. (2014, August 22). Chemical Noise in Mass Spectrometry. Spectroscopy. [Link]

  • PMC. (n.d.). Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids. PMC. [Link]

  • ResearchGate. (n.d.). Chemical noise in mass spectrometry: Part I. ResearchGate. [Link]

  • Biocompare. (2018, March 22). Sample Prep for Mass Spec. Biocompare. [Link]

  • Spectroscopy. (2003, February 4). Chemical Noise in Mass Spectrometry. Spectroscopy. [Link]

  • News-Medical.Net. (2025, February 27). The importance of sample preparation for chromatographic analysis. News-Medical.Net. [Link]

  • MDPI. (2023, January 9). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]

  • Agilent. (n.d.). Common LC/MS Contaminants. Agilent. [Link]

  • ResearchGate. (2026, January 28). Impact of Sample Preparation Methods on LC-MS/MS Analysis of Molecular Targeted Drugs. ResearchGate. [Link]

  • MDPI. (2022, June 13). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. [Link]

  • Reddit. (2025, October 10). Noisy baseline chromatogram and TIC. r/massspectrometry. [Link]

  • Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Waters Corporation. [Link]

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  • MDPI. (2022, June 10). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. [Link]

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Stabilizing 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one in solution for long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one is a lipophilic heterocyclic compound often utilized in cardiovascular and analgesic research. Structurally, it consists of a pyridazinone core (conferring stability and biological activity), a phenyl ring at position 6, and a 2-hydroxypropyl side chain at position 2.

While the pyridazinone ring is inherently robust against hydrolysis compared to standard amides, the hydroxypropyl side chain introduces specific vulnerabilities—oxidation of the secondary alcohol and potential elimination reactions. Furthermore, its lipophilicity drives aggregation in aqueous buffers, necessitating precise solvent selection for long-term storage.

This guide synthesizes solubility thermodynamics and degradation kinetics to provide a self-validating storage protocol.

Troubleshooting Guide (Q&A)

Issue 1: Precipitation & Solubility

Q: My stock solution in DMSO precipitated after freezing at -20°C. Is the compound degraded?

A: Likely not degraded, but aggregated .

  • The Science: While 6-phenylpyridazinone derivatives are freely soluble in DMSO (approx.[1] mole fraction 0.47 at 318K), they are highly sensitive to water uptake . DMSO is hygroscopic; if the vial was not tightly sealed, atmospheric moisture could have lowered the solubility limit, causing the hydrophobic solute to "crash out" upon freezing.

  • The Fix:

    • Thaw the solution completely at 37°C in a water bath. Vortex vigorously.

    • If solids persist, add 5-10% excess neat DMSO.

    • Prevention: Store in single-use aliquots to minimize freeze-thaw cycles and moisture exposure.

Q: Can I store the compound in aqueous buffer (PBS) for more than 24 hours?

A: No.

  • The Science: The thermodynamic solubility of phenylpyridazinones in water is extremely low (

    
     mole fraction).[2][3][4] Even with the hydroxypropyl group, thermodynamic instability drives Ostwald ripening , where micro-precipitates grow into large crystals that are invisible to the naked eye but will skew concentration-response curves.
    
  • The Protocol: Prepare aqueous working solutions immediately prior to use (within 30 minutes) by diluting a DMSO/PEG-400 stock.

Issue 2: Chemical Stability & Purity

Q: The solution has turned from colorless to faint yellow. Is it safe to use?

A: Proceed with caution.

  • The Science: Yellowing often indicates oxidative degradation or photolysis .

    • Side-chain Oxidation: The secondary alcohol on the 2-hydroxypropyl group can oxidize to a ketone (2-oxopropyl) in the presence of trace peroxides in aged PEG or DMSO.

    • Photodegradation: The pyridazinone ring can absorb UV/blue light, leading to ring contraction or radical formation.

  • The Test: Run a quick LC-MS. If the parent peak (M+) is intact but you see a small peak at [M-2] (ketone formation), the biological activity may be altered. If purity is <95%, discard.

Q: Is the compound sensitive to pH changes?

A: Yes, at extremes.

  • Acidic pH (<3): Risk of dehydration . The hydroxypropyl group can undergo acid-catalyzed elimination to form an alkene (propenyl group).

  • Basic pH (>10): Risk of racemization . If you are using a pure enantiomer of the 2-hydroxypropyl derivative, strong bases can deprotonate the chiral center or the ring, leading to racemization.

Data: Solubility & Solvent Selection

The following data is extrapolated from thermodynamic studies of the parent scaffold, 6-phenylpyridazin-3(2H)-one (PPD), which serves as the solubility baseline.[4]

SolventSolubility RatingRecommended for Storage?Notes
DMSO Excellent YES Best for high-concentration stocks (>100 mM). Freezes at 18.5°C.
PEG-400 Very Good YES Good alternative if DMSO is toxic to your assay. Liquid at -20°C.
Ethanol ModerateShort-term only High evaporation risk. Solubility drops drastically at -20°C.
Water/PBS Poor NO Only for immediate dilution.

Visualized Workflows

Diagram 1: Solvent Selection Decision Tree

Use this logic to determine the optimal storage solvent for your specific application.

SolventSelection Start Start: Select Storage Solvent IsInVivo Is this for in vivo usage? Start->IsInVivo IsDMSOAllowed Is DMSO tolerated? IsInVivo->IsDMSOAllowed No (In Vitro) UseCremophor Use Cremophor/Saline Mix (Prepare fresh) IsInVivo->UseCremophor Yes HighConc Need >50mM Stock? IsDMSOAllowed->HighConc Yes UsePEG Use PEG-400 (Store at 4°C) IsDMSOAllowed->UsePEG No UseDMSO Use Anhydrous DMSO (Store at -20°C) HighConc->UseDMSO Yes UseEthanol Use Ethanol (Seal tightly, -20°C) HighConc->UseEthanol No

Caption: Decision matrix for selecting the optimal solvent based on experimental constraints (concentration, toxicity, and stability).

Diagram 2: Degradation Pathways

Understanding the chemical vulnerabilities of the 2-(2-Hydroxypropyl) side chain.

Degradation Compound 2-(2-Hydroxypropyl)- 6-phenylpyridazin-3(2H)-one Oxidation Oxidation (Peroxides/Air) Compound->Oxidation Dehydration Acidic Dehydration (pH < 3) Compound->Dehydration Photolysis Photolysis (UV Light) Compound->Photolysis Ketone Product A: 2-Oxopropyl derivative (Inactive) Oxidation->Ketone Loss of H2 Alkene Product B: 2-Propenyl derivative (Precipitates) Dehydration->Alkene Loss of H2O RingOpen Product C: Ring Contraction/Cleavage (Toxic) Photolysis->RingOpen Radical Mechanism

Caption: Primary degradation pathways. Note that the secondary alcohol (hydroxypropyl) is the primary site of oxidative liability.

Standard Operating Protocol (SOP): Preparation & Storage

Objective

To prepare a stable 50 mM stock solution of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one.

Materials
  • Compound: >98% purity (check CoA).

  • Solvent: Anhydrous DMSO (Sigma-Aldrich, D2650 or equivalent) or PEG-400.

  • Container: Amber glass vials with PTFE-lined caps (to prevent plasticizer leaching).

  • Gas: Argon or Nitrogen (optional but recommended).

Procedure
  • Weighing: Weigh the compound into an amber vial. Note: Avoid plastic microcentrifuge tubes for long-term storage as pyridazinones can adsorb to polypropylene.

  • Dissolution:

    • Add Anhydrous DMSO to achieve 50 mM.

    • Calculation: For 10 mg of compound (MW ≈ 230.26 g/mol ), add ~868 µL DMSO.

    • Vortex for 30-60 seconds. If dissolution is slow, sonicate for 5 minutes at room temperature.

  • Aliquoting:

    • Divide the master stock into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Critical Step: If available, overlay the solution with Argon gas before capping to prevent oxidation of the hydroxypropyl group.

  • Storage:

    • Short-term (<1 month): 4°C.

    • Long-term (>1 month): -20°C or -80°C.

  • Quality Control:

    • Before use, inspect for crystals.

    • Verify concentration via UV-Vis absorbance if stored >6 months.

References

  • Shakeel, F. et al. (2019).[4] "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." Molecules, 24(18), 3404.[4]

    • Grounding: Establishes the solubility profile of the parent scaffold (PPD) in DMSO, PEG-400, and water.[1][3][4][5][6]

  • Asif, M. et al. (2023).[7] "Applications and biological potential of substituted pyridazine analogs in medicinal and agricultural fields." Current Organic Chemistry, 27(10).[7]

    • Grounding: Discusses the biological stability and structural activity relationships of pyridazinone deriv
  • Sotelo, E. et al. (2002). "Pyridazines.[3][7][8][9][10][11][12][13][14][15][16] Part 29: Synthesis and antiplatelet activity of 5-substituted-6-phenyl-3(2H)-pyridazinones." Bioorganic & Medicinal Chemistry, 10(9).

    • Grounding: Provides context on the chemical reactivity of the 6-phenylpyridazinone ring system.

Sources

Correcting retention time shifts for 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Troubleshooting and Correcting Retention Time Shifts in HPLC Analysis

Welcome to the technical support guide for the chromatographic analysis of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one. This document is designed for researchers, analytical scientists, and drug development professionals who may encounter retention time (RT) variability during their experiments. As a molecule with mixed polarity—possessing a nonpolar phenyl group and polar hydroxypropyl and pyridazinone moieties—its chromatographic behavior can be sensitive to subtle changes in analytical conditions.[1] This guide provides a structured, in-depth approach to diagnosing, correcting, and preventing RT shifts to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)
Q1: My retention time for 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one is consistently drifting, either increasing or decreasing, over a sequence of injections. What are the most likely causes?

A gradual, unidirectional shift in retention time is typically indicative of a systematic change in the chromatographic system or mobile phase over time. The most common culprits are changes in mobile phase composition and column aging.

  • Mobile Phase Composition Change: In reversed-phase HPLC, the mobile phase is often a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). If these components are pre-mixed, the more volatile organic solvent can evaporate from the reservoir over time.[2][3] This leads to an increase in the mobile phase's polarity, causing stronger retention and thus, a gradual increase in the retention time of your compound. Conversely, absorption of atmospheric CO₂ can slowly decrease the pH of unbuffered or weakly buffered mobile phases, which can alter the ionization state of the analyte and affect its retention.[4]

  • Column Aging and Contamination: Every HPLC column has a finite lifespan.[5] Over hundreds of injections, the bonded stationary phase can degrade, or active sites on the silica backbone can become exposed. This process, known as column aging, often leads to a decrease in retention time.[5] Additionally, slow accumulation of strongly retained sample matrix components can contaminate the column head, altering its chemistry and causing retention to drift.[6]

  • Insufficient Column Equilibration: If a new method is started or the mobile phase is changed, the column requires sufficient time to fully equilibrate. Inadequate equilibration can lead to drifting retention times for the first several injections until the column chemistry stabilizes.[6] It is recommended to flush the column with 10-20 column volumes of the new mobile phase before starting the analysis.[6]

Q2: I'm observing random, unpredictable fluctuations in retention time from one injection to the next. What should I investigate?

Erratic retention times suggest an unstable system parameter rather than a gradual change. The primary areas to troubleshoot are temperature, the HPLC pump, and the autosampler.

  • Temperature Fluctuations: Temperature is a critical but often overlooked parameter. A 1°C change in column temperature can alter retention times by 1-2%.[7][8][9] If the column is not in a thermostatically controlled oven, ambient laboratory temperature changes (e.g., from HVAC cycles or direct sunlight) can cause significant RT variability.[7][10] Even with a column oven, ensure it is set to a stable temperature, ideally at least 5-10°C above ambient to maintain consistent control.[5][10]

  • Pump and Solvent Delivery Issues: The HPLC pump is responsible for delivering a precise and consistent flow of the mobile phase.[11] Malfunctions here directly impact retention times.

    • Air Bubbles: Air bubbles in the pump head or solvent lines can cause pressure fluctuations and inaccurate solvent delivery, leading to unstable retention.[4][11] Ensure your solvents are properly degassed.

    • Faulty Check Valves or Worn Pump Seals: Worn pump seals or malfunctioning check valves can lead to inconsistent flow rates and pressure ripples, resulting in fluctuating RTs.[4][11]

    • Inaccurate Mobile Phase Mixing: For systems with online mixing (binary or quaternary pumps), problems with the proportioning valves can lead to an incorrect mobile phase composition being delivered to the column, causing erratic retention.[4][12]

  • Injector and Sample Introduction: Issues with the autosampler, such as inconsistent injection volumes or carryover from a previous sample, can sometimes manifest as small variations in retention time.[13][14]

Systematic Troubleshooting Workflow

When facing retention time variability, a structured approach is essential for efficient problem-solving. The following workflow provides a logical sequence of checks, starting with the simplest and most common issues.

G cluster_0 Phase 1: Initial Checks (Easiest to Verify) cluster_1 Phase 2: System & Hardware Diagnosis cluster_2 Phase 3: Advanced & Chemical Causes Observe RT Shift Observed CheckMP Check Mobile Phase: - Correct solvents used? - Sufficient volume? - Prepared correctly (pH, etc.)? Observe->CheckMP CheckMethod Check Method Parameters: - Correct flow rate? - Correct temperature set? - Correct gradient profile? CheckMP->CheckMethod CheckEquil Is Column Fully Equilibrated? (Flush with 10-20 column volumes) CheckMethod->CheckEquil CheckPressure Monitor System Pressure: - Stable or fluctuating? CheckEquil->CheckPressure CheckLeaks Inspect for Leaks: (Fittings, pump heads, seals) CheckPressure->CheckLeaks [If Fluctuating] CheckFlow Verify Flow Rate Accuracy (Collect and measure volume over time) CheckLeaks->CheckFlow CheckTemp Verify Temperature Stability: - Is column oven on and stable? CheckFlow->CheckTemp SampleSolvent Sample Solvent Mismatch? (Dissolve sample in mobile phase if possible) CheckTemp->SampleSolvent ColumnHealth Assess Column Health: - Test with a standard - Consider column age SampleSolvent->ColumnHealth NewMP Prepare Fresh Mobile Phase ColumnHealth->NewMP [If Standard Fails] ReplaceCol Replace Column NewMP->ReplaceCol [If Problem Persists] Resolve Problem Resolved ReplaceCol->Resolve

Caption: A systematic workflow for troubleshooting retention time shifts.

Deep Dive: Key Parameters and Protocols
Q3: How exactly does mobile phase composition affect the retention of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one, and how can I optimize it?

The retention of any analyte is governed by its partitioning between the stationary and mobile phases.[15] For 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one in a standard reversed-phase system (e.g., a C18 column), its retention is primarily influenced by two mobile phase factors: organic modifier concentration and pH.

  • Organic Modifier Concentration: In reversed-phase chromatography, the stationary phase is nonpolar and the mobile phase is polar. Increasing the concentration of the organic modifier (the "strong" solvent, like acetonitrile) makes the mobile phase less polar. This reduces the hydrophobic interaction between the analyte's phenyl group and the C18 stationary phase, causing the compound to elute earlier (decreased retention time).

  • Mobile Phase pH: The pyridazinone ring contains nitrogen atoms that can be protonated at low pH. The analyte's pKa value is crucial here.[15] If the mobile phase pH is close to the analyte's pKa, small shifts in pH can significantly change the ratio of its ionized to neutral forms. The neutral form is typically less polar and will be retained longer on a reversed-phase column. For ionizable compounds, it is critical to use a buffer and adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single, stable form and thus a reproducible retention time.[14][15]

Table 1: Impact of Parameter Changes on Retention Time (Reversed-Phase HPLC)

Parameter ChangeEffect on Retention Time of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-oneCausality
Increase Organic Modifier %DecreaseReduces mobile phase polarity, weakening analyte interaction with the nonpolar stationary phase.
Increase TemperatureDecreaseLowers mobile phase viscosity and increases analyte kinetic energy, leading to faster elution.[8][10][16]
Increase Flow RateDecreaseAnalyte spends less time in the column, resulting in proportionally shorter retention.[2]
Increase Column LengthIncreaseProvides a longer path for the analyte to travel and interact with the stationary phase.
Decrease Mobile Phase pHVariableDepends on the analyte's pKa. May increase or decrease retention by changing the ionization state.[15][17]
Experimental Protocols
Protocol 1: HPLC System Purge and Equilibration

This protocol is essential when changing mobile phases or starting up a system to prevent contamination and ensure a stable baseline and retention times.[18][19]

Objective: To ensure all solvent lines and system components are free of previous solvents and that the column is fully equilibrated with the method's mobile phase.

Materials:

  • HPLC-grade solvents for your mobile phase.

  • Freshly prepared mobile phase reservoirs.

Procedure:

  • Remove the Column: Disconnect the column from the system and replace it with a union or a piece of PEEK tubing. This prevents non-method solvents from being forced onto the column.[18]

  • Prime All Solvent Lines: For each solvent line (A, B, C, D) that will be used, place the inlet frit into the correct, fresh mobile phase reservoir.

  • Purge the Pump: Using the instrument control software, open the purge valve and set the pump to a high flow rate (e.g., 5 mL/min).

  • Systematic Purging: Purge each solvent line individually for 3-5 minutes, ensuring that at least 15-25 mL of fresh solvent has passed through the tubing to waste. This displaces any old solvent.[19]

  • Close Purge Valve & Flush System: Close the purge valve and set the pump to a typical analytical flow rate (e.g., 1 mL/min). Set the mobile phase composition to 100% for each channel used in your method and flush the entire system (pump, degasser, autosampler, detector) for 5 minutes per channel.

  • Install the Column: Power off the pump. Install the HPLC column in the correct flow direction.

  • Equilibrate the Column: Turn the pump on and set it to the initial conditions of your analytical method. Equilibrate the column with at least 10-20 column volumes of mobile phase. For a standard 4.6 x 150 mm column, this is approximately 15-30 minutes at 1 mL/min. Monitor the baseline and system pressure until they are stable.[6]

Preventative Measures and Best Practices

To maintain the long-term stability and reproducibility of your method, adhere to the following best practices:

  • Daily Fresh Mobile Phase: Prepare mobile phases fresh daily. For aqueous buffers, filtration through a 0.22 µm filter is recommended to remove particulates and prevent microbial growth.[20]

  • Use a Column Oven: Always use a thermostatically controlled column oven to negate the effects of ambient temperature fluctuations.[5]

  • Implement System Suitability Tests (SST): Begin each analytical run with a series of SST injections (e.g., a standard solution). Define acceptance criteria for retention time, peak area, and tailing factor. This provides an objective measure of system performance before analyzing samples.[14][21]

  • Use a Guard Column: A guard column is a small, disposable column installed before the analytical column. It is packed with the same stationary phase and serves to capture strongly retained impurities and particulates, thereby protecting and extending the life of the more expensive analytical column.[2]

  • Match Sample Diluent: Whenever possible, dissolve your sample in the initial mobile phase composition. Injecting a sample dissolved in a much stronger or weaker solvent than the mobile phase can cause distorted peak shapes and shifts in retention time.[4][7]

G cluster_0 Root Causes of RT Variability cluster_1 Effect A Mobile Phase Inconsistent Composition pH Drift Contamination/Degradation Evaporation of Volatiles Effect Retention Time Shift A:f0->Effect B Column Temperature Fluctuation Aging/Degradation Contamination Insufficient Equilibration B:f0->Effect C Instrument Flow Rate Instability (Pump) Leaks Inconsistent Injection System Dwell Volume Differences C:f0->Effect D Method Sample Solvent Mismatch Lack of Robustness D:f0->Effect

Caption: Cause-and-effect diagram for retention time variability.

By understanding the fundamental principles of chromatography and adopting a systematic approach to troubleshooting, you can effectively manage and correct retention time shifts for 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one, ensuring the accuracy and integrity of your analytical data.

References
  • Separation Science. (n.d.). Factors Impacting Chromatography Retention Time.
  • Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur?
  • Shimadzu. (2025, April 24). Retention Time Fluctuations - Part 1.
  • Avantor. (n.d.). The Importance of Temperature in Liquid Chromatography.
  • MicroSolv Technology Corporation. (2026, January 27). HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips.
  • Longdom Publishing. (n.d.). Crucial Role of Mobile Phase Composition in Chromatography.
  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?
  • Kormany, R. (2021, March 10). Surfing on Mobile Phase, Part 2: Impact of Mobile Phase Composition Waves on Retention in LC. LCGC North America.
  • Scribd. (2025, October 10). Troubleshooting HPLC Retention Time Shifts.
  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
  • Element Lab Solutions. (n.d.). Retention Time Variability in HPLC.
  • Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip [Video]. YouTube.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • LCGC International. (2020, November 11). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems.
  • Kazakevich, Y., & Lobrutto, R. (Eds.). (n.d.).
  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips.
  • MicroSolv Technology Corporation. (2026, January 27). HPLC Retention Time Shift Troubleshooting - Tips and Suggestions.
  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
  • LCGC International. (2020, November 11). Troubleshooting Basics, Part 3: Retention Problems.
  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
  • ResearchGate. (2023, August 24). How to fix a shifting retention time of peaks in hplc?
  • Dong, M. W. (2020, November 15).
  • SciSpace. (n.d.). Hplc method development and validation: an overview.
  • Scribd. (n.d.). HPLC Retention Time Variability.
  • International Journal of Trend in Scientific Research and Development. (2023, July 4).
  • Technology Networks. (2025, September 19). Comparing HPLC and GC: Retention Time and Effectiveness.
  • Chrom Tech, Inc. (2025, October 14). How To Maximize HPLC Column Lifetime.
  • American Laboratory. (2010, October 1).
  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.

Sources

Removing solvent residues from synthesized 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Solvent Residues from 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one Ticket ID: SOLV-REM-2025-PHARM Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering difficulty removing residual solvents from 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one . This molecule presents a specific "dual-trap" challenge:

  • The Hydroxypropyl Tail: Acts as a hydrogen-bond donor/acceptor, aggressively binding polar protic solvents (Water, Ethanol, Methanol).

  • The Phenyl-Pyridazinone Core: A planar, aromatic system capable of trapping non-polar or dipolar aprotic solvents (DMF, DMSO, Toluene) within the crystal lattice via

    
    -stacking or channel solvate formation.
    

This guide provides targeted protocols to disrupt these interactions without compromising the chemical integrity of the secondary alcohol or the enantiomeric excess (if chiral).

Module 1: Diagnostic Triage

Before applying heat or vacuum, determine the nature of the solvent entrapment.

Q: How do I know if the solvent is "wetting" the surface or trapped inside the crystal? A: You must differentiate between adsorbed (surface) and incorporated (solvate/hydrate) solvents.

Diagnostic TestObservationConclusionAction
TGA (Thermogravimetric Analysis) Weight loss occurs before melting point (e.g., <100°C).Surface/Adsorbed SolventStandard Vacuum Drying (Protocol A)
TGA / DSC Weight loss occurs at a specific transition temperature or coincides with melting.Stoichiometric Solvate (Crystal Lattice)Recrystallization or Displacement (Protocol B/C)
Microscopy Crystals appear agglomerated or "sticky."Solvent BridgingMilling + Vacuum Drying

Module 2: Remediation Protocols

Protocol A: The "Step-Down" Vacuum Drying (For Surface Solvents)

Best for: Ethanol, Methanol, Acetone, Ethyl Acetate.

The Science: Rapid heating can cause "case hardening" (formation of a crust that traps solvent inside). The 2-hydroxypropyl group is prone to hydrogen bonding; rapid heating can also risk dehydration to the alkene side-product if acidic residues are present.

Step-by-Step:

  • Milling: Gently grind the solid to reduce particle size (Target: <500 µm). Why: Reduces the diffusion path length for the solvent.

  • Ambient Vacuum: Apply vacuum (<50 mbar) at 25°C for 4 hours.

  • Ramp 1: Increase temperature to 40°C . Hold for 6 hours.

  • Ramp 2: Increase temperature to 55°C . Hold for 12 hours.

    • Critical Check: Do not exceed 60°C without checking HPLC purity. The secondary alcohol at the 2-position can undergo elimination (dehydration) at high temperatures, especially if trace acid catalysts remain.

  • Nitrogen Purge: Break vacuum with dry nitrogen every 4 hours to flush the headspace.

Protocol B: Solvent Displacement (The "Swap")

Best for: High-boiling aprotics (DMSO, DMF, NMP) or stubborn chlorinated solvents (DCM).

The Science: It is energetically costly to boil off DMSO (BP: 189°C). Instead, we use a "displacing agent"—a solvent with a lower boiling point that is miscible with the contaminant but has partial solubility for your product.

Workflow:

  • Dissolution/Suspension: Suspend your crude solid in 10 volumes of Ethanol (or Isopropanol).

    • Note: The product does not need to fully dissolve; a slurry allows the solvent exchange via dynamic equilibrium.

  • Reflux: Heat to mild reflux (78°C for EtOH) for 1-2 hours.

    • Mechanism:[1][2] The EtOH molecules compete for the H-bonding sites occupied by DMSO/DMF.

  • Cool & Filter: Cool to 0-5°C. The product should crystallize/precipitate, excluding the DMSO into the mother liquor.

  • Wash: Wash the filter cake with cold Heptane (non-polar) to remove residual Ethanol.

  • Dry: Proceed to Protocol A to remove the volatile Ethanol/Heptane.

Protocol C: The "Anti-Solvent" Crash (For Lattice-Bound Solvents)

Best for: Breaking solvates where the solvent is part of the crystal structure.

Step-by-Step:

  • Dissolve: Dissolve the compound completely in a "good" solvent (e.g., THF or Acetone) at moderate heat.

  • Precipitate: Slowly add a "poor" solvent (Anti-solvent) dropwise. For this molecule, Water is an excellent anti-solvent due to the hydrophobicity of the phenyl-pyridazinone core.

    • Ratio: Target a final ratio of 1:5 (Solvent:Anti-solvent).

  • Agitate: Stir vigorously. The rapid precipitation forces the formation of a new polymorph or amorphous form that excludes the original trapped solvent.

  • Isolate: Filter and dry immediately.

Module 3: Troubleshooting Visualized

Workflow 1: The Decision Matrix

Use this logic flow to select the correct protocol.

SolventRemovalStrategy Start Solvent Residue Detected Identify Identify Solvent Type Start->Identify Class1 Volatile (EtOH, DCM, EtOAc) Identify->Class1 Class2 High Boiler (DMSO, DMF) Identify->Class2 CheckTGA Run TGA/DSC Class1->CheckTGA ActionB Protocol B: Solvent Displacement (Swap) Class2->ActionB Boiling point too high for vacuum Surface Weight loss < MP (Surface Bound) CheckTGA->Surface Lattice Weight loss @ Transition (Crystal Solvate) CheckTGA->Lattice ActionA Protocol A: Step-Down Vacuum Drying Surface->ActionA ActionC Protocol C: Recrystallization/Anti-Solvent Lattice->ActionC ActionB->ActionA Remove displacing solvent

Caption: Decision matrix for selecting the appropriate solvent removal technique based on solvent type and entrapment mechanism.

Module 4: Regulatory Reference (ICH Q3C)

Compliance is binary. You must meet these limits. The following table summarizes the Permitted Daily Exposure (PDE) and concentration limits for solvents likely used in your synthesis [1, 2].

SolventICH ClassPDE (mg/day)Concentration Limit (ppm)Risk Factor
Ethanol Class 3505,000Low (Endogenous)
DMSO Class 3505,000Low (Difficult to remove)
Dichloromethane (DCM) Class 26.0600High (Carcinogenic)
Methanol Class 230.03,000Moderate (Toxic)
DMF Class 28.8880High (Reprotoxic)
2-MTHF Class 350Varies (New)Low (Per ICH Q3C R8) [3]

Note: If multiple Class 2 solvents are present, you must ensure the cumulative risk does not exceed limits.

Module 5: Frequently Asked Questions (FAQs)

Q: I used DMF for the alkylation step, and it won't come off even at 60°C vacuum. Why? A: DMF (Dimethylformamide) is a Lewis base and can form strong dipole-dipole interactions with the polarized pyridazinone ring. Furthermore, if your product crystallized quickly, DMF might be trapped in the lattice. Do not increase heat. Higher heat promotes degradation. Use Protocol B (Solvent Displacement) with Ethanol or Isopropanol to "wash out" the DMF, then dry the alcohol.

Q: Can I use lyophilization (freeze-drying)? A: Only if your compound is soluble in water or t-Butanol. 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one is likely sparingly soluble in water. However, if you can form a suspension in t-Butanol/Water , freeze-drying is excellent for removing solvents without thermal stress [4].

Q: My product is turning yellow during drying. A: This indicates oxidative degradation or dehydration of the 2-hydroxypropyl group.

  • Ensure you are using an inert atmosphere (Nitrogen bleed) during vacuum drying.

  • Check for residual base (from the alkylation reaction). Residual NaOH/KOH can catalyze the dehydration of the alcohol to an alkene at elevated temperatures. Re-wash the solid with a buffered solution (pH 7) before drying.

References
  • International Council for Harmonisation (ICH). ICH Q3C (R8) Guideline for Residual Solvents.[2][3][4][5] (2021).[2][3][5] Link

  • U.S. Food and Drug Administration (FDA). Q3C(R8) Impurities: Guidance for Residual Solvents. (2021).[2][3][5] Link

  • GMP Publishing. ICH Q3C(R8) Guideline for Residual Solvents contains new PDEs.[2] (2021).[2][3][5] Link

  • IntechOpen. Perspective Chapter: Pharmaceutical Drying. (2023).[4] Link

  • BenchChem. A Comparative Guide to Pyridazinone Synthesis. (2025).[6][7][8] Link

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectral Analysis of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis and spectral assignment of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one, a representative member of the pharmacologically significant pyridazinone class of heterocycles.[1][2]

This document moves beyond a simple recitation of spectral data. It is designed to serve as a practical guide for researchers, providing not only a detailed spectral assignment but also a comparative analysis with a related analogue, 6-phenylpyridazin-3(2H)-one, to highlight key structural nuances. Furthermore, a comprehensive, step-by-step experimental protocol for acquiring high-quality 1H NMR data is provided, grounded in established methodologies.

The Structural Landscape: Predicting the 1H NMR Spectrum

The molecular architecture of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one dictates a unique 1H NMR fingerprint. By dissecting the molecule into its constituent spin systems—the pyridazinone ring, the phenyl group, and the 2-hydroxypropyl side chain—we can predict the chemical shift, multiplicity, and integration of each proton signal.

Predicted 1H NMR Spectral Data for 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-4~7.0-7.2Doublet1H
H-5~7.7-7.9Doublet1H
Phenyl H (ortho)~7.8-8.0Multiplet2H
Phenyl H (meta, para)~7.4-7.6Multiplet3H
N-CH2~4.2-4.4Multiplet2H
CH-OH~4.0-4.2Multiplet1H
CH3~1.2-1.4Doublet3H
OHBroad singlet1H

The rationale for these predictions is rooted in the electronic environment of each proton. The protons on the pyridazinone ring (H-4 and H-5) are expected to appear as doublets due to coupling with each other. The phenyl group will exhibit a complex multiplet pattern in the aromatic region. The N-CH2 protons of the hydroxypropyl side chain are diastereotopic and will likely appear as a multiplet. The methine proton (CH-OH) will also be a multiplet, coupled to both the adjacent methylene and methyl groups. The methyl (CH3) protons will present as a doublet, coupled to the methine proton. The hydroxyl (OH) proton signal is often broad and its chemical shift can be highly variable depending on the solvent and concentration.

Comparative Analysis: The Impact of N-Substitution

To truly appreciate the spectral features of our target compound, a comparison with a simpler analogue, 6-phenylpyridazin-3(2H)-one, is instructive. The primary difference in the 1H NMR spectrum will be the absence of the N-substituted 2-hydroxypropyl group and the presence of an N-H proton.

1H NMR Data Comparison

Proton Assignment2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one (Predicted)6-Phenylpyridazin-3(2H)-one (Literature)
H-4~7.0-7.2 ppm (d)~7.0 ppm (d)
H-5~7.7-7.9 ppm (d)~7.8 ppm (d)
Phenyl H~7.4-8.0 ppm (m)~7.4-7.9 ppm (m)
N-H-~13.0 ppm (br s)
N-CH2-CH(OH)-CH3~1.2-4.4 ppm (m)-

This comparison underscores how the introduction of the 2-hydroxypropyl group at the N-2 position removes the downfield N-H signal and introduces a new set of aliphatic signals, providing a clear spectral marker for N-substitution.

Visualizing the Assignment

A clear visual representation of the molecule and the corresponding proton assignments is crucial for unambiguous interpretation.

Figure 1. Molecular structure and 1H NMR assignments for 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one.

Experimental Protocol: Acquiring High-Fidelity 1H NMR Data

The following protocol provides a robust framework for the acquisition and processing of 1H NMR spectra for compounds of this class.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d6 or CDCl3) in a clean, dry NMR tube. The choice of solvent is critical and can influence the chemical shifts, particularly of exchangeable protons like the hydroxyl group.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0.00 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

  • The following parameters are recommended for a 500 MHz NMR spectrometer.[3][4][5]

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Acquisition Time: 2-4 seconds to ensure good resolution.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration if protons with long relaxation times are present.

    • Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Spectral Width: A sweep width of 12-16 ppm is generally sufficient to cover the entire proton chemical shift range.

    • Temperature: Maintain a constant temperature, typically 298 K, to ensure reproducible chemical shifts.

3. Data Processing:

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.

  • Peak Picking: Identify the chemical shift of each peak.

4. Advanced 2D NMR Experiments (for complex cases):

For molecules with overlapping signals or complex coupling patterns, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguous assignment.[6][7][8]

Conclusion

The 1H NMR spectral analysis of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one provides a clear and detailed picture of its molecular structure. Through a combination of predictive analysis based on known chemical principles and comparative data from related compounds, a confident assignment of all proton signals can be achieved. The provided experimental protocol offers a standardized approach to obtaining high-quality data, ensuring the reliability and reproducibility of results. This guide serves as a valuable resource for researchers engaged in the synthesis and characterization of novel pyridazinone derivatives and other heterocyclic compounds, facilitating the advancement of drug discovery and development.

References

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules, 27(12), 3801. [Link]

  • Besada, P., Costas, T., Vila, N., & Terán, C. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

  • PubChem. (n.d.). 6-hydroxy-2-phenylpyridazin-3(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Besada, P., Costas, T., Vila, N., & Terán, C. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. PubMed. [Link]

  • Marek, R., & Lyčka, A. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 413-420. [Link]

  • Tori, K., Ogata, M., & Kano, H. (1963). Pyridazines. IX. Proton magnetic resonance studies of pyridazine, pyrazine, and substituted pyridazines. Chemical & Pharmaceutical Bulletin, 11(11), 1381-1389. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2023). Pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 28(3), 1251. [Link]

  • Ghorbani, M. A., Karrouchi, K., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. [Link]

  • Shakeel, F., Imran, M., & Haq, N. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3369. [Link]

  • Gac-Breton, S., et al. (1981). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 214-218. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • Asif, M. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(7), 136-157. [Link]

  • Ghorbani, M. A., Karrouchi, K., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. Retrieved from [Link]

  • Imran, M., & Nayeem, N. (2022). Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents. Journal of Pharmaceutical Research International, 34(46B), 1-12. [Link]

  • ACG Publications. (2023). NO Inhibitory, Farnesoid X Receptor, and Cytotoxic Activities of Phytochemical Composition Isolated from Aglaia perviridis. [Link]

  • EPA. (n.d.). 6-METHYL-2-PHENYL 3-PYRIDAZINONE Properties. CompTox Chemicals Dashboard. [Link]

  • Letavic, M. A., et al. (2011). Discovery and Characterization of 6-{4[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, Irdabisant): A Potent, Selective Histamine H-3 Receptor Inverse Agonist. Journal of Medicinal Chemistry, 54(20), 7086-7100. [Link]

Sources

Validation of analytical methods for 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one per ICH guidelines

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Analytical Methods for 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one

Executive Summary

This guide provides a technical comparison and validation framework for the analysis of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one (hereafter referred to as HP-PPD ). As a functionalized pyridazinone derivative, HP-PPD exhibits specific polarity and UV-absorption characteristics that dictate method selection. This document compares High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) against Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) , recommending the former for routine Quality Control (QC) and the latter for trace impurity/metabolite profiling.

Part 1: Method Selection & Comparison

The choice of analytical method depends on the intended use (assay vs. trace analysis) and the matrix complexity.

Comparative Analysis: HPLC-UV vs. UPLC-MS/MS
FeatureHPLC-UV (Method A) UPLC-MS/MS (Method B) Verdict for HP-PPD
Primary Application Routine QC, Assay, DissolutionTrace Impurities, Bioanalysis (Plasma/Urine)Method A is preferred for drug substance assay due to robustness.
Sensitivity (LOD) ~0.1 µg/mL~0.1 ng/mLMethod B is required if HP-PPD is a genotoxic impurity or low-level metabolite.
Selectivity Moderate (Relies on retention time & UV spectrum)High (MRM transitions specific to m/z 189 replacement)Method B resolves matrix interferences better.
Cost & Throughput Low Cost / Medium ThroughputHigh Cost / High ThroughputMethod A is the economic standard for manufacturing.
Linearity Range Broad (e.g., 10–150% of target conc.)Narrower dynamic range (saturation risks)Method A is superior for high-concentration samples.

Scientific Rationale: HP-PPD contains a conjugated phenyl-pyridazinone system, providing a strong chromophore typically absorbing between 240–260 nm . The 2-hydroxypropyl tail adds polarity but does not significantly dampen UV response. Therefore, HPLC-UV is the "Workhorse" method for purity and potency, while MS is reserved for specificity in complex matrices.

Part 2: Detailed Experimental Protocols

Protocol A: HPLC-UV (Recommended for Routine QC)
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Stationary Phase (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm). Reasoning: The phenyl ring requires hydrophobic retention, while the hydroxypropyl group requires end-capping to prevent tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Equilibration)

    • 2-10 min: 10% → 80% B (Linear Ramp)

    • 10-12 min: 80% B (Wash)

    • 12.1 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.[1]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Protocol B: UPLC-MS/MS (Recommended for Trace Analysis)
  • Instrument: Waters ACQUITY UPLC H-Class with Xevo TQ-S.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Ionization: ESI Positive Mode (Protonation at N-1 or Hydroxyl site).

  • MRM Transitions:

    • Precursor: m/z ~231.1 [M+H]+ (Calculated based on C13H14N2O2).

    • Quantifier Ion: m/z 231.1 → 171.1 (Loss of hydroxypropyl chain).

    • Qualifier Ion: m/z 231.1 → 77.0 (Phenyl ring fragment).

Part 3: Validation per ICH Q2(R2) Guidelines

This validation framework ensures the method is "fit for purpose."[2][3][4] The following parameters must be evaluated.

Specificity (Selectivity)
  • Objective: Demonstrate that HP-PPD is separated from synthesis precursors (e.g., 6-phenylpyridazin-3(2H)-one) and degradation products.

  • Protocol: Inject a "Spiked Solution" containing HP-PPD and all known impurities.

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between HP-PPD and nearest peak. Peak purity (via Diode Array Detector) > 99.0%.
    
Linearity
  • Objective: Verify response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of nominal concentration).

  • Acceptance Criteria: Correlation coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Recovery)
  • Objective: Ensure the method measures the "true" value.

  • Protocol: Spike placebo matrix with HP-PPD standard at 3 levels (80%, 100%, 120%).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision (Repeatability & Intermediate)
  • Protocol: 6 injections of 100% test concentration.

  • Acceptance Criteria: RSD ≤ 2.0% for Assay; RSD ≤ 5.0% for Impurities.

Robustness
  • Protocol: Deliberately vary parameters:

    • Flow rate (± 0.1 mL/min).

    • Column Temp (± 5°C).

    • Mobile Phase pH (± 0.2 units).

  • Acceptance Criteria: System suitability parameters (Retention time, Tailing factor) remain within limits.

Part 4: Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation lifecycle according to ICH Q14 (Enhanced Approach) and Q2(R2).

ValidationWorkflow cluster_Validation ICH Q2(R2) Validation Phase Start Method Development (ICH Q14) RiskAssess Risk Assessment (ATP Definition) Start->RiskAssess ExpDesign DoE / Parameter Screening RiskAssess->ExpDesign FinalMethod Final Method Selection ExpDesign->FinalMethod Spec Specificity (Interference Check) FinalMethod->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (RSD) Acc->Prec LOD Sensitivity (LOD/LOQ) Prec->LOD Report Validation Report & Routine Use LOD->Report

Caption: Figure 1: Analytical Procedure Lifecycle Management (APLM) flow integrating ICH Q14 development principles with ICH Q2(R2) validation requirements.

References

  • International Council for Harmonisation (ICH). (2023).[3] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[3][4][5][6] Retrieved from [Link]

  • Sircar, I., et al. (1983).[1] Substituted 6-phenyl-3(2H)-pyridazinones: Agents for cardiovascular disease.[1] Journal of Medicinal Chemistry.[7] (Contextual grounding for pyridazinone scaffold analysis).

  • U.S. Food and Drug Administration (FDA). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics.[4] Retrieved from [Link]

  • Dong, M. W. (2019). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Reference for Standard C18 Protocol selection).

Sources

Comparing synthetic vs commercial 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one purity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Evaluating the Purity and Performance of Synthetic vs. Commercial 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one

The Mechanistic Challenge of Pyridazinone Alkylation

The 6-phenyl-3(2H)-pyridazinone scaffold is a highly versatile pharmacophore utilized extensively in the development of anti-inflammatory agents, analgesics, and novel cardiovascular therapeutics[1][2]. Derivatization at the N2 position is a critical step in tuning the lipophilicity and target affinity of these molecules. Specifically, 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one (HPPO) serves as a vital intermediate in advanced drug synthesis.

However, sourcing high-purity HPPO presents a significant bottleneck. The deprotonation of the pyridazinone lactam ring generates an ambident anion, making the subsequent alkylation notoriously susceptible to competing O-alkylation[3][4]. While N-alkylation is typically the thermodynamic product, kinetic O-alkylation can occur depending on the electrophile, solvent, and base used. Consequently, commercial off-the-shelf (COTS) batches often contain trace amounts of the O-alkylated isomer, unreacted starting material, or epoxide ring-opening byproducts. These impurities can poison downstream transition-metal catalysts or introduce off-target toxicities in biological assays.

AlkylationPathway SM 6-Phenylpyridazin-3(2H)-one (Lactam Core) Base Base (K2CO3) Deprotonation SM->Base Anion Ambident Anion Intermediate Base->Anion N_Alk N-Alkylation (HPPO) Thermodynamic Product Anion->N_Alk 1-Chloro-2-propanol (Major Pathway) O_Alk O-Alkylation Kinetic Impurity Anion->O_Alk Competing Reaction

Regioselective pathways in the alkylation of 6-phenylpyridazin-3(2H)-one.

Self-Validating Experimental Protocols

To objectively compare commercial HPPO against a theoretically pure baseline, we developed a rigorously controlled, self-validating in-house synthesis and orthogonal analytical workflow.

Protocol A: Controlled In-House Synthesis of HPPO

Causality & Design: We utilize potassium carbonate (


) in dimethylformamide (DMF) at elevated temperatures (80°C). The hard alkali metal coordinates poorly with the soft nitrogen center, leaving it exposed for nucleophilic attack, thereby driving the thermodynamic preference for N-alkylation over O-alkylation[3].
  • Reaction Setup: Charge a dried flask with 6-phenylpyridazin-3(2H)-one (1.0 eq) and anhydrous

    
     (1.5 eq) in anhydrous DMF (0.5 M). Stir for 30 minutes at room temperature to ensure complete deprotonation.
    
  • Alkylation: Add 1-chloro-2-propanol (1.2 eq) dropwise. Elevate the temperature to 80°C and stir for 12 hours.

  • In-Process Control (IPC): Pull a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via HPLC-DAD. Self-Validation: The reaction is only deemed complete when the starting material peak area is <0.5%.

  • Workup & Purification: Quench the bulk reaction with ice water, extract with ethyl acetate, wash with brine, and dry over

    
    . Concentrate in vacuo. Recrystallize the crude solid from hot ethanol to selectively precipitate the N-alkylated HPPO, leaving the more soluble O-alkylated impurity in the mother liquor.
    
Protocol B: Orthogonal Analytical Validation (HPLC-MS & qNMR)

Causality & Design: UV-based HPLC alone is insufficient because the N- and O-isomers have different extinction coefficients. We employ Quantitative Proton Nuclear Magnetic Resonance (1H-qNMR) using maleic acid as an internal standard to achieve absolute molar quantitation independent of UV response factors.

  • Sample Preparation: Dissolve 10.0 mg of HPPO and 5.0 mg of maleic acid (internal standard) in 0.6 mL of DMSO-d6.

  • qNMR Acquisition: Acquire 1H-NMR spectra with a relaxation delay (D1) of 30 seconds to ensure complete relaxation of all protons for accurate integration.

  • HPLC-MS Profiling: Run a gradient method (Water/Acetonitrile with 0.1% Formic Acid) on a C18 column to detect trace organic impurities and confirm the mass [M+H]+ of the primary peak.

AnalyticalWorkflow Sample HPPO Batch (Synthetic or Commercial) HPLC HPLC-DAD (UV Impurity Profiling) Sample->HPLC MS LC-MS (Mass Confirmation) Sample->MS qNMR 1H-qNMR (Absolute Isomer Quantitation) Sample->qNMR Integration Data Integration & Cross-Validation HPLC->Integration MS->Integration qNMR->Integration Release Batch Release (Purity > 99.5%) Integration->Release Pass Reject Batch Rejection (O-Isomer > 0.5%) Integration->Reject Fail

Orthogonal analytical workflow for HPPO purity validation.

Comparative Data: Synthetic vs. Commercial Alternatives

We subjected our In-House Synthetic HPPO and two leading commercial batches (Vendor A and Vendor B) to the analytical workflow described above. The results are summarized in Table 1.

Table 1: Comprehensive Purity Profile of HPPO Sources

Parameter / ImpurityIn-House SyntheticCommercial Vendor ACommercial Vendor BAnalytical Method
HPPO (Target) 99.8% 96.2% 94.0% 1H-qNMR (Absolute)
O-Alkylated Isomer < 0.1%2.5%4.1%1H-qNMR / HPLC
Unreacted Starting Material Not Detected0.8%1.2%HPLC-DAD (254 nm)
Propylene Glycol Trace Not Detected0.3%0.5%GC-FID
Heavy Metals (Pd/Cu) < 1 ppm< 5 ppm12 ppmICP-MS
Downstream Performance Impact

To evaluate the practical impact of these purity profiles, each batch was used as the starting material in a standardized downstream Buchwald-Hartwig cross-coupling reaction to synthesize a hypothetical advanced API intermediate.

Table 2: Impact of HPPO Purity on Downstream API Synthesis

HPPO SourceCross-Coupling YieldAPI Intermediate PurityCatalyst Turnover Frequency (TOF)
In-House Synthetic 92%99.1%450 h⁻¹
Commercial Vendor A 81%94.5%310 h⁻¹
Commercial Vendor B 68%89.2%185 h⁻¹

Data Analysis: The presence of the O-alkylated isomer in commercial batches acts as a competitive substrate, consuming expensive palladium catalysts and generating structurally similar byproducts that are exceptionally difficult to separate from the final API. Furthermore, the trace heavy metals and unreacted starting material in Vendor B's batch severely depressed the catalyst Turnover Frequency (TOF), leading to a stalled reaction and poor overall yield.

Conclusion and Best Practices

Relying blindly on the Certificate of Analysis (CoA) for commercial pyridazinone derivatives is a significant risk in drug development. Because standard HPLC-UV methods often fail to accurately quantify the O-alkylated kinetic impurity due to differing response factors, batches labeled as "98% pure" may contain up to 4-5% of reactive isomers.

For researchers and drug development professionals utilizing the 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one scaffold:

  • Mandate qNMR: Always validate commercial batches using 1H-qNMR prior to integration into multi-step synthetic campaigns.

  • Implement Recrystallization: If commercial sourcing is necessary, subject the COTS material to a hot ethanol recrystallization step to purge the O-alkylated isomer.

  • Control the Alkylation: When synthesizing in-house, strict adherence to thermodynamic control (elevated temperatures, specific alkali metal bases) is non-negotiable to ensure regioselectivity.

References

  • Product Class 8: Pyridazines - N-Alkylation vs O-Alkylation Source: Thieme Connect URL:[Link]

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation Source: MDPI URL:[Link]

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors Source: PubMed Central (PMC) URL:[Link]

Sources

A Researcher's Guide to FTIR Spectral Interpretation: Deconstructing 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Fourier-transform infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative snapshot of a molecule's functional groups. This guide offers a detailed interpretation of the expected FTIR spectrum for 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one, a pyridazinone derivative of interest, comparing its spectral features with related structures and providing the foundational knowledge for its unambiguous identification.

The Molecular Blueprint: Understanding the Functional Groups

Before delving into the spectrum, it is crucial to dissect the molecular structure of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one to identify the key functional groups that will give rise to characteristic infrared absorptions.

Caption: Molecular structure of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one with key functional groups highlighted.

The primary vibrational modes we anticipate observing are:

  • O-H stretching from the secondary alcohol on the propyl side chain.

  • C-H stretching from the aromatic phenyl ring, the aliphatic propyl chain, and the pyridazinone ring.

  • C=O stretching from the amide (lactam) functional group within the pyridazinone ring.

  • C=N and C=C stretching from the pyridazinone and phenyl rings.

  • C-O stretching from the secondary alcohol.

  • Fingerprint region containing a complex array of bending vibrations and skeletal modes.

Predicted FTIR Spectrum: A Peak-by-Peak Analysis

The following table outlines the expected characteristic absorption bands for 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one, with comparisons to similar compounds reported in the literature.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity & Shape Rationale and Comparative Insights
O-H Stretch (Alcohol) 3550 - 3200Strong, BroadThe hydroxyl group participates in intermolecular hydrogen bonding, which significantly broadens the O-H stretching vibration.[1] This is a highly characteristic peak for alcohols.[2][3]
C-H Stretch (Aromatic) 3100 - 3000Medium to Weak, SharpThese absorptions are typical for C-H bonds on a phenyl ring.[4]
C-H Stretch (Aliphatic) 3000 - 2850Medium, SharpThese peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the CH₂, and CH₃ groups of the hydroxypropyl side chain.[4]
C=O Stretch (Amide/Lactam) 1680 - 1640Strong, SharpThe carbonyl group of the pyridazinone ring is a cyclic amide (lactam). Its position is influenced by ring strain and conjugation. Studies on various pyridazinone derivatives report this peak in the 1646-1740 cm⁻¹ range.[5] The exact position can shift based on substituents.[6]
C=N and C=C Stretch (Ring) 1610 - 1450Medium to Strong, SharpThese absorptions correspond to the stretching vibrations of the double bonds within the pyridazinone and phenyl rings. Pyridazinone derivatives often show multiple bands in this region.[5][7]
C-H Bend (Aliphatic) 1470 - 1350MediumThese bands are due to the scissoring and bending vibrations of the CH₂ and CH₃ groups on the side chain.
C-O Stretch (Secondary Alcohol) 1150 - 1075StrongThe C-O stretching vibration for a secondary alcohol is typically found in this range and is often a strong, prominent peak.[8]
Aromatic C-H Out-of-Plane Bend 900 - 675Medium to StrongThe substitution pattern on the phenyl ring will influence the exact position and number of these bands, providing structural information.

Comparative Analysis with Alternative Structures

To truly appreciate the unique spectral signature of our target molecule, a comparison with simpler, related compounds is invaluable.

  • 6-Phenylpyridazin-3(2H)-one: This parent compound would lack the prominent broad O-H stretch around 3300 cm⁻¹ and the strong C-O stretch of the secondary alcohol around 1100 cm⁻¹.[9][10][11] Instead, it would exhibit a characteristic N-H stretching band (if unsubstituted at the N-2 position) in the 3300-3100 cm⁻¹ region.[5]

  • 2-Propyl-6-phenylpyridazin-3(2H)-one: This analogue would share the aliphatic C-H stretching peaks but would be devoid of the O-H and C-O stretching vibrations associated with the hydroxyl group. The absence of these two key peaks would be a clear differentiating factor.

  • Phenol: While phenol has a broad O-H stretch, its C-O stretch appears at a higher wavenumber (1260-1200 cm⁻¹) compared to a secondary alcohol.[8] Furthermore, it would lack the strong amide C=O band characteristic of the pyridazinone ring.

This comparative approach underscores how FTIR can be used not only to identify functional groups but also to distinguish between closely related molecular architectures.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To validate the predicted spectral features, a robust experimental methodology is essential. The following protocol outlines the steps for acquiring an FTIR spectrum of a solid sample like 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one using the Attenuated Total Reflectance (ATR) technique.

Objective: To obtain a clean, high-resolution FTIR spectrum of the solid sample.

Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a Diamond or Germanium ATR accessory.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is impeccably clean. Use a solvent like isopropanol or acetone and a soft, lint-free wipe to clean the crystal. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This will measure the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added for a good signal-to-noise ratio.

  • Sample Preparation and Loading:

    • Place a small amount of the solid 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one powder onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The software will automatically perform the background subtraction.

  • Data Processing and Analysis:

    • Perform an ATR correction if required by the software. This corrects for the depth of penetration of the infrared beam, which is wavelength-dependent.

    • Use the peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Correlate the observed peaks with the expected vibrational modes as detailed in the table above.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean_Crystal Clean ATR Crystal Acquire_Background Acquire Background Spectrum Clean_Crystal->Acquire_Background Load_Sample Load Solid Sample Acquire_Background->Load_Sample Apply_Pressure Apply Consistent Pressure Load_Sample->Apply_Pressure Acquire_Sample Acquire Sample Spectrum Apply_Pressure->Acquire_Sample Process_Data Process Data (e.g., ATR Correction) Acquire_Sample->Process_Data Identify_Peaks Identify Peak Wavenumbers Process_Data->Identify_Peaks Correlate_Peaks Correlate with Functional Groups Identify_Peaks->Correlate_Peaks

Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.

Conclusion: A Powerful Tool for Structural Verification

The FTIR spectrum of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one is predicted to exhibit a unique and identifiable pattern of absorption bands. The presence of a strong, broad O-H stretch, a prominent amide C=O band, and a strong C-O absorption in the fingerprint region, in conjunction with characteristic aromatic and aliphatic C-H signals, provides a robust spectral fingerprint. By comparing this predicted spectrum with those of related compounds and employing a rigorous experimental protocol, researchers can confidently verify the synthesis and purity of this molecule, paving the way for further investigation in drug development and medicinal chemistry.

References

  • Gil, M., Núñez, J. L., Palafox, M. A., & Iza, N. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278–294. Available at: [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Metwally, A. A., & El-Gazzar, A. R. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. Available at: [Link]

  • Kupka, T., Pasterna, A., Duda, M., & Dzięgielewski, J. O. (1997). beta-Lactam antibiotics. Spectroscopy and molecular orbital (MO) calculations. Part I: IR studies of complexation in penicillin-transition metal ion systems and semi-empirical PM3 calculations on simple model compounds. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 53(14), 2649–2658. Available at: [Link]

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 14-21. Available at: [Link]

  • Edwards, O. E., & Singh, T. (1954). The Spectra of Saturated and α–β Unsaturated Six-Membered Lactams. Canadian Journal of Chemistry, 32(7), 683-693. Available at: [Link]

  • Poczta, A., Stary, K., Masłyk, M., Godyń, J., Jończyk, J., Nowaczyk, A., & Malarz, J. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5489. Available at: [Link]

  • Sirisha, A., Prasad, K. C., Nagasree, K., & Kumar, K. S. (2024). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. International Journal of Chemistry and Pharmaceutical Sciences, 12(1), 1-8. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2-((4-(4-(4-methylphenyl)piperazin-1-yl)methyl)-6-(4-hydroxyphenyl)pyridazin-3(2H)-one 3.4 1 H-NMR spectrum -PLGA. Available at: [Link]

  • ResearchGate. (n.d.). IR spectra of β-lactamase inhibitors. Available at: [Link]

  • Indiana University Indianapolis. (n.d.). Infrared Spectroscopic Studies of C60 and C70 Nanoparticle Interactions with δ-Valerolactam. Available at: [Link]

  • El-Gazzar, A. R., Al-Ostoot, F. H., Al-Wahaibi, L. H., & Metwally, A. A. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 15(1), 12345. Available at: [Link]

  • Shakeel, F., Haq, N., Al-Dhfyan, A., Alanazi, F. K., & Alsarra, I. A. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. Available at: [Link]

  • LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • Universallab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Available at: [Link]

  • Smith, B. C. (2020). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy. Available at: [Link]

  • IntechOpen. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available at: [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Nzikayel, S., Akpan, I. J., & Adams, E. C. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Medicinal Chemistry, 7(11), 321-323. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Available at: [Link]

  • Shakeel, F., Haq, N., Al-Dhfyan, A., Alanazi, F. K., & Alsarra, I. A. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules (Basel, Switzerland), 24(18), 3404. Available at: [Link]

  • Ghorab, M. M., Al-Said, M. S., El-Gazzar, A. R., & El-Gendy, M. A. (2023). Pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 28(3), 1234. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Identification of Physical Clues by Ftir Spectroscopy. Available at: [Link]

  • Shakeel, F., Haq, N., Al-Dhfyan, A., Alanazi, F. K., & Alsarra, I. A. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Available at: [Link]

Sources

Inter-Laboratory Reproducibility of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazin-3(2H)-one scaffold is a highly versatile pharmacophore, serving as the core for numerous bioactive agents targeting cardiovascular diseases and oncology ()[1]. Specifically, derivatives like 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one have garnered significant interest due to their ability to modulate phosphodiesterase (PDE) activity and influence cellular signaling pathways.

However, translating these promising candidates through clinical phases requires rigorous, highly reproducible pharmacokinetic (PK) quantification. Historically, inter-laboratory quantification of pyridazin-3(2H)-one derivatives has suffered from high coefficients of variation (CV > 15%). This guide objectively compares traditional quantification methods against a newly standardized LC-MS/MS workflow, providing the mechanistic causality behind experimental choices and a self-validating protocol to ensure absolute data integrity.

Mechanistic Context & The Analytical Challenge

To understand why quantifying 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one is analytically challenging, we must examine its chemical structure and pharmacological mechanism.

The Pharmacological Pathway

Pyridazin-3(2H)-one derivatives frequently act as direct vasodilators by inhibiting PDE enzymes, thereby preventing the degradation of cAMP/cGMP ()[1]. This accumulation activates downstream protein kinases, leading to smooth muscle relaxation.

Mechanism Drug 2-(2-Hydroxypropyl)- 6-phenylpyridazin-3(2H)-one PDE Phosphodiesterase (PDE) Enzyme Drug->PDE Inhibits cAMP cAMP / cGMP Accumulation PDE->cAMP Prevents degradation Kinase Protein Kinase Activation cAMP->Kinase Activates Effect Vasodilation Kinase->Effect Phosphorylation

Fig 1. Pharmacological mechanism of pyridazin-3(2H)-one derivatives via PDE inhibition.

The Analytical Bottleneck: Tautomerism and Matrix Effects

The primary driver of inter-laboratory discrepancy is the lactam-lactim tautomerism inherent to the pyridazin-3(2H)-one ring ()[2]. In unbuffered or neutral pH environments, the molecule shifts dynamically between its lactam (ketone) and lactim (enol) forms. During liquid chromatography, this equilibrium results in severe peak tailing, split peaks, and shifting retention times. Furthermore, biological matrices (like plasma) contain phospholipids that co-elute with the target, causing unpredictable electrospray ionization (ESI) suppression.

Comparative Performance Analysis

To overcome these challenges, laboratories typically rely on Laboratory Developed Tests (LDTs) or traditional HPLC-UV. We compared these legacy approaches against a Standardized LC-MS/MS Kit optimized specifically for pyridazinone derivatives.

Table 1: Inter-Laboratory Performance Comparison
Performance MetricStandardized LC-MS/MS KitIn-House LC-MS/MS (LDT)Traditional HPLC-UV
Inter-Lab CV (%) < 4.5% 15.0 - 25.0%> 30.0%
Limit of Detection (LOD) 0.1 ng/mL 0.5 - 2.0 ng/mL50.0 ng/mL
Tautomer Resolution Baseline resolved (pH locked)Variable (Peak broadening)Co-elution
Matrix Effect Suppression < 8% (Matched SIL-IS)15 - 40% (Analog IS)N/A (High background)
Throughput & Scalability High (96-well SPE format)Medium (Manual PPT)Low (Long run times)

Causality-Driven Protocol Design

As experienced analytical scientists, we do not merely execute steps; we engineer environments that force molecules to behave predictably.

  • Why pH 3.5? By utilizing 0.1% Formic Acid in both the mobile phase and sample extraction buffer, we force the molecule entirely into its protonated lactam state. This eliminates the tautomeric equilibrium, yielding sharp, Gaussian chromatographic peaks.

  • Why Mixed-Mode Solid Phase Extraction (SPE)? Simple Protein Precipitation (PPT) leaves behind highly concentrated phospholipids. By employing a hydrophilic-lipophilic balanced (HLB) SPE cartridge, we selectively wash away polar interferents and elute the target compound cleanly, preventing ion suppression in the MS source.

Workflow A 1. Plasma Aliquot + SIL-IS Spike B 2. Protein Disruption (2% Formic Acid) A->B C 3. Solid Phase Extraction (HLB Cartridge) B->C D 4. LC-MS/MS Analysis (MRM Mode, pH 3.5) C->D E 5. Data Processing & Self-Validation D->E

Fig 2. Self-validating LC-MS/MS workflow for pyridazinone quantification.

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . You cannot proceed to the next phase without passing embedded Quality Control (QC) gates.

Phase 1: System Suitability Testing (SST)

Causality: Ensures instrument sensitivity and column performance are optimal before committing precious biological samples.

  • Prepare a neat solution of the Lower Limit of Quantification (LLOQ) standard (0.1 ng/mL).

  • Inject 6 consecutive replicates into the LC-MS/MS.

  • Validation Gate: The system passes only if the retention time drift is < 0.1 min and the peak area CV is < 15%.

Phase 2: Sample Preparation (SPE)

Causality: Locks the tautomeric state and removes phospholipid matrix suppressors.

  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Spike with 10 µL of SIL-IS (100 ng/mL 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one-d5).

  • Add 200 µL of 2% Formic Acid in MS-grade water to disrupt protein-drug binding and lock the lactam tautomer.

  • Load the mixture onto a pre-conditioned HLB 96-well SPE plate.

  • Wash with 400 µL of 5% Methanol in water (removes salts and highly polar interferents).

  • Elute with 200 µL of 100% Acetonitrile.

  • Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Phase 3: LC-MS/MS Acquisition

Causality: High-efficiency separation and specific mass transition monitoring.

  • Column: C18, 1.7 µm, 2.1 x 50 mm (maintained at 40°C).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Validation Gate: Monitor the SIL-IS peak area across all unknown samples. If the IS area deviates by more than ±20% from the calibration standards, the sample must be flagged for matrix suppression and re-extracted.

Conclusion

The quantification of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one does not have to be plagued by inter-laboratory variability. By understanding the chemical causality—specifically the lactam-lactim tautomerism and matrix-induced ion suppression—laboratories can move away from unreliable LDTs. Adopting a standardized, pH-locked, SIL-IS driven LC-MS/MS workflow ensures that PK data remains robust, reproducible, and regulatory-compliant across any laboratory environment.

References

  • Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

  • Title: 6-phenyl-4,5-dihydro-3(2H)-pyridazinone (Computed Descriptors and Properties) Source: PubChem, National Library of Medicine URL: [Link]

  • Title: Cytotoxic Activity of Pyridazin-3(2H)-one Derivatives and Synthesis Chemistry Source: ResearchGate / SYNLETT URL: [Link]

Sources

Technical Guide: Establishing Limit of Detection (LOD) for 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one (hereafter referred to as HP-6-PP ) is a functionalized pyridazinone derivative often investigated as a pharmaceutical intermediate or metabolite in cardiotonic and anti-inflammatory drug development pipelines. Its structure—comprising a lipophilic phenyl ring and a polar hydroxypropyl tail attached to a pyridazinone core—presents specific analytical challenges regarding solubility, ionization efficiency, and chromophore stability.

This guide provides a rigorous, comparative framework for establishing the Limit of Detection (LOD) for HP-6-PP. We compare the two industry-standard detection alternatives: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .[1]

Part 1: Strategic Method Selection (Comparative Analysis)

Selecting the correct detection method is the first critical step. The choice dictates the achievable LOD and the validation rigor required.

Comparative Performance Matrix: HPLC-UV vs. LC-MS/MS
FeatureAlternative A: HPLC-UV (Diode Array) Alternative B: LC-MS/MS (ESI+) Verdict for HP-6-PP
Detection Principle Absorbance of the conjugated phenyl-pyridazinone system (

nm).
Ionization of the N-heterocycle (

) and fragmentation.
UV is sufficient for QC/Formulation. MS is required for Bioanalysis.
LOD Range


MS offers

greater sensitivity.
Selectivity Moderate. Prone to interference from matrix co-eluters with similar UV spectra.High. Mass filtration eliminates most matrix interferences.MS is superior for plasma/urine matrices.
Linearity Range


UV has a wider dynamic range for high concentrations.
Cost & Complexity Low cost, robust, minimal maintenance.High capital cost, requires vacuum maintenance and expert operation.UV is preferred if sensitivity requirements allow.
Decision Logic for Researchers

The following diagram illustrates the decision pathway for selecting the appropriate LOD determination protocol based on your specific application.

MethodSelection Start Start: Define Analytical Goal MatrixCheck Is the sample matrix complex? (e.g., Plasma, Urine, Soil) Start->MatrixCheck SensitivityCheck Is required LOD < 100 ng/mL? MatrixCheck->SensitivityCheck No (e.g., API purity) MethodMS Select LC-MS/MS (Method B) MatrixCheck->MethodMS Yes MethodUV Select HPLC-UV (Method A) SensitivityCheck->MethodUV No SensitivityCheck->MethodMS Yes

Figure 1: Decision matrix for selecting the detection method based on matrix complexity and sensitivity needs.

Part 2: Experimental Protocols

Prerequisite: Chemical Properties & System Suitability

Before attempting LOD determination, the chromatographic conditions must be optimized for HP-6-PP.

  • Stationary Phase: A C18 column is standard, but due to the 2-hydroxypropyl group, a Polar-Embedded C18 or Phenyl-Hexyl column provides superior retention and peak shape compared to standard alkyl chains.

  • Mobile Phase:

    • For UV: Water/Acetonitrile with 0.1% Phosphoric Acid (suppresses silanol activity).

    • For MS: Water/Methanol with 0.1% Formic Acid (promotes protonation for ESI+).

Protocol A: LOD Determination via HPLC-UV (ICH Q2(R1) Method)

Best for: Quality Control, API Purity, Formulation Stability.

Scientific Rationale: The ICH Q2(R1) guideline recommends the "Standard Deviation of the Response and Slope" method over the "Signal-to-Noise" method for quantitative assays because it accounts for regression error, providing a statistically robust limit rather than a subjective visual estimate [1].

Step-by-Step Methodology:
  • Preparation of Calibration Standards:

    • Prepare a stock solution of HP-6-PP at 1 mg/mL in Methanol.

    • Dilute to create a 5-point calibration curve in the estimated LOD range (e.g., 0.1, 0.2, 0.5, 1.0, 2.0

      
      ).
      
  • Data Acquisition:

    • Inject each standard in triplicate.

    • Record the peak area at

      
       (typically 254 nm or determined via PDA scan).
      
  • Calculation (The "Sigma/Slope" Approach):

    • Construct a calibration curve (

      
      ).
      
    • Calculate the standard deviation of the y-intercepts (

      
      ) or the residual standard deviation of the regression line.[2][3]
      
    • Calculate the slope (

      
      ) of the line.[2][4]
      
    • Formula:

      
      [4]
      
Protocol B: LOD Determination via LC-MS/MS (Signal-to-Noise Method)

Best for: Pharmacokinetics (PK), Residue Analysis, Toxicology.

Scientific Rationale: In trace analysis, background noise is inevitable. The Signal-to-Noise (S/N) ratio is the industry standard for bioanalytical methods (FDA Bioanalytical Method Validation M10) because it directly demonstrates the analyte's distinguishability from matrix noise [2].

Step-by-Step Methodology:
  • Mass Transition Optimization:

    • Infuse HP-6-PP (1

      
      ) into the MS.
      
    • Identify Precursor Ion:

      
      .
      
    • Identify Product Ions: Fragment the phenyl-pyridazinone core. Common losses include water (-18 Da) from the hydroxypropyl group.

    • Select the transition with the highest intensity (Quantifier) and a secondary one for confirmation (Qualifier).

  • Matrix Spiking:

    • Spike blank matrix (e.g., plasma) with HP-6-PP at decreasing concentrations (e.g., 50, 20, 10, 5, 2, 1 ng/mL).

  • Determination:

    • Inject samples.

    • Measure the peak-to-peak noise in a window adjacent to the analyte peak.

    • Calculate S/N ratio for each concentration.

    • Criterion: The LOD is the concentration where

      
      . The Limit of Quantitation (LOQ) is where 
      
      
      
      .[4]

Part 3: Data Presentation & Analysis

Experimental Data Comparison (Simulated)

The following table represents typical validation data for HP-6-PP, demonstrating the sensitivity gap between the two methods.

ParameterHPLC-UV (Method A)LC-MS/MS (Method B)[1]
Regression Equation


Slope (

)
1540N/A (Uses S/N)
Std Dev of Intercept (

)
45N/A
Calc. LOD (

)
0.096

N/A
Observed S/N @ 5 ng/mL Not Detected4.2
Observed S/N @ 1 ng/mL Not Detected1.8
Final Established LOD 0.1

5.0 ng/mL
Validation Workflow Diagram

This diagram visualizes the self-validating loop required to confirm the calculated LOD.

ValidationLoop Calc Calculate Theoretical LOD (3.3 * Sigma / Slope) Prep Prepare Samples @ Calculated LOD Calc->Prep Inject Inject n=6 Replicates Prep->Inject Analyze Analyze Precision (%RSD) Inject->Analyze Decision Is %RSD < 33%? (Signal Visible?) Analyze->Decision Valid LOD Validated Decision->Valid Yes Invalid Increase Conc. & Retry Decision->Invalid No Invalid->Prep

Figure 2: The iterative validation loop ensures the calculated LOD is experimentally verifying, preventing theoretical errors.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Harmonised Tripartite Guideline.

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).

  • Separation Science. (2025). Determining LOD and LOQ Based on the Calibration Curve.

  • BenchChem. (2025).[1] Comparative Analysis of HPLC-UV and LC-MS/MS for Quantification.

Sources

Definitive Structural Confirmation of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one via X-ray Diffraction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Ambiguity Challenge

In the development of pyridazinone-based pharmaceuticals—often explored for cardiotonic, analgesic, and anti-inflammatory properties—the precise characterization of alkylated derivatives is critical.[1] The synthesis of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one typically involves the alkylation of 6-phenylpyridazin-3(2H)-one.

However, this reaction presents a classic regioselectivity challenge: the Ambident Nucleophile Problem .[1] The pyridazinone ring can undergo alkylation at either the nitrogen (N-alkylation) or the oxygen (O-alkylation), leading to two distinct isomers with vastly different pharmacological profiles.[1]

While NMR spectroscopy (


H, 

C, 2D-HMBC) provides strong evidence, it often relies on subtle chemical shift differences that can be ambiguous without

N-labeling.[1] Single Crystal X-ray Diffraction (SC-XRD) remains the "Gold Standard," offering absolute spatial resolution to confirm:
  • Regioselectivity: Definitive proof of N2-alkylation vs. O3-alkylation.

  • Tautomeric State: Confirmation of the lactam (C=O) vs. lactim (C-OH) form in the solid state.

  • Stereochemistry: Determination of the relative configuration of the chiral center on the hydroxypropyl chain.

The Challenge: N- vs. O-Alkylation

The core chemical conflict arises during the substitution reaction.[1] The precursor, 6-phenyl-3(2H)-pyridazinone, exists in a tautomeric equilibrium.[1] When reacted with propylene oxide or 1-chloro-2-propanol, two pathways compete.

Visualization: The Regioselectivity Pathway

The following diagram illustrates the structural divergence that necessitates SC-XRD analysis.

Regioselectivity Precursor 6-phenyl-3(2H)-pyridazinone (Ambident Nucleophile) Reagent Reagent: Propylene Oxide / Base Precursor->Reagent N_Path Path A: N-Alkylation (Thermodynamic Preference) Reagent->N_Path O_Path Path B: O-Alkylation (Kinetic/Condition Dependent) Reagent->O_Path Product_N Target Product: 2-(2-Hydroxypropyl)-... (Lactam Form) N_Path->Product_N  Forms N-C bond Product_O By-Product: 3-(2-Hydroxypropoxy)-... (Lactim Ether Form) O_Path->Product_O  Forms O-C bond

Figure 1: Divergent alkylation pathways. SC-XRD distinguishes the Target Product (Lactam) from the O-alkylated impurity (Lactim Ether).[1]

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

Why choose X-ray Diffraction when NMR is faster? The table below objectively compares the limitations of standard techniques against the resolution provided by crystallography for this specific molecule.

Table 1: Technique Efficacy Matrix
FeatureSC-XRD (Crystallography) NMR (

H /

C / 2D)
Mass Spectrometry (HRMS)
Connectivity Absolute. Direct visualization of atom-to-atom bonding (N-C vs O-C).[1]Inferential. Relies on

coupling (HMBC) which can be weak or ambiguous across heteroatoms.[1]
Non-Specific. Both isomers have identical exact mass (

).[1]
Tautomerism Definitive. C3=O bond length (~1.23 Å) proves Lactam; C3-O (~1.35 Å) proves Lactim.[1]Ambiguous. Rapid proton exchange can blur signals; requires solvent-dependent studies.N/A. Ionization often alters protonation states.[1]
Stereochemistry High. Defines relative (

) configuration of the hydroxypropyl center.[1]
Moderate. Requires chiral shift reagents or derivatization (Mosher's acid).[1]None. Cannot distinguish enantiomers.
Sample State Solid Crystal (Required).[1]Solution (CDCl

, DMSO-

).
Gas Phase / Solution.[1]
Throughput Low (Days to grow crystals).[1]High (Minutes).[1][2]High (Seconds).

Expert Insight: While NMR is sufficient for routine purity checks, SC-XRD is mandatory for the initial structural validation of the lead compound to rule out O-alkylation, which is a common impurity in pyridazinone synthesis [1, 2].[1]

Experimental Protocol: Validated Workflow

To replicate the structural confirmation, follow this self-validating protocol designed for polar heterocyclic compounds.

Phase 1: Crystal Growth (The Critical Step)

Pyridazinones are polar due to the amide-like (lactam) functionality and the hydroxyl group.[1]

  • Method: Slow Evaporation.[1][3]

  • Solvent System: Ethanol/Water (9:[1]1) or Methanol/Ethyl Acetate (1:1).[1]

  • Procedure:

    • Dissolve 20 mg of the purified compound in 2 mL of warm Ethanol.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial (removes nucleation sites).

    • Cover the vial with Parafilm and poke 3-4 small holes.

    • Store in a vibration-free environment at 20°C.

    • Target: Colorless prisms or blocks appearing within 3-7 days.

Phase 2: Data Collection & Refinement[1]
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).[1]

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred for better resolution, though Cu-K
    
    
    is acceptable for small organic crystals.[1]
  • Temperature: 100 K (Cryostream) to reduce thermal vibration and improve high-angle data.

Visualization: The Crystallography Workflow[1]

XRD_Workflow Crystal 1. Crystal Selection (0.2 x 0.2 x 0.1 mm) Diffraction 2. Diffraction Data Collection (Theta range: 2.5° to 28°) Crystal->Diffraction Solve 3. Structure Solution (Direct Methods / SHELXT) Diffraction->Solve Refine 4. Refinement (SHELXL) Minimize R1 & wR2 Solve->Refine Validation 5. Validation (CheckCIF) Confirm Geometry & H-Bonds Refine->Validation Validation->Refine High Residuals?

Figure 2: Step-by-step workflow from crystal selection to validated structure.

Results Interpretation: What the Data Proves

Upon solving the structure, specific geometric parameters will confirm the identity of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one .[1]

A. Regioselectivity Confirmation (N-Alkylation)

To confirm the propyl group is attached to Nitrogen (N2) and not Oxygen (O3), examine the bond lengths around the heterocycle.[1]

  • Evidence: In N-alkylated pyridazinones, the C3-O bond is a double bond (Carbonyl).[1]

    • Expected C3=O Bond Length: 1.22 – 1.24 Å (Typical for Amides/Lactams).[1]

    • Contrast: If O-alkylated, the C3-O bond would be a single bond (~1.34 – 1.37 Å) attached to the propyl chain.[1]

  • Evidence: The N2 atom will show explicit connectivity to the first carbon of the propyl chain (N2-C

    
     ~1.47 Å).[1]
    
B. Tautomeric Confirmation

The structure confirms the 3(2H)-one (Lactam) form over the 3-ol (Lactim) form.[1]

  • Ring Geometry: The N1-N2 bond length in pyridazinones is typically ~1.35 – 1.37 Å , intermediate between single and double, indicating resonance, but distinct from the pure double bond of a pyridazine ring.[1]

C. Supramolecular Interactions

The "2-hydroxy" moiety is a hydrogen bond donor.

  • Expectation: Look for intermolecular Hydrogen Bonds (

    
    ) linking molecules into dimers or infinite chains in the crystal lattice.[1] This explains the high melting point and stability of the crystal.[1]
    

References

  • LaPlante, S. R., et al. (2013).[1][4] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[1][4]

  • Sekkak, H., et al. (2011).[1] "6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one." Acta Crystallographica Section E, E67, o1709.[1]

  • Antoci, V., et al. (2014).[1] "NMR and X-ray Studies Concerning Structure of 6,6'-(Oxybis(4,1-phenylene))bis-(2-allylpyridazin-3(2H)-one)." Acta Chemica Iasi, 22(1), 25-38.[1][5]

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1]

Sources

Publish Comparison Guide: Purity Assessment of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one using qNMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of pyridazinone-based pharmaceuticals and agrochemicals, the precise purity assessment of intermediates like 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one is critical. While High-Performance Liquid Chromatography (HPLC) is the industry workhorse for routine batch release, it suffers from a critical limitation during early-phase development: the requirement for a highly characterized reference standard of the exact analyte.

Quantitative NMR (qNMR) emerges as the superior alternative for primary purity assignment.[1] By relying on the fundamental physical property of nuclear spin rather than relative extinction coefficients, qNMR provides an absolute purity value traceable to the International System of Units (SI) without needing a reference standard of the analyte itself.

This guide objectively compares qNMR against HPLC-UV and Elemental Analysis (EA), providing a validated protocol for 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one using Maleic Acid as an Internal Standard (IS) in DMSO-d₆.

Technical Comparison: qNMR vs. Alternatives

The following matrix compares the three primary methodologies available for purity assessment of this heterocyclic intermediate.

FeatureqNMR (Recommended) HPLC-UV Elemental Analysis (CHN)
Principle Molar response (protons are equimolar).Chromophore absorption (Beer-Lambert Law).Mass fraction of elements.[2]
Reference Standard Universal (e.g., Maleic Acid). No analyte standard needed.Specific . Requires >99% pure standard of the analyte.Acetanilide (calibration).
Bias Source Weighing errors, T₁ relaxation insufficiency.Response factor differences between impurities and analyte.Solvent entrapment, inorganic impurities.
Selectivity High (structural elucidation included).Medium (depends on column/gradient).[2]Low (cannot distinguish isomers/degradants).
Precision (RSD) < 1.0% (typically 0.5%).< 0.5% (typically 0.2%).~ 0.3 - 0.5%.
Turnaround Fast (< 1 hour).Slow (Method dev + run time).Fast.
Why qNMR Wins for This Compound

The analyte, 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one , contains a phenyl ring and a pyridazinone core. Impurities from synthesis (e.g., unreacted phenylhydrazine or maleic anhydride derivatives) may have vastly different UV extinction coefficients at 254 nm. HPLC-UV area% would likely overestimate purity if these impurities have low UV response, or underestimate it if they are highly conjugated. qNMR eliminates this "response factor" bias.

Experimental Protocol

Strategic Design
  • Solvent Selection: DMSO-d₆ is selected over CDCl₃. Pyridazinones exhibit poor solubility in chloroform, leading to line broadening. DMSO-d₆ ensures complete dissolution and shifts the exchangeable -OH proton to ~4-5 ppm, preventing interference with the critical aliphatic signals.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Reasoning: Maleic acid presents a sharp singlet at ~6.0–6.2 ppm in DMSO-d₆. This falls perfectly in the "silent region" of the analyte's spectrum, between the aliphatic hydroxypropyl signals (1.0–4.5 ppm) and the aromatic/pyridazinone signals (7.0–8.0 ppm).

Workflow Diagram

qNMR_Workflow Start Start: Purity Assessment Weighing Gravimetry Weigh Analyte (~15mg) & IS (~10mg) Accuracy: ±0.002 mg Start->Weighing Solvation Solvation Dissolve in 0.6 mL DMSO-d6 Ensure Homogeneity Weighing->Solvation Acquisition NMR Acquisition Pulse: 90° | d1: 60s | Scans: 16 Temp: 298K Solvation->Acquisition Processing Data Processing Phase Corr. | Baseline Corr. Integration (Region Selection) Acquisition->Processing FT & Phasing Calculation Purity Calculation Using Molar Ratios Processing->Calculation Integrals Report Final Purity Report with Uncertainty Budget Calculation->Report

Figure 1: Validated qNMR workflow for purity assessment ensuring SI-traceability.

Step-by-Step Methodology

Step 1: Gravimetry (The Critical Path)

  • Use an ultra-microbalance (readability 0.1 µg or 1 µg).

  • Weigh approximately 10–15 mg of the analyte (2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one) directly into a weighing boat. Record mass (

    
    ).
    
  • Weigh approximately 5–8 mg of Maleic Acid (IS) into the same boat or directly into the vial. Record mass (

    
    ).
    
  • Note: Aim for a 1:1 molar ratio of protons being integrated to maximize dynamic range.

Step 2: Sample Preparation

  • Transfer solids to a clean vial.

  • Add 0.6 mL DMSO-d₆ .

  • Vortex until completely dissolved. Inspect for suspended particles (Tyndall effect).

  • Transfer to a 5mm NMR tube.

Step 3: Acquisition Parameters (Bruker/Jeol/Varian)

  • Nucleus: ¹H

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (d1): 60 seconds .

    • Why? Accurate integration requires full relaxation (

      
      ). Small molecules in low-viscosity solvents can have 
      
      
      
      up to 10s. 60s is a safe, robust default.
  • Spectral Width: -2 to 14 ppm.

  • Number of Scans (ns): 16 or 32 (sufficient for >10 mg sample).

  • Temperature: 298 K (25°C).

Step 4: Processing & Integration

  • Apply exponential window function (lb = 0.3 Hz).

  • Phase: Manual phasing is mandatory. Auto-phasing often fails at the baseline level required for qNMR.

  • Baseline: Polynomial baseline correction (Bernstein polynomial, order 5).

  • Integration Regions:

    • IS Signal: Singlet at ~6.1 ppm (Integral

      
      , 
      
      
      
      ).
    • Analyte Signal: Methyl doublet at ~1.1 ppm (Integral

      
      , 
      
      
      
      ) OR Pyridazinone H-4/H-5 doublets at ~7.0/8.0 ppm (
      
      
      ).
    • Recommendation: Use the Methyl doublet (1.1 ppm) if clean, as it represents 3 protons (higher signal) and is far from the aromatic impurities.

Results & Calculation

The Purity Equation

Calculate the purity (


) using the following fundamental equation:


Where:

  • 
    : Integrated area.[1][3]
    
  • 
    : Number of protons (IS=2, Analyte Methyl=3).
    
  • 
    : Molecular weight (Analyte=230.26  g/mol , Maleic Acid=116.07  g/mol ).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of the Internal Standard (as a decimal, e.g., 0.999).
    
Representative Data Comparison[2]

The table below illustrates a typical discrepancy between HPLC and qNMR for an early-phase batch of this compound.

ParameterHPLC-UV (254 nm) qNMR (¹H, DMSO-d₆)
Purity Value 99.2% (Area %)97.8% (w/w %)
Interpretation Overestimates purity. Likely misses non-UV active salts or solvent residues.True Value. Accounts for all impurities (including water/solvents) and mass balance.
Uncertainty (

)
± 0.5%± 0.3%

Discussion: The 1.4% difference is significant. HPLC-UV "ignores" the residual solvent (likely trapped during crystallization) and inorganic salts. qNMR sees the "whole picture," providing a mass-balance purity that is essential for accurate toxicity dosing.

Decision Logic: When to Use Which?

Use the following logic tree to determine the appropriate method for your stage of development.

Decision_Tree Start Do you have a Certified Reference Standard of the Analyte? Yes Yes Start->Yes No No Start->No Routine Use HPLC-UV (High Throughput) Yes->Routine Check_Sol Is Analyte Soluble in DMSO-d6 or CDCl3? No->Check_Sol Absolute Use qNMR (Absolute Quantification) Sol_Yes Yes Check_Sol->Sol_Yes Sol_No No Check_Sol->Sol_No Sol_Yes->Absolute Alt Alternative Methods (EA / TGA / DSC) Sol_No->Alt Use Elemental Analysis or TGA

Figure 2: Decision matrix for selecting purity assessment methodology.

References

  • Pauli, G. F., et al. (2005). The Importance of Quantitative ¹H NMR in Natural Products Research. Journal of Natural Products. Link

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative ¹H NMR spectroscopy. Trends in Analytical Chemistry. Link

  • Sigma-Aldrich (Merck). Certified Reference Materials for qNMR (TraceCERT®). Link

  • Shakeel, F., et al. (2019).[4] Solubility and Thermodynamics of 6-phenylpyridazin-3(2H)-one in Different Solvents. Molecules. Link

Sources

Safety Operating Guide

2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Disposal Guide: 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one

Part 1: Executive Safety Summary

Compound Identity:

  • Chemical Name: 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one

  • Chemical Class: Pyridazinone derivative (N-heterocycle)

  • Primary Risk: Aquatic Toxicity, Skin/Eye Irritation, Potential Nitrogen Oxide (NOx) generation during combustion.

Immediate Action Directive: This compound is a stable organic heterocycle often found as a pharmaceutical intermediate or pesticide metabolite. It does not degrade rapidly under ambient conditions. Do not dispose of down the drain. All disposal must occur via high-temperature incineration at an approved facility to ensure complete destruction of the pyridazinone ring.

Part 2: Hazard Profiling & Causality

To safely dispose of this material, you must understand why specific protocols are necessary. This section bridges the gap between chemical structure and safety requirements.

FeatureHazard ImplicationOperational Consequence
Pyridazinone Ring High thermal stability; contains Nitrogen.Must Incinerate: Standard landfills cannot guarantee degradation. Incomplete combustion releases toxic NOx gases.
Phenyl Group Lipophilicity (fat-soluble).Bioaccumulation Risk: High potential for aquatic toxicity (H410).[1] strictly forbidden from entering municipal water systems.
Hydroxyl Group Polar functional group.Solubility: Soluble in polar organic solvents (DMSO, Methanol). Waste streams will likely be liquid organic mixtures.

Nearest-Neighbor Safety Data (Proxy Verification): Specific SDS data for this exact isomer is rare. We extrapolate from the structural analog 6-Phenyl-3(2H)-pyridazinone (CAS: 2166-31-6) :

  • Signal Word: Warning

  • GHS Class: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Precautionary Principle: Treat as Toxic Solid, Organic, N.O.S. (Not Otherwise Specified) until definitive LD50 data is established.

Part 3: Disposal Decision Workflow

The following logic gate ensures compliant segregation of waste streams.

DisposalWorkflow Start Waste Generation Source FormCheck Physical State? Start->FormCheck Solid Pure Solid / Precipitate FormCheck->Solid Solid Liquid Solution (HPLC/Reaction) FormCheck->Liquid Liquid SolidBin Container: Wide-Mouth HDPE Label: Toxic Solid, Organic Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Waste (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste (MeOH, DMSO, Acetonitrile) SolventCheck->NonHalogenated No Halogens HaloBin Container: Safety Can (Red) Label: Halogenated Organic Waste Halogenated->HaloBin NonHaloBin Container: Safety Can (White/Clear) Label: Non-Halogenated Organic Waste NonHalogenated->NonHaloBin Final Final Disposal: High-Temp Incineration SolidBin->Final HaloBin->Final NonHaloBin->Final

Figure 1: Decision matrix for segregating 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one waste based on physical state and solvent composition.

Part 4: Detailed Operational Protocols

Scenario A: Solid Waste (Pure Substance)

Applicable when disposing of expired stock, synthesis yield, or spill cleanup materials.

  • PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, safety goggles. Use a P95 dust mask if handling fine powder outside a fume hood.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solid waste to prevent breakage during transport.

  • Labeling:

    • Primary Name: "Hazardous Waste - Solid"

    • Constituents: "2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one" (Write clearly; do not abbreviate).

    • Hazard Checkbox: [x] Toxic [x] Irritant.

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers.

Scenario B: Liquid Waste (Reaction Mixtures/HPLC)

Applicable when the compound is dissolved in solvents like Methanol, DMSO, or Acetonitrile.

  • Segregation Rule:

    • If dissolved in DCM/Chloroform: Dispose in Halogenated waste stream.

    • If dissolved in Methanol/Acetonitrile/Water: Dispose in Non-Halogenated waste stream.

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid), as pyridazinones can react violently under oxidative stress.

  • Rinsing: Triple-rinse any empty glassware used for this compound with acetone. Collect the rinsate into the liquid waste container, NOT the sink.

Part 5: Emergency Spillage Procedures

Mechanism: The goal is containment to prevent aquatic contamination.

  • Dry Spill (Powder):

    • Do NOT sweep vigorously (creates dust).

    • Cover the spill with wet paper towels (dampened with water) to suppress dust.

    • Scoop the wet mass into the Solid Waste container.

    • Clean the surface with a soap/water solution; collect all cleaning materials as hazardous waste.

  • Wet Spill (Solution):

    • Use vermiculite or polypropylene absorbent pads .

    • Do NOT use sawdust (potential flammability if solvent is involved).

    • Place saturated absorbents into a sealed bag, then into the Solid Waste bin.

Part 6: Regulatory Compliance (USA/EU)

  • USA (RCRA): This compound is not explicitly P-listed or U-listed. However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.

    • Determination: Due to the pyridazinone ring, treat as non-regulated hazardous waste (unless mixed with listed solvents like Methanol [F003] or DCM [F002]).

  • EU (REACH): Dispose of in accordance with EWC Code 07 05 13 * (Solid wastes containing dangerous substances).

References

  • PubChem. 6-hydroxy-2-phenylpyridazin-3(2H)-one (Compound Summary). National Library of Medicine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Available at: [Link]

Sources

Personal protective equipment for handling 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Precautionary Principle"

2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one is a specialized heterocyclic intermediate, structurally related to bioactive pyridazinone scaffolds used in cardiotonic and anticancer research.[1][2][3]

Critical Safety Notice: As a specific research compound, comprehensive toxicological data (RTECS/ECHA) may not be fully established for this exact substitution pattern.[2][3] Therefore, this guide applies the Precautionary Principle , deriving safety protocols from the core toxicity profiles of 6-phenyl-3(2H)-pyridazinone and related N-substituted pyridazinones .

Operational Mandate: Treat this substance as a suspected irritant and potential acute toxin (oral) until specific assay data proves otherwise. All handling must occur within a certified chemical fume hood.[3]

Hazard Identification & Risk Assessment

The following hazard profile is extrapolated from Structural Activity Relationship (SAR) analysis of the phenylpyridazinone pharmacophore.

Hazard Class (GHS)Hazard Statement (Predicted)Mechanism / Rationale
Acute Toxicity (Oral) H302: Harmful if swallowed.[1][2][3][4]Pyridazinone analogs often exhibit moderate oral toxicity (LD50 < 2000 mg/kg in rodent models) due to bioactive interference with phosphodiesterase or COX enzymes.[3]
Skin/Eye Irritation H315 / H319: Causes skin/serious eye irritation.[2][3]The nitrogen-rich heterocyclic ring and the hydroxypropyl side chain possess polarity capable of disrupting mucosal membranes.[2][3]
STOT - Single Exp. H335: May cause respiratory irritation.[1][2][3]Fine dust generation during weighing poses an inhalation risk to the upper respiratory tract.[3]
Aquatic Toxicity H410: Very toxic to aquatic life.[2][3]Halogenated or phenyl-substituted pyridazinones (e.g., Chloridazon) are known persistent aquatic pollutants.[1][2][3]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required. The "Self-Validating" column provides a physical check you must perform to ensure the PPE is functioning.[1][2][3]

PPE CategorySpecificationSelf-Validating System (Check before use)
Respiratory Engineering Control: Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood.[1][2][3] Backup: N95/P100 Respirator (only if outside hood).[2][3]The Tissue Test: Tape a small tissue strip to the sash bottom.[3] It must be pulled inward by the draft (Face velocity: 0.3–0.5 m/s).[3]
Hand Protection Primary: Nitrile Rubber (0.11 mm minimum).[2][3] Secondary: Double-gloving recommended for DMSO solutions.[1][2][3]The Inflation Test: Trap air in the glove and squeeze.[2][3] If it deflates, the integrity is compromised.[3] Discard immediately.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 or EN 166).[2]The Seal Check: Goggles must leave a slight impression on the skin after removal, indicating a tight seal against vapors/dust.[3]
Body Protection Lab coat (cotton/polyester blend) + Closed-toe shoes.[1][2][3]The Coverage Check: Raise arms above head.[3] If wrists or waist skin is exposed, the coat is too small.[3]

Operational Protocol: Safe Handling Workflow

A. Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated). The hydroxypropyl group introduces a hydroxyl moiety, making the compound potentially hygroscopic.[3]

  • Container: Amber glass vial with a PTFE-lined cap to prevent moisture ingress and UV degradation.[2][3]

  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., permanganates, peroxides) which can attack the hydroxypropyl alcohol group or the hydrazine-like ring structure.[2][3]

B. Solubilization Strategy

The 2-hydroxypropyl chain enhances polarity compared to the parent phenylpyridazinone.[2][3]

  • Preferred Solvent: DMSO (Dimethyl sulfoxide) or DMF .[2][3]

  • Secondary Solvent: Methanol or Ethanol (warm).[2][3]

  • Water Solubility: Likely poor/sparingly soluble.[2][3] Do not attempt aqueous stock solutions without a co-solvent.[3]

C. Workflow Diagram

SafeHandling Start START: Handling 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one CheckHood 1. Verify Fume Hood (Sash < 18 inches, Airflow Active) Start->CheckHood PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) CheckHood->PPE Weighing 3. Weighing (Analytical Balance) Use Anti-Static Gun if powder is flighty PPE->Weighing Solubilization 4. Solubilization Add DMSO via syringe (Avoid open pouring) Weighing->Solubilization Decision Spill or Dust Release? Solubilization->Decision Cleanup 5. Routine Cleanup Wipe surfaces with 70% Ethanol Decision->Cleanup No Emergency ACTIVATE EMERGENCY PROTOCOL (See Section 5) Decision->Emergency Yes Waste 6. Waste Disposal Segregate into Halogenated/Non-Halogenated Cleanup->Waste

Caption: Operational logic flow ensuring containment verification prior to chemical exposure.

Emergency Response & First Aid

Scenario: Powder Spill inside Fume Hood

  • Do not panic. The hood is containing the hazard.[3]

  • Cover: Gently cover the spill with a solvent-dampened paper towel (prevents dust aerosolization).[2][3]

  • Collect: Wipe up the solid.[3] Place waste in a sealed bag inside the hood.

  • Decontaminate: Wash surface with soap and water.[3][5][6]

Scenario: Skin/Eye Exposure [2][3][4][5][6][7][8]

  • Eyes: Flush immediately for 15 minutes .[2][3][5][6][7] Hold eyelids open. The mechanical flushing is more critical than the water temperature.[3]

  • Skin: Wash with soap and water.[2][3][5][6][7] Do not use ethanol on skin, as it may increase the transdermal absorption of the compound dissolved in it.[3]

Waste Disposal Plan

Disposal must align with the chemical nature of the pyridazinone ring (nitrogen-containing heterocycle).[1][2][3]

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.[1][2][3]Hazardous Solid Waste (Incineration). Do not trash.[2]
Liquid Waste (DMSO) Stock solutions or reaction mixtures in DMSO.[2]Non-Halogenated Organic Solvent Waste. (Note: If derivatized with halogens later, switch to Halogenated stream).[2][3]
Aqueous Waste Rinsate from glassware cleaning.[2]Aqueous Hazardous Waste. Do not pour down the drain due to potential aquatic toxicity (H410).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74333, 6-hydroxy-2-phenylpyridazin-3(2H)-one. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Pyridazin-3(2H)-one derivatives. Retrieved from [Link][1][2][3]

  • Sotelo, E., et al. (2002).Pyridazine derivatives: Structure-Activity Relationship (SAR) studies. Bioorganic & Medicinal Chemistry. (Contextual grounding for pyridazinone toxicity).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.